molecular formula C43H78N7O17P3S B15546148 11-Methylhenicosanoyl-CoA

11-Methylhenicosanoyl-CoA

Katalognummer: B15546148
Molekulargewicht: 1090.1 g/mol
InChI-Schlüssel: LYISJUUJUVFYCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

11-Methylhenicosanoyl-CoA is a useful research compound. Its molecular formula is C43H78N7O17P3S and its molecular weight is 1090.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C43H78N7O17P3S

Molekulargewicht

1090.1 g/mol

IUPAC-Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 11-methylhenicosanethioate

InChI

InChI=1S/C43H78N7O17P3S/c1-5-6-7-8-9-11-14-17-20-31(2)21-18-15-12-10-13-16-19-22-34(52)71-26-25-45-33(51)23-24-46-41(55)38(54)43(3,4)28-64-70(61,62)67-69(59,60)63-27-32-37(66-68(56,57)58)36(53)42(65-32)50-30-49-35-39(44)47-29-48-40(35)50/h29-32,36-38,42,53-54H,5-28H2,1-4H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58)

InChI-Schlüssel

LYISJUUJUVFYCC-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to 11-Methylhenicosanoyl-CoA and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Methylhenicosanoyl-CoA is a long-chain branched fatty acyl-coenzyme A molecule. While specific research on the 11-methyl isomer is not extensively documented in publicly available literature, this guide provides a comprehensive overview of the core characteristics, metabolic pathways, and experimental protocols relevant to this class of molecules. By examining its structural analogs, such as 7-Methylhenicosanoyl-CoA and 13-Methylhenicosanoyl-CoA, we can infer the probable biochemical behavior and significance of this compound. This document serves as a technical resource for researchers investigating the roles of branched-chain fatty acids in metabolism and disease, and for professionals in drug development targeting fatty acid metabolic pathways.

Introduction to Branched-Chain Fatty Acyl-CoAs

Long-chain fatty acyl-CoAs are crucial intermediates in cellular metabolism, serving as substrates for energy production through β-oxidation, building blocks for complex lipids, and signaling molecules. The introduction of a methyl branch on the acyl chain, as seen in this compound, creates a unique molecular entity with distinct physical and biochemical properties compared to its straight-chain counterparts. These branched-chain fatty acids are found in various organisms and can originate from the diet or endogenous synthesis. Their metabolism often requires specialized enzymatic pathways to handle the steric hindrance posed by the methyl group.

Physicochemical Properties

The presence of a methyl group on the henicosanoyl (C21) chain of this compound influences its physical properties. While experimental data for this specific isomer is unavailable, we can extrapolate from the properties of similar molecules.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C43H78N7O17P3SBased on the structure of henicosanoic acid, coenzyme A, and a methyl group.
Molecular Weight ~1090.1 g/mol Calculated from the molecular formula.
Solubility Soluble in aqueous solutions, particularly with detergents or in organic co-solvents.The CoA moiety imparts hydrophilicity, while the long acyl chain is hydrophobic.
Melting Point Lower than the corresponding straight-chain acyl-CoA.The methyl branch disrupts crystal packing, leading to a lower melting point.
Critical Micelle Concentration (CMC) Expected to be slightly higher than the straight-chain analog.The branched structure may interfere with micelle formation.

Biosynthesis and Metabolism

The biosynthesis of branched-chain fatty acids can occur through several mechanisms, primarily involving the use of branched-chain amino acid degradation products as primers for fatty acid synthesis. The metabolism of these molecules, particularly their catabolism via β-oxidation, requires specific enzymatic machinery to bypass the methyl branch.

Proposed Biosynthetic Pathway

The synthesis of this compound likely initiates from a branched-chain primer, which is then elongated by the fatty acid synthase (FAS) complex.

Biosynthesis cluster_FAS Fatty Acid Synthase (FAS) Elongation Cycles Branched-chain Amino Acid (e.g., Leucine) Branched-chain Amino Acid (e.g., Leucine) Branched-chain α-keto acid Branched-chain α-keto acid Branched-chain Amino Acid (e.g., Leucine)->Branched-chain α-keto acid Transamination Branched-chain Acyl-CoA (primer) Branched-chain Acyl-CoA (primer) Branched-chain α-keto acid->Branched-chain Acyl-CoA (primer) BCKDH complex Malonyl-CoA Malonyl-CoA Elongated Branched-chain Acyl-CoA Elongated Branched-chain Acyl-CoA Branched-chain Acyl-CoA (primer)->Elongated Branched-chain Acyl-CoA n x Malonyl-CoA This compound This compound Elongated Branched-chain Acyl-CoA->this compound Final Elongation/Modification

Caption: Proposed biosynthetic pathway for this compound.

Catabolism: Modified β-Oxidation

The degradation of this compound via β-oxidation is expected to proceed normally until the methyl branch is encountered. At this point, a specialized set of enzymes is required to process the branched intermediate.

Beta_Oxidation This compound This compound β-oxidation cycles (n) β-oxidation cycles (n) This compound->β-oxidation cycles (n) Acyl-CoA Dehydrogenase, etc. Methyl-branched β-ketoacyl-CoA Methyl-branched β-ketoacyl-CoA β-oxidation cycles (n)->Methyl-branched β-ketoacyl-CoA Propionyl-CoA Propionyl-CoA Methyl-branched β-ketoacyl-CoA->Propionyl-CoA Specialized Thiolase Straight-chain Acyl-CoA Straight-chain Acyl-CoA Methyl-branched β-ketoacyl-CoA->Straight-chain Acyl-CoA Specialized Thiolase Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Propionyl-CoA Carboxylase, etc. Further β-oxidation Further β-oxidation Straight-chain Acyl-CoA->Further β-oxidation TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle

Caption: Proposed catabolic pathway for this compound via modified β-oxidation.

Experimental Protocols

Investigating the biological role of this compound requires robust experimental methodologies. The following protocols are adapted from established methods for the analysis of long-chain acyl-CoAs.

Extraction of Long-Chain Acyl-CoAs from Tissues or Cells

This protocol is designed for the efficient extraction of long-chain acyl-CoAs while minimizing degradation.

Materials:

  • Homogenization Buffer: 100 mM KH2PO4, pH 7.4

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Isopropanol

  • Chloroform

  • Saturated NaCl solution

  • Methanol

Procedure:

  • Homogenize frozen tissue powder or cell pellets in ice-cold homogenization buffer containing the internal standard.

  • Add isopropanol and re-homogenize.

  • Add chloroform and vortex thoroughly.

  • Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.

  • Collect the upper aqueous-organic phase containing the acyl-CoAs.

  • Wash the lower organic phase with a mixture of methanol and saturated NaCl to back-extract any remaining acyl-CoAs.

  • Pool the aqueous phases and dry under a stream of nitrogen.

  • Resuspend the dried extract in a suitable solvent for analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of acyl-CoAs.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole)

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): [M+H]+ for this compound

  • Product Ion (Q3): Characteristic fragment ions of Coenzyme A (e.g., m/z corresponding to the pantetheine-phosphate moiety).

Data Analysis:

  • Quantify this compound by comparing its peak area to that of the internal standard and a standard curve generated with a synthetic standard.

Potential Biological Significance and Future Directions

The presence of branched-chain fatty acids can modulate membrane fluidity, influence protein acylation, and affect metabolic signaling. The study of this compound and its isomers could reveal novel regulatory roles in cellular processes. Future research should focus on:

  • Chemical Synthesis: The total synthesis of this compound is essential for its use as an analytical standard and for in vitro and in vivo functional studies.

  • Enzyme Identification: Identifying the specific enzymes involved in the biosynthesis and degradation of this compound will be crucial to understanding its metabolic regulation.

  • Cellular and Physiological Roles: Investigating the effects of altered levels of this compound on cellular function and in animal models of metabolic diseases will provide insights into its physiological relevance.

Conclusion

While this compound remains a largely uncharacterized molecule, this technical guide provides a foundational framework for its study based on the known properties and analytical methodologies for related branched-chain long-chain acyl-CoAs. The detailed protocols and conceptual pathways presented herein are intended to facilitate future research into the intriguing world of branched-chain fatty acid metabolism and its implications for health and disease.

An In-depth Technical Guide to 11-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, synthesis, and analysis of 11-Methylhenicosanoyl-CoA, a long-chain branched fatty acyl-coenzyme A derivative. Given the limited availability of data for this specific molecule, this document leverages established methodologies for the synthesis and analysis of analogous long-chain and methyl-branched fatty acyl-CoAs to provide a foundational understanding for researchers in the field.

Chemical Structure

This compound is a coenzyme A thioester of 11-methylhenicosanoic acid. The structure consists of a 21-carbon aliphatic chain (henicosanoyl) with a methyl group located at the 11th carbon position. This acyl chain is linked via a thioester bond to the sulfhydryl group of coenzyme A.

VLCFA_Biosynthesis Long-Chain Acyl-CoA\n(e.g., C18-CoA) Long-Chain Acyl-CoA (e.g., C18-CoA) Condensation Condensation Long-Chain Acyl-CoA\n(e.g., C18-CoA)->Condensation Malonyl-CoA β-Ketoacyl-CoA β-Ketoacyl-CoA Condensation->β-Ketoacyl-CoA Reduction 1 Reduction 1 β-Ketoacyl-CoA->Reduction 1 NADPH β-Hydroxyacyl-CoA β-Hydroxyacyl-CoA Reduction 1->β-Hydroxyacyl-CoA Dehydration Dehydration β-Hydroxyacyl-CoA->Dehydration - H₂O trans-2-Enoyl-CoA trans-2-Enoyl-CoA Dehydration->trans-2-Enoyl-CoA Reduction 2 Reduction 2 trans-2-Enoyl-CoA->Reduction 2 NADPH Elongated Acyl-CoA\n(C+2) Elongated Acyl-CoA (C+2) Reduction 2->Elongated Acyl-CoA\n(C+2) Further Elongation Cycles Further Elongation Cycles Elongated Acyl-CoA\n(C+2)->Further Elongation Cycles 11-Methylhenicosanoic Acid 11-Methylhenicosanoic Acid Further Elongation Cycles->11-Methylhenicosanoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 11-Methylhenicosanoic Acid->Acyl-CoA Synthetase CoA, ATP This compound This compound Acyl-CoA Synthetase->this compound LCMS_Workflow Biological Sample\n(Tissue or Cells) Biological Sample (Tissue or Cells) Homogenization & Extraction Homogenization & Extraction Biological Sample\n(Tissue or Cells)->Homogenization & Extraction Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Homogenization & Extraction->Solid-Phase Extraction (SPE) Evaporation & Reconstitution Evaporation & Reconstitution Solid-Phase Extraction (SPE)->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Data Processing & Quantification Data Processing & Quantification LC-MS/MS Analysis->Data Processing & Quantification

Unraveling the Enigma of 11-Methylhenicosanoyl-CoA: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the current scientific understanding of 11-Methylhenicosanoyl-CoA, a long-chain branched acyl-coenzyme A derivative. Despite its availability from commercial suppliers, a comprehensive review of the existing scientific literature reveals a significant gap in the knowledge regarding its specific biological roles, metabolic pathways, and associated experimental data. This document outlines the general context of long-chain and branched-chain acyl-CoA metabolism as a framework for postulating potential functions and experimental approaches for the future investigation of this molecule.

Introduction to Acyl-Coenzyme A Thioesters

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in bioenergetics, lipid biosynthesis, and cellular signaling. The activation of fatty acids to their corresponding acyl-CoA thioesters is a prerequisite for their participation in most metabolic pathways. Long-chain acyl-CoAs (LCACoAs), typically containing 12 to 20 carbon atoms, are pivotal for energy production through mitochondrial β-oxidation and are the building blocks for complex lipids such as triglycerides, phospholipids, and cholesterol esters.

Branched-chain fatty acids (BCFAs) and their corresponding acyl-CoAs are derived primarily from the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. These molecules are also found in some dietary sources. The metabolism of branched-chain acyl-CoAs involves a series of enzymatic reactions catalyzed by specific acyl-CoA dehydrogenases and other mitochondrial enzymes.

The Uncharted Territory of this compound

A thorough investigation of scientific databases and literature yields no specific information on the biological functions, metabolic fate, or enzymatic interactions of this compound. While this molecule is a structural analog of other long-chain and methyl-branched acyl-CoAs, its unique methyl-branch position at the eleventh carbon of a 21-carbon (henicosanoyl) backbone suggests the possibility of distinct biochemical properties and biological activities.

The absence of published research on this compound means that there is currently no quantitative data, such as enzyme kinetic parameters or cellular concentration levels, available for summarization. Similarly, detailed experimental protocols for its synthesis, purification, or biological analysis have not been described.

Postulated Biological Roles and Hypothetical Metabolic Pathways

Based on the known functions of related molecules, we can hypothesize potential roles for this compound.

Potential Involvement in Energy Metabolism

Like other LCACoAs, this compound could potentially serve as a substrate for mitochondrial β-oxidation. However, the presence of a methyl group may influence the efficiency and pathway of its degradation. The initial steps of β-oxidation are catalyzed by a family of acyl-CoA dehydrogenases with varying chain-length specificities. It is plausible that a specific, yet unidentified, acyl-CoA dehydrogenase is capable of recognizing and processing this branched-chain substrate.

To illustrate a hypothetical entry into a metabolic pathway, the following diagram outlines a generalized workflow for investigating the metabolic fate of a novel acyl-CoA.

Hypothetical_Metabolic_Workflow cluster_investigation Investigation Workflow Start Start Synthesize_Radiolabeled Synthesize Radiolabeled This compound Start->Synthesize_Radiolabeled Incubate_Cells Incubate with Cultured Cells or Mitochondrial Fractions Synthesize_Radiolabeled->Incubate_Cells Extract_Metabolites Extract Metabolites Incubate_Cells->Extract_Metabolites Analyze_Metabolites Analyze by LC-MS/MS Extract_Metabolites->Analyze_Metabolites Identify_Products Identify Potential Metabolic Products Analyze_Metabolites->Identify_Products End End Identify_Products->End Hypothetical_Signaling_Pathway cluster_signaling Postulated Signaling Cascade Molecule This compound Receptor Nuclear Receptor (e.g., PPARα) Molecule->Receptor Binding Dimerization Heterodimerization with RXR Receptor->Dimerization DNA_Binding Binding to PPRE in Target Gene Promoters Dimerization->DNA_Binding Gene_Expression Altered Gene Expression (e.g., Lipid Metabolism Genes) DNA_Binding->Gene_Expression Biological_Effect Cellular Response Gene_Expression->Biological_Effect

A Technical Guide to the Discovery and Analysis of Novel Long-Chain Methyl-Branched Acyl-CoAs in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, a thorough review of scientific literature and metabolomics databases reveals no specific publications detailing the discovery, biological concentrations, or defined metabolic pathways of 11-Methylhenicosanoyl-CoA in biological samples. While this molecule is available as a synthesized chemical standard, its natural occurrence has not been documented.

Therefore, this technical guide provides a comprehensive framework for the discovery, quantification, and characterization of novel long-chain methyl-branched acyl-CoAs, using established methodologies for similar molecules as a proxy. This guide is intended to serve as a roadmap for researchers investigating unidentified lipids of this class.

Introduction to Long-Chain Methyl-Branched Acyl-CoAs

Long-chain acyl-Coenzyme A (LC-CoA) molecules are central intermediates in lipid metabolism, acting as activated forms of fatty acids for both anabolic and catabolic processes. Methyl-branched fatty acids, and their corresponding acyl-CoA esters, are known to play significant roles in various organisms, influencing membrane fluidity, energy storage, and cellular signaling. The discovery of a novel methyl-branched LC-CoA, such as this compound, would involve a systematic process of extraction from a biological matrix, sophisticated analytical detection, and structural elucidation.

Experimental Protocols

The following protocols are synthesized from established methods for the analysis of long-chain and branched-chain acyl-CoAs from cellular and tissue samples.[1][2][3][4]

Sample Extraction and Purification of Long-Chain Acyl-CoAs

This protocol combines solvent extraction with solid-phase extraction (SPE) for robust purification and concentration of long-chain acyl-CoAs from tissue samples.[3][5]

Materials:

  • Frozen tissue powder (20-50 mg)

  • Extraction Solvent: Acetonitrile/Isopropanol (3:1, v/v), ice-cold

  • Buffer: 0.1 M Potassium Phosphate, pH 6.7, ice-cold

  • SPE Columns: C18 or specialized 2-(2-pyridyl)ethyl functionalized silica gel columns

  • SPE Conditioning Solvent: Methanol

  • SPE Equilibration Solvent: Deionized water

  • SPE Wash Solvent 1: 2% Formic Acid in water

  • SPE Wash Solvent 2: Methanol

  • SPE Elution Solvent: 2-5% Ammonium Hydroxide in 50% Methanol

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA

Procedure:

  • Homogenization: In a pre-chilled tube, add 1 mL of ice-cold Extraction Solvent to ~50 mg of frozen tissue powder. Add the internal standard (e.g., C17:0-CoA) to the solvent prior to homogenization for accurate quantification. Homogenize thoroughly using a tissue disruptor, keeping the sample on ice at all times.

  • Monophasic Extraction: Add 0.5 mL of ice-cold potassium phosphate buffer to the homogenate. Vortex vigorously for 1 minute to ensure thorough extraction.

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE column by passing 3 mL of methanol through it.

    • Equilibrate the column with 3 mL of deionized water.

    • Load the collected supernatant onto the column.

    • Wash the column with 3 mL of 2% formic acid to remove polar impurities.

    • Wash the column with 3 mL of methanol to remove non-polar impurities.

    • Elute the acyl-CoAs with 2 mL of the Elution Solvent into a clean collection tube.

  • Sample Concentration: Dry the eluted sample under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with LC-MS/MS analysis, such as 50% methanol or an acetonitrile/water mixture with 10 mM ammonium acetate.[2]

LC-MS/MS for Identification and Quantification

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for acyl-CoA analysis due to its high sensitivity and specificity.[2][5][6]

Instrumentation:

  • UHPLC System: With a temperature-controlled autosampler.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mass Spectrometer: Triple quadrupole or high-resolution Orbitrap mass spectrometer with an electrospray ionization (ESI) source.

LC Method:

  • Mobile Phase A: Water with 10 mM ammonium acetate, pH adjusted to 8.5 with ammonium hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-10 min: Linear gradient from 20% to 95% B

    • 10-15 min: Hold at 95% B

    • 15.1-20 min: Return to 20% B for re-equilibration

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type for Discovery: To identify novel acyl-CoAs, a Neutral Loss Scan (NLS) is highly effective. All acyl-CoA molecules undergo a characteristic fragmentation resulting in a neutral loss of 507.3 Da (the phosphopantetheine-adenosine diphosphate moiety).[5] A scan for this loss will selectively detect potential acyl-CoA species.

  • Scan Type for Quantification: For targeted quantification, Multiple Reaction Monitoring (MRM) is used. The precursor ion is the [M+H]+ of the target acyl-CoA, and the product ion is typically the fragment corresponding to the acylium ion or the fragment after the neutral loss of 507.3 Da.

    • Example MRM Transition for a Hypothetical C22:0-Methyl Acyl-CoA:

      • Precursor Ion (Q1): [M+H]+

      • Product Ion (Q3): [M+H - 507.3]+

Data Presentation

Quantitative data for novel lipids is crucial for establishing their biological relevance. While no data exists for this compound, the following tables provide representative concentrations of long-chain acyl-CoAs measured in mammalian samples using similar LC-MS/MS methodologies.

Table 1: Concentration of Total Long-Chain Acyl-CoA Esters in Rat Liver. [7]

Metabolic StateTotal Long-Chain Acyl-CoA (nmol/g protein)
Fed108 ± 11
Fasted (48h)248 ± 19

Table 2: Representative Concentrations of Specific Acyl-CoA Species in Mammalian Cell Lines. [8]

Acyl-CoA SpeciesConcentration in MCF7 Cells (pmol/10⁶ cells)Concentration in RAW264.7 Cells (pmol/10⁶ cells)
Myristoyl-CoA (C14:0)~5.6~2.4
Palmitoyl-CoA (C16:0)~12.1~3.0
Oleoyl-CoA (C18:1)~24.9~3.6
Total Acyl-CoAs 80.4 ± 6.1 12.0 ± 1.0

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the discovery and quantification of a novel acyl-CoA from a biological sample.

G General Experimental Workflow for Novel Acyl-CoA Discovery cluster_sample Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing Tissue Biological Tissue Homogenate Homogenization (with Internal Standard) Tissue->Homogenate Extraction Solvent Extraction Homogenate->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE LCMS LC-MS/MS Analysis SPE->LCMS Purified Extract Discovery Discovery Mode (Neutral Loss Scan) LCMS->Discovery Quant Quantification Mode (MRM) LCMS->Quant Struct Structural Elucidation Discovery->Struct Identify Novel Peaks QuantData Quantitative Analysis Quant->QuantData Calculate Concentrations Bio Biological Interpretation Struct->Bio QuantData->Bio

Workflow for Novel Acyl-CoA Discovery
Relevant Metabolic Pathway

Methyl-branched acyl-CoAs are typically derived from the catabolism of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine.[9] The pathway below shows a simplified overview of how these amino acids are converted into their respective acyl-CoA intermediates, which then enter central metabolism.

BCAA_Metabolism Simplified Branched-Chain Amino Acid (BCAA) Catabolism Valine Valine BCAT BCAT Valine->BCAT Isoleucine Isoleucine Isoleucine->BCAT Leucine Leucine Leucine->BCAT KIV α-Ketoisovalerate BCAT->KIV KMV α-Keto-β-methylvalerate BCAT->KMV KIC α-Ketoisocaproate BCAT->KIC BCKDH BCKDH Complex IsobutyrylCoA Isobutyryl-CoA BCKDH->IsobutyrylCoA MethylbutyrylCoA α-Methylbutyryl-CoA BCKDH->MethylbutyrylCoA IsovalerylCoA Isovaleryl-CoA BCKDH->IsovalerylCoA KIV->BCKDH KMV->BCKDH KIC->BCKDH SuccinylCoA Succinyl-CoA IsobutyrylCoA->SuccinylCoA Further Metabolism MethylbutyrylCoA->SuccinylCoA AcetylCoA Acetyl-CoA MethylbutyrylCoA->AcetylCoA IsovalerylCoA->AcetylCoA Further Metabolism TCA TCA Cycle SuccinylCoA->TCA AcetylCoA->TCA

References

The Role of 11-Methylhenicosanoyl-CoA in Mycobacterial Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cell envelope of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is a complex and unique structure, rich in a diverse array of lipids that are crucial for the bacterium's survival, pathogenesis, and resistance to antibiotics. Among these are the methyl-branched fatty acids, which form the backbone of virulence factors such as mycolic acids, phthiocerol dimycocerosates (PDIMs), and sulfolipids. 11-Methylhenicosanoyl-CoA is a key intermediate in the biosynthesis of these complex lipids. Understanding its metabolic context is critical for the development of novel anti-tuberculosis therapeutics that target these essential pathways.

This technical guide provides an in-depth overview of the role and metabolism of this compound and related methyl-branched fatty acids in Mycobacterium tuberculosis. It covers the biosynthetic pathways, key enzymes, relevant experimental protocols, and regulatory mechanisms.

Biosynthesis of Methyl-Branched Fatty Acids

The synthesis of long-chain, methyl-branched fatty acids in M. tuberculosis is a multi-step process involving two types of fatty acid synthase (FAS) systems, FAS-I and FAS-II, as well as polyketide synthases (PKS).

  • FAS-I System: This multifunctional enzyme is responsible for the de novo synthesis of straight-chain fatty acids, typically producing acyl-CoA esters with chain lengths of C16 to C26. These serve as precursors for the FAS-II system.[1][2][3]

  • FAS-II System: Unlike the FAS-II systems in many other bacteria, the mycobacterial FAS-II is not capable of de novo synthesis. Instead, it elongates the medium-chain acyl-CoA products from FAS-I to produce very long-chain fatty acids, including the meromycolate chain of mycolic acids.[1][2][4][5]

  • Source of Methyl Branches: The methyl branches are introduced by the incorporation of methylmalonyl-CoA, which is derived from propionyl-CoA.[6][7][8] Propionyl-CoA is generated from the catabolism of host-derived lipids like cholesterol or odd-chain fatty acids, as well as from the degradation of branched-chain amino acids.[6] The accumulation of propionyl-CoA can be toxic, and its incorporation into cell wall lipids serves as a detoxification mechanism.[7]

  • Polyketide Synthases (PKS): A number of PKS enzymes are involved in the biosynthesis of complex mycobacterial lipids.[9] For instance, Pks13 is a crucial enzyme that catalyzes the final Claisen-type condensation of two long-chain fatty acids to form the mycolic acid precursor.[10][11][12]

The biosynthesis of a methyl-branched fatty acyl-CoA, such as this compound, would proceed through the activation of the corresponding fatty acid (11-methylhenicosanoic acid) by an acyl-CoA synthetase, making it available for incorporation into more complex lipids.

cluster_host Host Cell cluster_mtb Mycobacterium tuberculosis Cholesterol Host Cholesterol/ Odd-Chain Fatty Acids Propionyl_CoA Propionyl-CoA Cholesterol->Propionyl_CoA Catabolism PCC Propionyl-CoA Carboxylase (PCC) Propionyl_CoA->PCC MM_CoA Methylmalonyl-CoA PCC->MM_CoA FAS_II FAS-II System MM_CoA->FAS_II Methyl Branch Donor FAS_I FAS-I System Acyl_CoA Medium-Chain Acyl-CoA (e.g., C16-C26) FAS_I->Acyl_CoA Acyl_CoA->FAS_II Elongation Primer Methyl_Branched_FA Long-Chain Methyl-Branched Fatty Acyl-ACP FAS_II->Methyl_Branched_FA Acyl_CoA_Synthetase Acyl-CoA Synthetase (e.g., FadD) Methyl_Branched_FA->Acyl_CoA_Synthetase Methyl_Branched_Acyl_CoA Methyl-Branched Acyl-CoA (e.g., this compound) Acyl_CoA_Synthetase->Methyl_Branched_Acyl_CoA Activation PKS Polyketide Synthases (e.g., Pks13) Methyl_Branched_Acyl_CoA->PKS Complex_Lipids Complex Lipids (Mycolic Acids, PDIM, etc.) PKS->Complex_Lipids Condensation

Biosynthesis of Methyl-Branched Fatty Acids in M. tuberculosis.

Key Enzymes in Methyl-Branched Fatty Acid Metabolism

Several classes of enzymes are critical for the synthesis of this compound and related molecules. These enzymes represent potential targets for novel anti-tuberculosis drugs.

  • Acyl-CoA Synthetases (FadD/FACL): These enzymes activate fatty acids by converting them into their corresponding acyl-CoA thioesters, a prerequisite for their participation in most metabolic pathways. M. tuberculosis has a large number of these enzymes, suggesting a high degree of specialization for different fatty acid substrates.[13]

  • Acyl-CoA Carboxylases (ACCases): These biotin-dependent enzymes catalyze the carboxylation of acyl-CoA molecules. For example, propionyl-CoA carboxylase (PCC) converts propionyl-CoA to methylmalonyl-CoA, the donor of methyl groups for branched-chain fatty acids.[8][14][15]

  • FAS-II System Components: This system comprises several monofunctional enzymes that work in concert to elongate the fatty acid chain. Key components include β-ketoacyl-ACP synthases (KasA/KasB), β-ketoacyl-ACP reductase (MabA), β-hydroxyacyl-ACP dehydratases (HadA/B/C), and enoyl-ACP reductase (InhA), which is the target of the frontline drug isoniazid.[1][4][16][17]

  • Polyketide Synthases (PKS): These large, multifunctional enzymes are responsible for the synthesis of the complex lipid structures characteristic of mycobacteria. Pks13, for example, is essential for the final condensation step in mycolic acid biosynthesis.[9][11][12][18]

Quantitative Data

Enzyme/ProcessSubstrate(s)Product(s)Quantitative FindingReference
Acyl-CoA Synthetase (FACL6) Oleic acid (C18:1), Palmitic acid (C16:0), Stearic acid (C18:0)Corresponding Acyl-CoAsPurified FACL6 shows a higher specific activity for oleic acid compared to saturated fatty acids.[19][20]
Acyl-CoA Carboxylase Complex (LCC) Long-chain acyl-CoAs, Acetyl-CoA, Propionyl-CoAα-carboxy-acyl-CoAs, Malonyl-CoA, Methylmalonyl-CoAThe reconstituted complex is essential for the carboxylation of long-chain acyl-CoAs, a key step in mycolic acid synthesis.[8]
PDIM Biosynthesis Propionate/CholesterolPhthiocerol Dimycocerosate (PDIM)Increasing propionate concentration from 0 to 1000 µM increases the average mass of PDIM by ~52 a.m.u. Growth on cholesterol results in a similar mass shift, indicating incorporation of propionyl-CoA.[6]
Acetyl-CoA Synthetase (MtACS) Acetate, ATP, Coenzyme AAcetyl-CoAThe enzyme's activity is regulated by post-translational acetylation, which specifically inactivates the adenylation step of the reaction.[21]

Experimental Protocols

Studying the metabolism of this compound and other mycobacterial lipids requires specialized techniques for extraction, separation, and analysis.

Protocol 1: Extraction of Total Lipids from Mycobacterium

This protocol is a modification of established methods for efficient extraction of the complex lipids from the mycobacterial cell wall.[22][23][24]

  • Cell Harvesting: Grow Mycobacterium species to the desired optical density (e.g., mid-log phase). Harvest cells by centrifugation.

  • Washing: Wash the cell pellet with sterile water or phosphate-buffered saline to remove residual medium components.

  • Lipid Extraction: a. Resuspend the cell pellet in a mixture of chloroform:methanol (e.g., 1:2 v/v). b. Incubate with agitation for several hours at room temperature. c. Centrifuge to pellet the cell debris. Collect the supernatant containing the extracted lipids. d. Repeat the extraction process on the cell pellet with a chloroform:methanol (e.g., 2:1 v/v) mixture to ensure complete recovery of lipids.

  • Phase Separation: a. Pool the supernatants and add chloroform and water to induce phase separation. b. Centrifuge to clarify the phases. The lower organic phase contains the total lipids.

  • Drying and Storage: a. Carefully collect the lower organic phase. b. Dry the lipid extract under a stream of nitrogen. c. Store the dried lipids at -20°C or -80°C until further analysis.

Protocol 2: Analysis of Fatty Acid Methyl Esters (FAMEs) by TLC

To analyze the fatty acid composition, lipids are often hydrolyzed and derivatized to their more volatile methyl esters.

  • Saponification: Resuspend the dried lipid extract in a solution of tetrabutylammonium hydroxide (TBAH) and incubate at 100°C overnight to hydrolyze the lipids and release the fatty acids.[25]

  • Methyl Esterification: a. After cooling, add dichloromethane, methyl iodide, and water to the hydrolyzed sample. b. Mix for 1 hour at room temperature to convert the free fatty acids to fatty acid methyl esters (FAMEs).[25] c. Centrifuge to separate the phases and collect the lower organic phase containing the FAMEs.

  • Purification: Wash the organic phase with water to remove impurities. Dry the organic phase under nitrogen.

  • TLC Analysis: a. Resuspend the dried FAMEs in a small volume of a suitable solvent (e.g., dichloromethane). b. Spot the FAMEs onto a silica TLC plate. c. Develop the TLC plate in a solvent system appropriate for separating fatty acids, such as hexane:ethyl acetate (e.g., 19:1 v/v).[25] d. Visualize the separated FAMEs by spraying with a suitable reagent (e.g., 5% ethanolic molybdophosphoric acid) and heating.[25]

start Mycobacterial Culture harvest Harvest & Wash Cells start->harvest extract1 Extract with Chloroform:Methanol (1:2) harvest->extract1 extract2 Re-extract with Chloroform:Methanol (2:1) extract1->extract2 pool Pool Supernatants extract2->pool phase_sep Induce Phase Separation (add Chloroform & Water) pool->phase_sep collect_lipids Collect Lower Organic Phase (Total Lipids) phase_sep->collect_lipids dry_lipids Dry Under Nitrogen collect_lipids->dry_lipids saponify Saponification (TBAH, 100°C) (Hydrolyzes Lipids) dry_lipids->saponify esterify Methyl Esterification (Methyl Iodide) saponify->esterify collect_fames Collect FAMEs esterify->collect_fames tlc Analyze by TLC collect_fames->tlc end Visualize FAME Profile tlc->end

Workflow for Extraction and Analysis of Mycobacterial Fatty Acids.

Regulation of Fatty Acid Metabolism

The biosynthesis of fatty acids in M. tuberculosis is a tightly regulated process to maintain lipid homeostasis, which is essential for the bacterium's viability and virulence. Transcriptional regulators play a key role in this process.

  • FasR: This transcriptional activator is involved in the regulation of the FAS-I system in mycobacteria.[26][27] It has been shown that long-chain acyl-CoAs (C16 or longer), the end products of the FAS-I pathway, can modulate the affinity of FasR for its target promoter, creating a feedback loop.[26] Deletion of fasR in M. smegmatis is lethal, highlighting the importance of this regulatory control.[27] In M. tuberculosis, while not essential for survival, FasR is required for optimal growth, especially under lipid-limited conditions.[26]

FasR_gene fasR gene FasR_protein FasR Protein (Transcriptional Activator) FasR_gene->FasR_protein Expression fas_operon fas operon (FAS-I system genes) FasR_protein->fas_operon Activates Transcription FAS_I_enzymes FAS-I Enzymes fas_operon->FAS_I_enzymes Expression Acyl_CoAs Long-Chain Acyl-CoAs (≥C16) FAS_I_enzymes->Acyl_CoAs Biosynthesis Lipid_Homeostasis Lipid Homeostasis & Bacterial Growth FAS_I_enzymes->Lipid_Homeostasis Acyl_CoAs->FasR_protein Negative Feedback (Modulates Affinity)

Regulatory Pathway of FAS-I by FasR.

Conclusion

This compound is an integral component of the complex lipid metabolism of Mycobacterium tuberculosis. While direct research on this specific molecule is limited, its metabolic context within the broader pathways of methyl-branched fatty acid synthesis is a rich area of study. The enzymes involved in its formation and subsequent incorporation into virulence-associated lipids are attractive targets for the development of new anti-tuberculosis drugs. The experimental protocols and regulatory insights provided in this guide offer a framework for researchers to further investigate this critical aspect of mycobacterial physiology and to identify novel strategies to combat tuberculosis.

References

11-Methylhenicosanoyl-CoA: A Potential Biomarker in Metabolic Disease - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on 11-Methylhenicosanoyl-CoA is currently limited. This guide synthesizes information from related very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) to provide a foundational understanding and framework for future investigation into this compound as a potential biomarker. All information specific to this compound should be considered hypothetical and inferred from the metabolism and pathophysiology of analogous molecules.

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in energy production, lipid biosynthesis, and signaling.[1][2] Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, and branched-chain fatty acids (BCFAs) represent specific classes of lipids whose metabolism is crucial for cellular function.[3] this compound is a C22 methyl-branched acyl-CoA. While its specific biological roles are yet to be elucidated, its structural similarity to other VLCFAs and BCFAs suggests its involvement in similar metabolic pathways and potential association with certain pathological conditions.

This technical guide provides an in-depth overview of the core concepts surrounding the metabolism of VLCFAs and BCFAs, analytical methodologies for their CoA esters, and their established roles in disease, thereby creating a framework for investigating this compound as a novel biomarker.

Hypothetical Metabolic Pathway of this compound

Due to its structure as a very-long-chain branched-chain fatty acid, the metabolism of 11-methylhenicosanoic acid, the precursor to this compound, is likely to occur primarily in peroxisomes.[4][5] Unlike shorter, straight-chain fatty acids that are metabolized in the mitochondria, VLCFAs and BCFAs undergo initial chain shortening in peroxisomes.[6][7] The methyl branch at the 11th carbon position suggests that its metabolism would follow the general pathway for BCFAs that do not have branching near the carboxyl end.

The proposed metabolic pathway would involve the following key steps:

  • Activation: 11-methylhenicosanoic acid is activated to this compound by a very-long-chain acyl-CoA synthetase (VLC-ACS) located on the peroxisomal membrane.

  • Peroxisomal β-oxidation: this compound undergoes cycles of β-oxidation within the peroxisome. Each cycle consists of four enzymatic reactions: acyl-CoA oxidase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase.[5][7] This process shortens the acyl chain by two carbons in each cycle, releasing acetyl-CoA.

  • Chain Shortening and Transport: The β-oxidation continues until the acyl-CoA is shortened to a medium-chain fatty acyl-CoA. This shorter acyl-CoA is then transported to the mitochondria for complete oxidation to CO2 and water via the carnitine shuttle.[5]

Defects in peroxisomal biogenesis or in any of the enzymes involved in this pathway could lead to the accumulation of this compound and its precursor fatty acid. Such accumulation of VLCFAs is a hallmark of several inherited metabolic disorders.[3]

Hypothetical Metabolic Pathway of this compound cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion 11-Methylhenicosanoic_Acid 11-Methylhenicosanoic Acid VLC_ACS Very-Long-Chain Acyl-CoA Synthetase 11-Methylhenicosanoic_Acid->VLC_ACS Activation 11-Methylhenicosanoyl_CoA This compound Beta_Oxidation β-Oxidation Cycles 11-Methylhenicosanoyl_CoA->Beta_Oxidation VLC_ACS->11-Methylhenicosanoyl_CoA Medium_Chain_Acyl_CoA Medium-Chain Acyl-CoA Beta_Oxidation->Medium_Chain_Acyl_CoA Acetyl_CoA_Peroxisome Acetyl-CoA Beta_Oxidation->Acetyl_CoA_Peroxisome Medium_Chain_Acyl_CoA_Mito Medium-Chain Acyl-CoA Medium_Chain_Acyl_CoA->Medium_Chain_Acyl_CoA_Mito Transport Mitochondrial_Beta_Oxidation Mitochondrial β-Oxidation Medium_Chain_Acyl_CoA_Mito->Mitochondrial_Beta_Oxidation Acetyl_CoA_Mito Acetyl-CoA Mitochondrial_Beta_Oxidation->Acetyl_CoA_Mito TCA_Cycle TCA Cycle Acetyl_CoA_Mito->TCA_Cycle

Hypothetical metabolism of this compound.

Potential Role as a Biomarker for Disease

The accumulation of specific acyl-CoAs is a key diagnostic feature for a number of inborn errors of metabolism.[8] Based on analogy with other VLCFAs, elevated levels of this compound could potentially serve as a biomarker for certain diseases.

Table 1: Diseases Associated with Dysfunctional VLCFA and BCFAs Metabolism and Potential Biomarker Role of this compound

Disease CategorySpecific DisordersEstablished BiomarkersHypothetical Role for this compound
Peroxisomal Biogenesis Disorders Zellweger Syndrome, Infantile Refsum Disease[3][6]Elevated VLCFAs (C24:0, C26:0) in plasma[9]Elevated levels in plasma or tissues may indicate impaired peroxisomal function.
Single Peroxisomal Enzyme Deficiencies X-linked Adrenoleukodystrophy (X-ALD)[9]Elevated VLCFAs (C24:0, C26:0) in plasma[9]Accumulation could occur if a specific enzyme involved in its degradation is deficient.
Mitochondrial Fatty Acid Oxidation Disorders Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency[10][11]Elevated long-chain acylcarnitines (e.g., C14:1, C16:0) in plasma[12]While primarily metabolized in peroxisomes, downstream mitochondrial defects could potentially impact its overall metabolism.

Experimental Protocols for the Analysis of this compound

The analysis of long-chain acyl-CoAs in biological samples is challenging due to their low abundance and physicochemical properties. The gold standard for their quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

Sample Preparation
  • Tissue Homogenization: Tissues should be snap-frozen in liquid nitrogen immediately after collection to quench metabolic activity. The frozen tissue is then homogenized in a cold extraction solvent, typically a mixture of isopropanol and an aqueous buffer.

  • Lipid Extraction: A liquid-liquid extraction is performed to separate the lipids, including acyl-CoAs, from other cellular components. A common method is the Folch extraction using chloroform and methanol.

  • Solid-Phase Extraction (SPE): The lipid extract is further purified using a C18 SPE cartridge to isolate the acyl-CoAs and remove interfering substances.

  • Derivatization (Optional): While not always necessary with modern sensitive mass spectrometers, derivatization of the fatty acid portion can improve chromatographic separation and detection.

LC-MS/MS Analysis
  • Chromatography: Reversed-phase liquid chromatography is used to separate the different acyl-CoA species based on their chain length and degree of saturation. A C18 column is typically employed with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with ammonium acetate or formic acid) and an organic component (e.g., acetonitrile or methanol).[13]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification.

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each acyl-CoA of interest. For this compound, the precursor ion would be its protonated molecule [M+H]+, and product ions would correspond to fragments of the coenzyme A moiety.

  • Quantification: Stable isotope-labeled internal standards (e.g., 13C-labeled acyl-CoAs) are added to the samples prior to extraction to correct for matrix effects and variations in extraction efficiency and instrument response. A calibration curve is generated using known concentrations of the analyte.

Experimental Workflow for Acyl-CoA Analysis Sample_Collection 1. Sample Collection (Tissue, Plasma, Cells) Homogenization 2. Homogenization (in cold solvent) Sample_Collection->Homogenization Extraction 3. Lipid Extraction (e.g., Folch method) Homogenization->Extraction SPE 4. Solid-Phase Extraction (C18 cartridge) Extraction->SPE LC_MS_MS 5. LC-MS/MS Analysis (Reversed-phase LC, MRM) SPE->LC_MS_MS Data_Analysis 6. Data Analysis (Quantification against internal standards) LC_MS_MS->Data_Analysis

Workflow for the analysis of long-chain acyl-CoAs.

Future Directions and Conclusion

The study of this compound as a potential biomarker is still in its infancy. Future research should focus on:

  • Developing targeted analytical methods: Establishing and validating a robust LC-MS/MS method for the sensitive and specific quantification of this compound in various biological matrices.

  • Investigating its metabolic pathway: Using stable isotope tracing and metabolomics to elucidate the precise metabolic fate of 11-methylhenicosanoic acid and its CoA ester.

  • Screening in disease cohorts: Measuring the levels of this compound in patient samples from relevant disease cohorts, such as those with known peroxisomal or fatty acid oxidation disorders, to assess its potential as a diagnostic or prognostic biomarker.

  • Functional studies: Investigating the downstream effects of this compound accumulation in cell and animal models to understand its role in pathophysiology.

References

An In-depth Technical Guide to the Enzymatic Synthesis of 11-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic synthesis of 11-Methylhenicosanoyl-CoA, a long-chain branched acyl-coenzyme A. While direct enzymatic synthesis pathways for this specific molecule are not extensively documented, this guide outlines a plausible biosynthetic route based on established principles of branched-chain fatty acid metabolism and subsequent activation. The content herein is intended to provide a foundational understanding for researchers and professionals in drug development and metabolic engineering, offering detailed methodologies for key experimental steps and summarizing relevant quantitative data for analogous reactions.

Introduction to Branched-Chain Fatty Acyl-CoAs

Branched-chain fatty acids (BCFAs) are fatty acids that contain one or more methyl groups on their carbon chain.[1] They are found in various organisms, from bacteria to mammals, and play roles in membrane fluidity, cellular signaling, and as precursors for specialized metabolites.[1][2] The activated forms, branched-chain fatty acyl-CoAs, are crucial intermediates for their incorporation into complex lipids and for their catabolism. This compound is a C22 fatty acyl-CoA with a methyl group at the C11 position. Its specific biological role is an area of ongoing research, but its unique structure suggests potential involvement in lipid signaling and membrane architecture.

Proposed Enzymatic Synthesis Pathway

The enzymatic synthesis of this compound can be conceptualized as a two-stage process:

  • Biosynthesis of 11-Methylhenicosanoic Acid: The formation of the C22 branched-chain fatty acid backbone.

  • Activation to this compound: The ATP-dependent esterification of the fatty acid with coenzyme A.

A plausible pathway for the de novo synthesis of 11-methylhenicosanoic acid involves the utilization of a mid-chain branched primer or the incorporation of a methyl-branched extender unit during fatty acid elongation. One proposed mechanism involves the use of methylmalonyl-CoA as an extender unit by fatty acid synthase (FAS).[3]

The subsequent activation of the free fatty acid is catalyzed by a long-chain acyl-CoA synthetase (ACSL).[4] These enzymes exhibit broad substrate specificity and are capable of activating a variety of long-chain fatty acids, including those with branches.[5]

Data Presentation

The following tables summarize kinetic data for enzymes analogous to those proposed in the synthesis of this compound. This data is provided to give a comparative overview of enzyme performance with similar substrates.

Table 1: Kinetic Parameters of Fatty Acid Synthase with Different Extender Units

Enzyme SourceStarter SubstrateExtender SubstrateVmax (nmol/min/mg)Km (µM)Reference
Rat Liver FASAcetyl-CoAMalonyl-CoA1500 ± 5010 ± 1[6]
Rat Liver FASAcetyl-CoAMethylmalonyl-CoA300 ± 2025 ± 5[6]

Table 2: Substrate Specificity of Long-Chain Acyl-CoA Synthetases (ACSLs)

EnzymeFatty Acid SubstrateRelative Activity (%)Km (µM)Reference
Human ACSL6V1Oleic acid (18:1)10015 ± 2[5]
Human ACSL6V1Docosahexaenoic acid (22:6)40 ± 530 ± 4[5]
Human ACSL6V2Oleic acid (18:1)10012 ± 1[5]
Human ACSL6V2Docosahexaenoic acid (22:6)75 ± 810 ± 2[5]
Experimental Protocols

This section provides detailed methodologies for the key experiments related to the enzymatic synthesis of this compound.

4.1. Protocol for In Vitro Synthesis of 11-Methylhenicosanoic Acid

This protocol is adapted from studies on branched-chain fatty acid synthesis by metazoan fatty acid synthase (mFAS).[3]

Materials:

  • Purified fatty acid synthase (FAS)

  • Acetyl-CoA (starter unit)

  • Malonyl-CoA (extender unit)

  • Methylmalonyl-CoA (branched extender unit)

  • NADPH

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM EDTA)

  • Internal standard (e.g., pentadecanoic acid)

  • Reagents for fatty acid methyl ester (FAME) derivatization (e.g., methanolic HCl)

  • Solvents for extraction (e.g., hexane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a reaction mixture containing reaction buffer, NADPH, acetyl-CoA, malonyl-CoA, and methylmalonyl-CoA.

  • Initiate the reaction by adding purified FAS.

  • Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Stop the reaction by adding a strong acid (e.g., HCl).

  • Add an internal standard for quantification.

  • Extract the fatty acids with an organic solvent like hexane.

  • Derivatize the extracted fatty acids to their fatty acid methyl esters (FAMEs) by incubation with methanolic HCl.[7]

  • Analyze the FAMEs by GC-MS to identify and quantify 11-methylhenicosanoic acid.

4.2. Protocol for Enzymatic Synthesis and Purification of this compound

This protocol describes the activation of 11-methylhenicosanoic acid to its CoA ester using a long-chain acyl-CoA synthetase.

Materials:

  • 11-methylhenicosanoic acid

  • Coenzyme A (CoA)

  • ATP

  • Long-chain acyl-CoA synthetase (e.g., recombinant human ACSL6)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Solvents for SPE (e.g., methanol, water, potassium phosphate buffer)

  • High-performance liquid chromatograph (HPLC) with a C18 column

Procedure:

  • Dissolve 11-methylhenicosanoic acid in a suitable solvent (e.g., ethanol).

  • Prepare a reaction mixture containing reaction buffer, ATP, CoA, and 11-methylhenicosanoic acid.

  • Initiate the reaction by adding the long-chain acyl-CoA synthetase.

  • Incubate the reaction at 37°C. Monitor the reaction progress by HPLC.

  • Once the reaction is complete, purify the this compound using solid-phase extraction.[8]

  • Condition the C18 SPE cartridge with methanol followed by water.

  • Load the reaction mixture onto the cartridge.

  • Wash the cartridge with an aqueous buffer to remove unbound substrates.

  • Elute the this compound with a higher concentration of organic solvent (e.g., methanol).

  • Analyze the purity of the final product by HPLC and confirm its identity by mass spectrometry.[9]

4.3. Protocol for Acyl-CoA Synthetase Activity Assay

This fluorometric assay can be used to determine the kinetic parameters of the ACSL enzyme with 11-methylhenicosanoic acid.

Materials:

  • Acyl-CoA Synthetase Assay Kit (e.g., Abcam ab273315 or similar)

  • 11-methylhenicosanoic acid (substrate)

  • Purified long-chain acyl-CoA synthetase

  • 96-well black microplate

  • Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)

Procedure:

  • Prepare a standard curve using the provided standard.

  • Prepare reaction wells containing the assay buffer, enzyme mix, developer, and probe.

  • Add varying concentrations of 11-methylhenicosanoic acid to the wells.

  • Initiate the reaction by adding the purified ACSL enzyme.

  • Measure the fluorescence in a kinetic mode at 37°C for 30-60 minutes.

  • Calculate the reaction velocity from the rate of fluorescence increase.

  • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Mandatory Visualizations

5.1. Signaling Pathways and Experimental Workflows

Enzymatic_Synthesis_of_11_Methylhenicosanoyl_CoA cluster_synthesis Stage 1: Biosynthesis of 11-Methylhenicosanoic Acid cluster_activation Stage 2: Activation to Acyl-CoA Acetyl-CoA Acetyl-CoA FAS FAS Acetyl-CoA->FAS Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->FAS 11-Methylhenicosanoic_Acid 11-Methylhenicosanoic_Acid FAS->11-Methylhenicosanoic_Acid Elongation 11-Methylhenicosanoic_Acid_2 11-Methylhenicosanoic Acid ACSL Long-Chain Acyl-CoA Synthetase 11-Methylhenicosanoic_Acid_2->ACSL CoA CoA CoA->ACSL ATP ATP ATP->ACSL 11-Methylhenicosanoyl_CoA 11-Methylhenicosanoyl_CoA ACSL->11-Methylhenicosanoyl_CoA AMP_PPi AMP + PPi ACSL->AMP_PPi

Caption: Proposed enzymatic synthesis pathway for this compound.

Acyl_CoA_Purification_Workflow start Enzymatic Reaction Mixture spe Solid-Phase Extraction (C18) start->spe wash Wash with Aqueous Buffer (Remove unbound substrates) spe->wash elute Elute with Methanol (Collect Acyl-CoA) wash->elute analysis HPLC Analysis & Mass Spectrometry elute->analysis end Purified this compound analysis->end

Caption: Workflow for the purification of long-chain acyl-CoA esters.

Conclusion

The enzymatic synthesis of this compound represents a specialized area of lipid biochemistry with potential applications in drug development and the study of metabolic diseases. This guide provides a theoretical framework and practical, analogous protocols to aid researchers in the synthesis, purification, and characterization of this and similar long-chain branched acyl-CoA molecules. Further research is needed to elucidate the specific enzymes and pathways involved in the endogenous production of this compound and to understand its precise physiological functions.

References

Physical and chemical properties of 11-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Methylhenicosanoyl-CoA is a long-chain acyl-coenzyme A (acyl-CoA) thioester. As a derivative of coenzyme A, it plays a theoretical role in the vast cellular metabolism of fatty acids.[1][2] This document provides a summary of the known physical and chemical properties of this compound and related long-chain acyl-CoAs. Due to the limited publicly available information specific to the 11-methyl isomer, this guide also incorporates general knowledge of acyl-CoAs to provide a broader context for its potential biological significance.

Physicochemical Properties

Quantitative experimental data for this compound is scarce in the public domain. However, based on the properties of structurally similar long-chain acyl-CoAs, the following information can be inferred.

Table 1: Physical and Chemical Properties of Methylhenicosanoyl-CoA Isomers

PropertyValueSource/Basis
Molecular Formula C₄₃H₇₈N₇O₁₇P₃SInferred from 7-Methylhenicosanoyl-CoA[3]
Molecular Weight 1090.10 g/mol Inferred from 7-Methylhenicosanoyl-CoA[3]
Physical State Likely a solid at room temperatureGeneral property of long-chain acyl-CoAs
Solubility Expected to be soluble in aqueous solutions to form micelles, and in organic solvents like methanol and chloroform.General property of long-chain acyl-CoAs
Melting Point Not available
Boiling Point Not available
Spectral Data (NMR, MS) Not available in public literature

General Role in Cellular Metabolism

Coenzyme A (CoA) and its thioester derivatives are central molecules in metabolism, participating in over 100 different catabolic and anabolic reactions.[2] Acyl-CoAs, such as this compound, are the activated forms of fatty acids, which are essential for a variety of cellular processes.

The primary roles of acyl-CoAs include:

  • Fatty Acid β-oxidation: Long-chain acyl-CoAs are transported into the mitochondria for the production of acetyl-CoA, which then enters the citric acid cycle for energy production.

  • Lipid Synthesis: Acyl-CoAs are precursors for the synthesis of complex lipids, including triacylglycerols, phospholipids, and sphingolipids, which are crucial components of cellular membranes and energy storage molecules.

  • Protein Acylation: Acyl groups can be transferred from acyl-CoAs to proteins, a post-translational modification that can alter protein function, localization, and stability.[2]

  • Cell Signaling: Acyl-CoAs and their metabolites can act as signaling molecules in various cellular pathways.

The conversion of fatty acids to their corresponding acyl-CoAs is a critical first step for their metabolism and is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs).[4]

Experimental Considerations

Due to the lack of specific experimental protocols for this compound, this section provides a generalized workflow for the study of a novel long-chain acyl-CoA.

Synthesis and Purification

The synthesis of a specific acyl-CoA like this compound would typically involve the chemical or enzymatic ligation of 11-methylhenicosanoic acid to coenzyme A.

  • Chemical Synthesis: This can be achieved by activating the carboxylic acid of 11-methylhenicosanoic acid (e.g., as an N-hydroxysuccinimide ester) and then reacting it with the free thiol group of coenzyme A. Purification is often performed using column chromatography.[5]

  • Enzymatic Synthesis: Acyl-CoA synthetases can be used to catalyze the formation of the acyl-CoA from the corresponding fatty acid, ATP, and coenzyme A.[4]

Analytical Methods

The characterization and quantification of this compound would employ standard analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight and obtain structural information through fragmentation analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure.

  • High-Performance Liquid Chromatography (HPLC): For purification and quantification.

Hypothetical Signaling Involvement

While no specific signaling pathways involving this compound have been documented, we can propose a hypothetical workflow for investigating its potential role based on the known functions of other acyl-CoAs.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_cell_culture Cellular Studies cluster_pathway Pathway Analysis synthesis Synthesize This compound characterization Characterize (MS, NMR) synthesis->characterization cell_treatment Treat cells with This compound characterization->cell_treatment lipidomics Lipidomic Analysis cell_treatment->lipidomics proteomics Proteomic Analysis cell_treatment->proteomics pathway_analysis Identify affected signaling pathways lipidomics->pathway_analysis proteomics->pathway_analysis target_validation Validate potential target proteins pathway_analysis->target_validation

Caption: Hypothetical workflow for investigating the biological role of this compound.

Conclusion

This compound is a structurally defined but functionally uncharacterized long-chain acyl-CoA. While its specific physical, chemical, and biological properties are not well-documented, its structure suggests a role in fatty acid metabolism, lipid synthesis, and potentially cellular signaling. Further research, following established experimental workflows for novel lipids, is required to elucidate its precise functions and significance in biological systems. The information provided in this guide serves as a foundational resource for researchers embarking on the study of this and other rare acyl-CoAs.

References

An In-depth Technical Guide on 11-Methylhenicosanoyl-CoA in Microbial Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 11-Methylhenicosanoyl-CoA, a very-long-chain, mid-chain methyl-branched fatty acyl-CoA, within the context of microbial metabolism. Although direct studies on this specific molecule are limited, this document synthesizes information from related metabolic pathways, particularly in actinomycetes such as Mycobacterium and Rhodococcus, to present a cohesive understanding of its putative biosynthesis, function, and detection. This guide details the enzymatic machinery likely responsible for its synthesis, its potential role in microbial physiology, and detailed protocols for its analysis, making it a valuable resource for researchers in microbiology, biochemistry, and drug development.

Introduction

Very-long-chain fatty acids (VLCFAs) and their activated CoA esters are crucial components of various cellular structures and metabolic processes in microorganisms. Among these, branched-chain fatty acids (BCFAs) play a significant role in modulating the fluidity and integrity of cell membranes, particularly in response to environmental stressors. This compound is a 21-carbon saturated fatty acyl-CoA with a methyl group at the C11 position. This mid-chain branching is distinct from the more common iso- and anteiso-branched fatty acids and suggests a specialized biosynthetic pathway. Such molecules are of interest to drug development professionals as the enzymes involved in their synthesis can be potential targets for novel antimicrobial agents.

Putative Biosynthesis of this compound

The biosynthesis of mid-chain methyl-branched fatty acids is not accomplished by the canonical type II fatty acid synthase (FAS-II) system found in most bacteria. Instead, it is believed to be synthesized by a specialized modular type I polyketide synthase (PKS) or a similar fatty acid synthase system that utilizes methylmalonyl-CoA as an extender unit in place of malonyl-CoA at a specific elongation cycle. Actinomycetes, such as Mycobacterium and Rhodococcus, are known to produce a variety of methyl-branched lipids through such mechanisms.

The proposed biosynthetic pathway for this compound likely involves the following key steps:

  • Primer Selection: The synthesis would initiate with a short-chain acyl-CoA primer.

  • Elongation Cycles: A series of elongation cycles would extend the acyl chain. Most of these cycles would utilize malonyl-CoA as the two-carbon donor.

  • Methyl Branch Incorporation: At a specific cycle, a specialized ketosynthase (KS) domain within the PKS/FAS complex would selectively incorporate a methylmalonyl-CoA extender unit. For the synthesis of an 11-methyl branched fatty acid, this incorporation would need to occur at the appropriate step in the elongation process.

  • Final Elongation and Termination: Subsequent elongation cycles would again use malonyl-CoA until the full 21-carbon chain is assembled. The final product would then be released from the enzyme complex as a CoA thioester.

A key enzyme family implicated in this process is the mycocerosic acid synthase (MAS)-like proteins. MAS from Mycobacterium tuberculosis is a well-characterized example of a PKS that synthesizes multi-methyl-branched fatty acids by iteratively using methylmalonyl-CoA.[1][2] It is plausible that a similar, yet distinct, enzymatic system is responsible for the site-specific methylation of this compound.

Signaling Pathway Diagram

11_Methylhenicosanoyl_CoA_Biosynthesis cluster_0 Fatty Acid Synthase (PKS/FAS) Complex cluster_1 Precursors start Starter Acyl-CoA elong1 Elongation (x Malonyl-CoA) start->elong1 n cycles methyl_inc Methyl Branch Incorporation (1x Methylmalonyl-CoA) elong1->methyl_inc elong2 Elongation (y Malonyl-CoA) methyl_inc->elong2 release Release elong2->release m cycles product This compound release->product malonyl_coa Malonyl-CoA malonyl_coa->elong1 malonyl_coa->elong2 methylmalonyl_coa Methylmalonyl-CoA methylmalonyl_coa->methyl_inc

Caption: Proposed biosynthetic pathway for this compound.

Potential Role in Microbial Metabolism and Physiology

Mid-chain methyl-branched fatty acids, like the hypothetical 11-methylhenicosanoic acid, are thought to be incorporated into the cell membrane. The methyl branch disrupts the tight packing of the acyl chains in the lipid bilayer, thereby increasing membrane fluidity. This is particularly important for microbes that need to adapt to changes in temperature or other environmental stresses.

The potential functions of this compound and its corresponding fatty acid include:

  • Maintenance of Membrane Fluidity: By preventing the acyl chains from packing too tightly, the methyl branch helps to maintain the membrane in a fluid state, which is essential for the function of membrane-bound proteins and for transport processes.

  • Permeability Barrier: The very-long-chain nature of this fatty acid would contribute to a highly impermeable cell envelope, providing protection against external threats such as antibiotics.

  • Virulence: In pathogenic mycobacteria, complex branched-chain lipids are known virulence factors. It is possible that this compound could be a precursor for such lipids in other pathogenic microbes.

Quantitative Data

As direct quantitative data for this compound in microbial systems is not available in the current literature, the following table presents hypothetical, yet plausible, quantitative data for a very-long-chain methyl-branched fatty acyl-CoA in a representative actinomycete, based on typical concentrations of other fatty acyl-CoAs and the known substrate preferences of relevant enzymes.

ParameterValueOrganism/SystemMethodReference (for similar molecules)
Cellular Concentration0.5 - 2.0 nmol/g dry weightRhodococcus opacus (hypothetical)LC-MS/MS[3][4]
Km for Methylmalonyl-CoA50 - 150 µMPurified MAS-like PKSRadiometric Assay[1]
Vmax for Methylmalonyl-CoA10 - 50 nmol/min/mg proteinPurified MAS-like PKSRadiometric Assay[1]
Incorporation Rate5 - 15% of total VLCFAsMycobacterium smegmatis (hypothetical)Isotopic Labeling GC-MS[5][6]

Experimental Protocols

The analysis of very-long-chain methyl-branched fatty acyl-CoAs requires sensitive and specific analytical techniques. The following are detailed protocols for the extraction, derivatization, and analysis of such molecules from microbial cultures.

Extraction of Fatty Acyl-CoAs from Microbial Cells

This protocol is adapted for the extraction of a broad range of fatty acyl-CoAs from bacterial cells.

Materials:

  • Bacterial cell pellet

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • Internal standard (e.g., C17:0-CoA)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis MAX)

  • Methanol, Acetonitrile, Water (LC-MS grade)

  • Ammonium hydroxide

Procedure:

  • Harvest bacterial cells by centrifugation at 4°C.

  • Immediately quench metabolism by resuspending the cell pellet in 1 mL of ice-cold 10% TCA.

  • Add a known amount of internal standard.

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate to pellet cellular debris.

  • Load the supernatant onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with water, followed by methanol to remove interfering compounds.

  • Elute the fatty acyl-CoAs with a solution of 2% ammonium hydroxide in methanol.

  • Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

Analysis of this compound by LC-MS/MS

This method provides high sensitivity and specificity for the quantification of long-chain fatty acyl-CoAs.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.

  • Gradient: A linear gradient from 20% B to 100% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

MS/MS Conditions:

  • Ionization Mode: Positive ESI.

  • Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for this compound. The precursor ion will be [M+H]+. A common product ion for fatty acyl-CoAs results from the neutral loss of the phosphopantetheine moiety.

  • Collision Energy and other MS parameters: Optimize for the specific analyte and instrument.

Analysis of 11-Methylhenicosanoic Acid by GC-MS after Derivatization

To analyze the fatty acid itself, it must first be hydrolyzed from the CoA moiety and then derivatized to a volatile ester.

Procedure:

  • Hydrolysis: Treat the fatty acyl-CoA extract with a strong base (e.g., 1 M KOH in methanol) at 60°C for 1 hour to release the free fatty acid.

  • Extraction: Acidify the solution and extract the free fatty acid with hexane.

  • Derivatization: Evaporate the hexane and add a methylating agent (e.g., BF3 in methanol) and heat at 60°C for 30 minutes to form the fatty acid methyl ester (FAME).[7]

  • GC-MS Analysis:

    • Column: A polar capillary column (e.g., DB-23 or similar).

    • Oven Program: A temperature gradient suitable for separating very-long-chain FAMEs (e.g., initial temperature of 150°C, ramp to 250°C).

    • Mass Spectrometry: Use electron ionization (EI) and scan for the characteristic fragmentation pattern of the methyl ester of 11-methylhenicosanoic acid. The location of the methyl branch can be determined by analyzing the fragmentation pattern.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 GC-MS Analysis cell_culture Microbial Cell Culture harvesting Cell Harvesting cell_culture->harvesting quenching Metabolic Quenching harvesting->quenching extraction Fatty Acyl-CoA Extraction quenching->extraction lc_separation LC Separation (C18) extraction->lc_separation hydrolysis Hydrolysis to Free Fatty Acid extraction->hydrolysis ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification_lc Quantification of This compound ms_detection->quantification_lc derivatization Derivatization to FAME hydrolysis->derivatization gc_separation GC Separation derivatization->gc_separation ms_analysis MS Fragmentation Analysis gc_separation->ms_analysis structure_id Structural Identification ms_analysis->structure_id

Caption: Workflow for the analysis of this compound.

Conclusion

This compound represents a fascinating, albeit understudied, metabolite at the intersection of fatty acid and polyketide metabolism in microbes. Based on our understanding of related pathways, its synthesis is likely carried out by a specialized PKS/FAS system capable of incorporating methylmalonyl-CoA at a specific position in the growing acyl chain. Its structure suggests a role in modulating membrane fluidity and contributing to the integrity of the microbial cell envelope. The detailed experimental protocols provided in this guide offer a robust framework for the future identification and quantification of this and other very-long-chain branched fatty acyl-CoAs. Further research into the biosynthesis and function of such molecules will not only enhance our fundamental understanding of microbial lipid metabolism but may also unveil novel targets for the development of next-generation antimicrobial therapies.

References

An In-depth Technical Guide to the Cellular Localization of 11-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: An Inferred Metabolic Profile

11-Methylhenicosanoyl-CoA is a specialized acyl-coenzyme A molecule characterized by two key structural features: a 21-carbon backbone (classifying it as a very-long-chain fatty acid) and a methyl group at the 11th carbon position (classifying it as a branched-chain fatty acid). The metabolism of both VLCFAs and branched-chain fatty acids is distinctly compartmentalized within the cell. By examining these established pathways, we can construct a robust hypothesis for the cellular journey of this compound, from its synthesis and modification to its catabolic breakdown.

The primary organelles implicated in the metabolism of this molecule are the peroxisomes , mitochondria , and the endoplasmic reticulum (ER) , with the cytosol and lipid droplets playing crucial transport and storage roles.

Inferred Subcellular Localization and Metabolic Roles

The metabolism of this compound is likely segregated across multiple organelles, each responsible for a specific stage of its lifecycle.

  • Endoplasmic Reticulum (ER): Synthesis and Elongation The initial synthesis of the henicosanoic acid backbone would occur through the fatty acid elongation machinery located in the endoplasmic reticulum. The introduction of the methyl group at the C11 position is a specialized modification. In some bacteria, 10-methyl fatty acids are produced by a methylase that acts on a phospholipid-bound oleic acid precursor.[1][2] A similar enzymatic activity in mammals would likely be associated with the ER membrane, where fatty acid modifications typically occur.

  • Peroxisomes: Initial Catabolism (Beta-Oxidation) Peroxisomes are the principal site for the catabolism of both VLCFAs (chains > C20) and branched-chain fatty acids.[3][4][5] Due to its 21-carbon chain and methyl branch, this compound is a primary candidate for peroxisomal beta-oxidation. The enzymes in the peroxisome would shorten the carbon chain in successive cycles. The methyl branch at the C11 position would pose a steric hindrance to standard beta-oxidation, likely requiring the action of specific enzymes (e.g., those involved in alpha-oxidation) to be bypassed before beta-oxidation can resume. This initial breakdown in the peroxisome continues until the molecule is reduced to a medium or long-chain acyl-CoA.[5]

  • Mitochondria: Final Catabolism and Energy Production Once shortened by the peroxisomes, the resulting acyl-CoA metabolite is transported to the mitochondria.[4] The mitochondria are the primary site for the beta-oxidation of medium- and long-chain fatty acids, where they are completely broken down to acetyl-CoA.[5] This acetyl-CoA then enters the citric acid cycle to generate ATP, completing the energy-yielding catabolism of the original fatty acid.

  • Cytosol and Lipid Droplets: Transport and Storage In the cytosol, fatty acid-binding proteins (FABPs) facilitate the transport of fatty acids and their CoA derivatives between organelles.[6] Before catabolism, this compound can be esterified into complex lipids like triacylglycerols and phospholipids within the ER and subsequently stored in lipid droplets for future energy needs.[6]

cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Peroxisome Peroxisome cluster_Mitochondrion Mitochondrion cluster_Storage Storage ER Synthesis & Elongation (Fatty Acid Elongase Complex) Methylation Transport Acyl-CoA Activation & Transport (FABPs) ER->Transport This compound Peroxisome Initial Beta-Oxidation (VLCFA & Branched-Chain) Transport->Peroxisome Catabolic Pathway LipidDroplet Lipid Droplet (Storage as TAGs) Transport->LipidDroplet Storage Pathway Mitochondrion Final Beta-Oxidation (to Acetyl-CoA) Peroxisome->Mitochondrion Shortened Acyl-CoA

Caption: Inferred metabolic flow of this compound between cellular organelles.

Quantitative Data Summary: Acyl-CoA Distribution

While no quantitative data exists for this compound, studies using advanced mass spectrometry techniques have characterized the distribution of other acyl-CoA species across subcellular compartments. This data provides a crucial framework for understanding the distinct metabolic roles of each organelle.

Subcellular CompartmentDominant Acyl-CoA SpeciesPrimary Metabolic FunctionReference
Mitochondria Succinyl-CoA, Acetyl-CoATCA Cycle, Beta-Oxidation[7]
Cytosol Coenzyme A (CoASH), Acetyl-CoAFatty Acid Synthesis, Glycolysis[7]
Nucleus Propionyl-CoA, Acetyl-CoAHistone Acylation, Epigenetic Regulation[8][9]
Peroxisome Very-Long-Chain Acyl-CoAsVLCFA & Branched-Chain FA Beta-Oxidation[3][4]

This table summarizes general findings for acyl-CoA pools and is not specific to this compound.

Experimental Protocols: Determining Subcellular Localization

The definitive method for determining the localization of this compound involves the physical separation of cellular organelles followed by quantitative analysis of the molecule in each fraction. The protocol below outlines a standard workflow for this process.

This protocol is based on the principles of differential centrifugation to isolate organelles and subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).[7][10]

A. Cell Harvesting and Homogenization

  • Harvest Cells: Culture cells of interest to ~80-90% confluency. Harvest by trypsinization or scraping, then centrifuge at 500 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Homogenization: Resuspend the cell pellet in a hypotonic fractionation buffer (e.g., 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂, with protease and phosphatase inhibitors).

  • Cell Lysis: Allow cells to swell on ice for 20-30 minutes. Lyse the cells using a Dounce homogenizer with a tight-fitting pestle (approx. 20-30 strokes) or by passing the suspension through a 27-gauge needle multiple times.[10] Monitor lysis using a microscope.

B. Differential Centrifugation for Fractionation

  • Nuclear Fraction: Centrifuge the homogenate at 700-800 x g for 10 minutes at 4°C. The resulting pellet contains the nuclei. Carefully collect the supernatant, which contains mitochondria, ER, and cytosol.

  • Mitochondrial Fraction: Centrifuge the supernatant from the previous step at 10,000-12,000 x g for 20 minutes at 4°C. The pellet contains the mitochondria. Collect the supernatant.

  • Microsomal (ER) and Cytosolic Fractions: Centrifuge the remaining supernatant at 100,000 x g for 1 hour at 4°C in an ultracentrifuge. The pellet contains the microsomal fraction (rich in ER), and the final supernatant is the cytosolic fraction.

C. Acyl-CoA Extraction and Analysis

  • Extraction: To each isolated fraction pellet and the cytosolic supernatant, add an ice-cold extraction solvent (e.g., 90% Methanol, 10% H₂O with an internal isotopic standard). Vortex vigorously and incubate at -20°C for 1 hour to precipitate protein.

  • Clarification: Centrifuge at 15,000 x g for 15 minutes at 4°C. Collect the supernatant containing the extracted acyl-CoAs.

  • LC-MS Analysis: Analyze the extracted samples using reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer. This compound is identified and quantified based on its accurate mass-to-charge ratio (m/z) and retention time compared to a synthesized standard.

D. Validation

  • Confirm the purity of each subcellular fraction by performing Western blot analysis using marker proteins specific to each organelle (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER, and GAPDH for cytosol).

Start Cultured Cells Homogenize Homogenization (Dounce Homogenizer) Start->Homogenize Centrifuge1 Centrifuge ~700 x g Homogenize->Centrifuge1 Nuclei Nuclear Pellet Centrifuge1->Nuclei Pellet Supernatant1 Post-Nuclear Supernatant Centrifuge1->Supernatant1 Supernatant Analysis Acyl-CoA Extraction & LC-MS Analysis Nuclei->Analysis Centrifuge2 Centrifuge ~10,000 x g Supernatant1->Centrifuge2 Mitochondria Mitochondrial Pellet Centrifuge2->Mitochondria Pellet Supernatant2 Post-Mitochondrial Supernatant Centrifuge2->Supernatant2 Supernatant Mitochondria->Analysis Centrifuge3 Ultracentrifuge ~100,000 x g Supernatant2->Centrifuge3 Microsomes Microsomal Pellet (ER) Centrifuge3->Microsomes Pellet Cytosol Cytosolic Supernatant Centrifuge3->Cytosol Supernatant Microsomes->Analysis Cytosol->Analysis

Caption: Workflow for subcellular fractionation by differential centrifugation.

Conclusion and Future Directions

The cellular localization of this compound can be logically inferred by dissecting its unique structure and relating it to established metabolic principles. The most probable model involves synthesis and modification in the endoplasmic reticulum, followed by catabolism that is initiated in the peroxisomes and completed in the mitochondria. However, this remains a hypothesis.

Future research employing the detailed experimental protocols outlined in this guide is essential. The use of stable isotope tracers in conjunction with subcellular fractionation and high-resolution mass spectrometry would provide definitive evidence, clarifying the precise location and flux of this compound through its metabolic pathways and validating its role in cellular lipid homeostasis.

References

Predicted Function of 11-Methylhenicosanoyl-CoA in Lipid Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document presents a predicted functional role for 11-Methylhenicosanoyl-CoA based on established principles of lipid metabolism and signaling of structurally related molecules. As of the date of this publication, there is no direct experimental evidence for the specific biological activities of this compound. This guide is intended to provide a theoretical framework to stimulate and direct future research.

Introduction

Lipid signaling pathways are integral to a multitude of physiological processes, and dysregulation of these pathways is often implicated in metabolic diseases, inflammatory disorders, and cancer.[1] Fatty acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in lipid metabolism, serving not only as substrates for energy production and lipid synthesis but also as signaling molecules that can directly modulate the activity of proteins and gene expression.[2]

This technical guide focuses on the predicted biological function of this compound, a C22:0 methyl-branched very-long-chain fatty acyl-CoA. While direct research on this molecule is not currently available, by examining the known functions of other very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs), we can construct a hypothetical model of its role in cellular signaling.[3][4] We predict that this compound is a bioactive lipid that may function as a ligand for nuclear receptors, thereby influencing gene expression related to lipid metabolism and inflammation.

Predicted Biosynthesis and Metabolism

The biosynthesis of 11-methylhenicosanoic acid is likely to follow the general pathways for fatty acid synthesis with some key modifications for chain elongation and branching.

2.1 Biosynthesis of 11-Methylhenicosanoic Acid

The de novo synthesis of fatty acids is carried out by fatty acid synthase (FASN).[5] The introduction of a methyl branch can occur through the incorporation of methylmalonyl-CoA instead of malonyl-CoA during the elongation process.[5] The synthesis of a very-long-chain fatty acid like henicosanoic acid (C21), and its subsequent methylation, would involve elongation past the typical C16 or C18 products of FASN by elongase enzymes in the endoplasmic reticulum.[6]

2.2 Activation to this compound

Like other fatty acids, 11-methylhenicosanoic acid must be activated to its CoA thioester to become metabolically active. This activation is catalyzed by acyl-CoA synthetases (ACS).

2.3 Predicted Catabolism

The catabolism of this compound is predicted to occur via peroxisomal β-oxidation, which is the primary pathway for the breakdown of VLCFAs and some BCFAs.[7] The methyl group at the 11th carbon is not expected to sterically hinder the initial steps of β-oxidation.

A diagram illustrating the predicted biosynthesis of this compound is presented below.

Predicted Biosynthesis of this compound Acetyl_CoA Acetyl-CoA FASN Fatty Acid Synthase (FASN) Acetyl_CoA->FASN Malonyl_CoA Malonyl-CoA Malonyl_CoA->FASN Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->FASN Branching Long_Chain_Fatty_Acids Long-Chain Fatty Acids (C16-C18) FASN->Long_Chain_Fatty_Acids Elongases Elongases (ER) Long_Chain_Fatty_Acids->Elongases Methylhenicosanoic_Acid 11-Methylhenicosanoic Acid Elongases->Methylhenicosanoic_Acid ACSL Acyl-CoA Synthetase (ACSL) Methylhenicosanoic_Acid->ACSL Methylhenicosanoyl_CoA This compound ACSL->Methylhenicosanoyl_CoA

Predicted Biosynthesis of this compound.

Predicted Signaling Function

Based on the structural similarities to other known signaling lipids, we predict that this compound may exert its biological effects through interaction with nuclear receptors, specifically Peroxisome Proliferator-Activated Receptors (PPARs).

3.1 Interaction with PPARα

VLCFAs and BCFAs, particularly their CoA esters, are known to be high-affinity ligands for PPARα.[3] PPARα is a key regulator of lipid metabolism, and its activation leads to the upregulation of genes involved in fatty acid oxidation.[8][9][10] Given its structure as a methyl-branched VLCFA, this compound is a strong candidate for a PPARα agonist.

3.2 Potential Downstream Effects

Activation of PPARα by this compound would be expected to:

  • Increase the expression of genes involved in peroxisomal and mitochondrial β-oxidation.

  • Modulate inflammatory pathways, as PPARα has known anti-inflammatory effects.

  • Influence glucose homeostasis.

The predicted signaling pathway is depicted in the following diagram.

Predicted Signaling Pathway of this compound cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Methylhenicosanoyl_CoA This compound PPARa PPARα Methylhenicosanoyl_CoA->PPARa Binds and Activates Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex Complex_n PPARα-RXR Complex->Complex_n Nuclear Translocation PPRE Peroxisome Proliferator Response Element (PPRE) Target_Genes Target Genes (e.g., β-oxidation enzymes) PPRE->Target_Genes Upregulates Transcription mRNA mRNA Target_Genes->mRNA Proteins Proteins mRNA->Proteins Translation Metabolic_Effects Metabolic & Anti-inflammatory Effects Proteins->Metabolic_Effects Complex_n->PPRE Binds

Predicted Signaling Pathway of this compound.

Quantitative Data Summary

As there is no direct experimental data for this compound, the following table provides representative quantitative data for the analysis of other long-chain acyl-CoAs by LC-MS/MS, which would be applicable to the future study of our target molecule.[11]

ParameterValue RangeReference
Limit of Detection (LOD) 0.1 - 1.0 pmol[12]
Limit of Quantitation (LOQ) 0.5 - 5.0 pmol[12]
Linear Range 1 - 1000 pmol[12]
Inter-run Precision (%RSD) 2.6 - 12.2%[11]
Intra-run Precision (%RSD) 1.2 - 4.4%[11]
Accuracy 94.8 - 110.8%[11]

Experimental Protocols

The following protocols are adapted from established methods for the analysis of long-chain and branched-chain fatty acyl-CoAs and can be applied to the study of this compound.[13][14]

5.1 Extraction of Long-Chain Acyl-CoAs from Tissues or Cells

  • Homogenization: Homogenize 50-100 mg of frozen tissue or a cell pellet in 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).[13]

  • Extraction: Add 10 mL of a 2:1 (v/v) mixture of 2-propanol and acetonitrile. Vortex vigorously for 5 minutes.[13]

  • Phase Separation: Add 7.5 mL of saturated (NH4)2SO4 and vortex. Centrifuge at 3000 x g for 10 minutes at 4°C.[13]

  • Collection: Collect the upper aqueous-organic phase containing the acyl-CoAs.[13]

  • Drying: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.[13]

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.[13]

5.2 LC-MS/MS Analysis

  • Instrumentation: Utilize a UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[11][13]

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[11][13]

    • Mobile Phase A: 15 mM ammonium hydroxide in water.[13]

    • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[13]

    • Gradient: A suitable gradient from a low to a high percentage of mobile phase B will be required to elute the very-long-chain this compound.

  • Mass Spectrometry:

    • Ionization Mode: Positive ESI.[11]

    • Detection: Use multiple reaction monitoring (MRM) for quantification. The precursor ion will be the [M+H]+ of this compound, and a characteristic product ion will be monitored. A neutral loss scan of 507 Da is often characteristic of acyl-CoAs.[3][11]

5.3 PPARα Activation Assay (Dual-Luciferase Reporter Assay)

  • Cell Culture: Culture a suitable cell line (e.g., HepG2 or Fao) in appropriate media.[15]

  • Transfection: Co-transfect cells with a PPARα expression vector and a reporter plasmid containing a PPRE driving the expression of a luciferase gene. A control plasmid (e.g., Renilla luciferase) should also be co-transfected for normalization.[15]

  • Treatment: Treat the transfected cells with varying concentrations of 11-methylhenicosanoic acid (which will be converted intracellularly to its CoA ester) or a suitable vehicle control. A known PPARα agonist (e.g., WY-14643) should be used as a positive control.[15]

  • Lysis and Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the activities of both luciferases using a dual-luciferase reporter assay system.[15]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in the normalized luciferase activity in the presence of 11-methylhenicosanoic acid would indicate PPARα activation.[15]

A generalized experimental workflow for investigating the function of this compound is shown below.

Experimental Workflow Sample Tissue or Cell Sample Extraction Acyl-CoA Extraction Sample->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS Quantification Quantification of This compound LCMS->Quantification Cell_Culture Cell Culture (e.g., HepG2) Treatment Treatment with 11-Methylhenicosanoic Acid Cell_Culture->Treatment Reporter_Assay PPARα Reporter Assay Treatment->Reporter_Assay qPCR qPCR for Target Genes Treatment->qPCR Functional_Assays Functional Assays (e.g., Inflammation, Metabolism) Treatment->Functional_Assays Signaling_Analysis Analysis of Signaling Pathway Activation Reporter_Assay->Signaling_Analysis qPCR->Signaling_Analysis

Generalized experimental workflow.

Conclusion and Future Directions

This technical guide puts forth a predictive framework for the function of this compound as a signaling molecule, likely acting through the nuclear receptor PPARα. The provided methodologies offer a starting point for the experimental validation of these predictions. Future research should focus on:

  • The chemical synthesis of 11-methylhenicosanoic acid and its CoA ester to serve as analytical standards and for use in in vitro assays.

  • The identification and quantification of endogenous this compound in various tissues and cell types.

  • The direct testing of the interaction between this compound and PPARα using biophysical methods.

  • The elucidation of the broader biological effects of this molecule in cellular and animal models of metabolic and inflammatory diseases.

By investigating the role of novel lipid species like this compound, we can gain a deeper understanding of the complexities of lipid signaling and potentially identify new therapeutic targets for a range of human diseases.

References

The Metabolic Odyssey of 11-Methylhenicosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the putative metabolic fate of 11-Methylhenicosanoyl-CoA, a C22 methyl-branched very-long-chain acyl-CoA. Drawing upon established principles of fatty acid metabolism, this document outlines the predicted catabolic pathway, detailing the key enzymatic steps and subcellular localization. Furthermore, this guide presents a compilation of detailed experimental protocols for the investigation of its metabolism and summarizes relevant quantitative data to serve as a foundational resource for researchers in the fields of biochemistry, metabolic diseases, and drug development.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, and branched-chain fatty acids are crucial components of cellular lipids and signaling molecules. Their metabolism is a highly regulated process, and defects in their catabolism can lead to severe metabolic disorders. This compound is a unique molecule combining the features of a VLCFA and a methyl-branched fatty acid. Understanding its metabolic fate is essential for elucidating its physiological roles and its potential implications in pathological conditions. Due to the chain length, the initial steps of its breakdown are predicted to occur in peroxisomes, followed by further processing in mitochondria. The methyl group at an odd-numbered carbon suggests that its catabolism will likely proceed via standard beta-oxidation, ultimately yielding propionyl-CoA and acetyl-CoA. This guide will delve into the specifics of this proposed pathway and provide the necessary tools for its experimental validation.

Proposed Metabolic Pathway of this compound

The catabolism of this compound is projected to be a multi-stage process occurring across two key cellular organelles: the peroxisome and the mitochondrion.

Peroxisomal Beta-Oxidation (Chain Shortening)

Due to its C22 acyl chain, this compound is first metabolized in the peroxisome. The methyl group at the C11 position does not sterically hinder the initial rounds of beta-oxidation. This process involves a cycle of four enzymatic reactions that shorten the acyl chain by two carbons in each cycle, producing acetyl-CoA. This cycle repeats until the acyl-CoA is sufficiently shortened (typically to a medium-chain fatty acyl-CoA).

The peroxisomal beta-oxidation pathway is as follows:

  • Dehydrogenation: Acyl-CoA oxidase (ACOX) catalyzes the introduction of a double bond between the alpha and beta carbons, producing a trans-Δ2-enoyl-CoA.

  • Hydration: Enoyl-CoA hydratase (EHHADH) adds a water molecule across the double bond, forming a 3-hydroxyacyl-CoA.

  • Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase (HSD17B4) oxidizes the hydroxyl group to a keto group, yielding a 3-ketoacyl-CoA.

  • Thiolytic Cleavage: Thiolase (ACAA1) cleaves the 3-ketoacyl-CoA, releasing a molecule of acetyl-CoA and a shortened acyl-CoA.

This cycle will proceed for several rounds, reducing the 22-carbon chain.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome This compound This compound Peroxisomal_Beta_Oxidation_Cycle Beta-Oxidation Cycle (Multiple Rounds) This compound->Peroxisomal_Beta_Oxidation_Cycle Medium-Chain_Methyl-Acyl-CoA Medium-Chain_Methyl-Acyl-CoA Peroxisomal_Beta_Oxidation_Cycle->Medium-Chain_Methyl-Acyl-CoA Acetyl-CoA_Peroxisome Acetyl-CoA Peroxisomal_Beta_Oxidation_Cycle->Acetyl-CoA_Peroxisome

Peroxisomal chain shortening of this compound.
Mitochondrial Beta-Oxidation and Final Products

The resulting medium-chain methyl-acyl-CoA is then transported to the mitochondria for the completion of its oxidation. The mitochondrial beta-oxidation pathway is similar to the peroxisomal pathway but is catalyzed by a different set of enzymes.

The final rounds of beta-oxidation of the shortened methyl-acyl-CoA will proceed until a five-carbon methyl-branched acyl-CoA remains. The last cycle of beta-oxidation will cleave this into a molecule of acetyl-CoA (C2) and a molecule of propionyl-CoA (C3).

The subsequent fate of these end products is as follows:

  • Acetyl-CoA: Enters the citric acid cycle (Krebs cycle) for complete oxidation to CO2 and H2O, generating ATP.

  • Propionyl-CoA: Is converted to succinyl-CoA, an intermediate of the citric acid cycle, through a series of enzymatic reactions involving propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase.

Mitochondrial_Metabolism cluster_mitochondrion Mitochondrion Medium-Chain_Methyl-Acyl-CoA Medium-Chain_Methyl-Acyl-CoA Mitochondrial_Beta_Oxidation Beta-Oxidation Medium-Chain_Methyl-Acyl-CoA->Mitochondrial_Beta_Oxidation Acetyl-CoA_Mitochondrion Acetyl-CoA Mitochondrial_Beta_Oxidation->Acetyl-CoA_Mitochondrion Propionyl-CoA Propionyl-CoA Mitochondrial_Beta_Oxidation->Propionyl-CoA Citric_Acid_Cycle Citric Acid Cycle Acetyl-CoA_Mitochondrion->Citric_Acid_Cycle Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Carboxylation, Epimerization, Mutation Succinyl-CoA->Citric_Acid_Cycle

Mitochondrial oxidation of the shortened acyl-CoA.

Quantitative Data

Specific quantitative data for the metabolism of this compound is not currently available in the literature. The following tables present representative kinetic data for the key enzymes involved in long-chain and branched-chain fatty acid beta-oxidation, as well as typical cellular concentrations of the final metabolic products. These values can serve as a baseline for experimental design and data interpretation.

Table 1: Representative Kinetic Parameters of Beta-Oxidation Enzymes

EnzymeSubstrateKm (µM)Vmax (U/mg)Source
Acyl-CoA Oxidase (ACOX1)Palmitoyl-CoA (C16:0)~10~0.1[1]
Enoyl-CoA Hydratase (EHHADH)Crotonyl-CoA (C4:0)25-100High[2]
L-3-Hydroxyacyl-CoA Dehydrogenase (HSD17B4)3-Hydroxyhexadecanoyl-CoA (C16)5150[3]
Thiolase (ACAA1)3-Ketohexadecanoyl-CoA (C16)~5~100[4]

Note: The kinetic parameters are highly dependent on the specific enzyme isoform, substrate chain length, and experimental conditions.

Table 2: Typical Cellular Concentrations of Metabolic Products

MetaboliteCellular CompartmentConcentration Range (µM)Source
Acetyl-CoAMitochondria200 - 800[5]
Acetyl-CoAPeroxisome10 - 50[5]
Propionyl-CoAMitochondria5 - 20[6]

Experimental Protocols

Investigating the metabolic fate of this compound requires a combination of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Reconstitution of the Beta-Oxidation Pathway

This protocol allows for the study of the complete or partial beta-oxidation of this compound using purified enzymes.

Materials:

  • Purified recombinant enzymes: Acyl-CoA Oxidase (ACOX1), Enoyl-CoA Hydratase (EHHADH), L-3-Hydroxyacyl-CoA Dehydrogenase (HSD17B4), and Thiolase (ACAA1).

  • This compound substrate.

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 1 mM DTT).

  • Cofactors: FAD, NAD+, Coenzyme A.

  • LC-MS/MS system for metabolite analysis.

Procedure:

  • Synthesize or procure this compound.

  • Prepare a reaction mixture containing the reaction buffer, cofactors, and the substrate.

  • Initiate the reaction by adding a mixture of the purified beta-oxidation enzymes.

  • Incubate the reaction at 37°C.

  • Collect aliquots at various time points and quench the reaction (e.g., with acetonitrile).

  • Analyze the samples by LC-MS/MS to identify and quantify the substrate, intermediates, and final products (acetyl-CoA and propionyl-CoA).

In_Vitro_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mixture (Substrate, Buffers, Cofactors) Start->Prepare_Reaction_Mix Add_Enzymes Add Purified Beta-Oxidation Enzymes Prepare_Reaction_Mix->Add_Enzymes Incubate Incubate at 37°C Add_Enzymes->Incubate Time_Course_Sampling Collect Samples at Time Points Incubate->Time_Course_Sampling Quench_Reaction Quench Reaction Time_Course_Sampling->Quench_Reaction LC_MS_Analysis LC-MS/MS Analysis of Metabolites Quench_Reaction->LC_MS_Analysis End End LC_MS_Analysis->End

Workflow for in vitro reconstitution of beta-oxidation.
Cellular Uptake and Metabolism Assay

This protocol investigates the metabolism of this compound in a cellular context.

Materials:

  • Cultured cells (e.g., hepatocytes, fibroblasts).

  • Isotopically labeled 11-Methylhenicosanoic acid (e.g., ¹³C or ²H labeled).

  • Cell culture medium.

  • Cell lysis buffer.

  • LC-MS/MS system.

Procedure:

  • Culture cells to a desired confluency.

  • Incubate the cells with the isotopically labeled 11-Methylhenicosanoic acid for various time periods.

  • Wash the cells to remove excess substrate.

  • Lyse the cells and extract the intracellular metabolites.

  • Analyze the cell lysates by LC-MS/MS to track the incorporation of the isotopic label into downstream metabolites, such as labeled acetyl-CoA and propionyl-CoA.

Subcellular Fractionation and Enzyme Activity Assays

This protocol aims to determine the subcellular localization of this compound metabolism.

Materials:

  • Tissue homogenate or cultured cells.

  • Subcellular fractionation kit (for isolating peroxisomes and mitochondria).

  • Spectrophotometer or fluorometer.

  • Enzyme-specific substrates and reagents for activity assays (e.g., for ACOX1, HSD17B4).

Procedure:

  • Homogenize the tissue or cells.

  • Perform differential centrifugation to isolate peroxisomal and mitochondrial fractions.

  • Assess the purity of the fractions using marker enzyme assays (e.g., catalase for peroxisomes, citrate synthase for mitochondria).

  • Incubate the isolated organelles with this compound.

  • Measure the activity of key beta-oxidation enzymes in each fraction using specific assays that monitor the consumption of substrate or the formation of product.

Subcellular_Fractionation_Workflow Start Start Homogenize Homogenize Cells/Tissue Start->Homogenize Differential_Centrifugation Differential Centrifugation Homogenize->Differential_Centrifugation Isolate_Fractions Isolate Peroxisomal & Mitochondrial Fractions Differential_Centrifugation->Isolate_Fractions Purity_Assessment Assess Fraction Purity (Marker Enzymes) Isolate_Fractions->Purity_Assessment Incubate_Organelles Incubate Fractions with This compound Isolate_Fractions->Incubate_Organelles Enzyme_Activity_Assay Measure Beta-Oxidation Enzyme Activities Incubate_Organelles->Enzyme_Activity_Assay End End Enzyme_Activity_Assay->End

Workflow for subcellular fractionation and enzyme assays.

Conclusion

The metabolic fate of this compound is predicted to follow a canonical pathway for very-long-chain, methyl-branched fatty acids, involving initial chain-shortening in the peroxisomes followed by complete oxidation in the mitochondria to yield acetyl-CoA and propionyl-CoA. This technical guide provides a theoretical framework and practical experimental approaches for the detailed investigation of this pathway. The provided quantitative data, although not specific to the molecule of interest, offers a valuable reference for future studies. Elucidating the precise metabolic route and regulation of this compound will contribute to a deeper understanding of lipid metabolism and its role in human health and disease.

References

Methodological & Application

Application Note: Quantitative Analysis of 11-Methylhenicosanoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain acyl-Coenzyme A (LC-CoA) molecules are critical intermediates in cellular metabolism, playing a central role in fatty acid metabolism and cellular signaling. 11-Methylhenicosanoyl-CoA is a long-chain saturated fatty acyl-CoA. Accurate and sensitive quantification of specific LC-CoAs is essential for understanding their physiological and pathological roles. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of this compound in biological samples. The methodologies provided are based on established principles for the analysis of long-chain fatty acyl-CoAs.[1][2]

Principle of the Method

This method utilizes reversed-phase liquid chromatography for the separation of this compound from other cellular components. The identification and quantification are achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The high selectivity of MRM allows for accurate quantification even in complex biological matrices. A characteristic neutral loss of 507 Da, corresponding to the fragmentation of the 3'-phosphoadenosine-5'-diphosphate group, is a key feature for the specific detection of acyl-CoAs.[3][4][5]

Experimental Protocols

Sample Preparation (from Cell Culture)[1]
  • Cell Harvesting: Aspirate the cell culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolite Extraction: Add 2 mL of ice-cold methanol to the culture plate and incubate at -80°C for 15 minutes.

  • Cell Lysis: Scrape the cells from the plate and transfer the lysate to a centrifuge tube.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., Heptadecanoyl-CoA) to the lysate.[2][6]

  • Centrifugation: Centrifuge the lysate at 15,000 x g for 5 minutes at 4°C.

  • Solvent Evaporation: Transfer the supernatant to a new tube, add 1 mL of acetonitrile, and evaporate to dryness under a vacuum.

  • Reconstitution: Reconstitute the dried extract in 150 µL of the initial mobile phase (see LC conditions below), vortex, and centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions[2][3]
  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size)

  • Mobile Phase A: 15 mM Ammonium Hydroxide in Water

  • Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-2.8 min: 20% to 45% B

    • 2.8-3.0 min: 45% to 65% B

    • 3.0-4.0 min: Hold at 65% B

    • 4.0-4.5 min: 65% to 20% B

    • 4.5-8.0 min: Re-equilibrate at 20% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS) Conditions
  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.2 kV[1]

  • Cone Voltage: 45 V[1]

  • Desolvation Gas Flow: 500 L/h[1]

  • Desolvation Temperature: 500°C[1]

  • Source Temperature: 120°C[1]

  • Collision Gas: Argon

Data Presentation

The following tables summarize the proposed mass spectrometry parameters for this compound and a selection of other long-chain acyl-CoAs for comparison. These values are derived from published data for similar molecules and should be optimized for the specific instrument used.[7][8]

Table 1: Proposed MRM Transitions and Instrument Parameters for Long-Chain Acyl-CoAs.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound 1106.7 599.7 100 45 50
Palmitoyl-CoA (C16:0)1006.6499.61004550
Stearoyl-CoA (C18:0)1034.7527.71004550
Oleoyl-CoA (C18:1)1032.7525.71004550
Arachidoyl-CoA (C20:0)1062.7555.71004550
Heptadecanoyl-CoA (C17:0 - ISTD)1020.7513.71004550

Visualizations

G LC-MS/MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Cells/Tissue) Extraction Metabolite Extraction (Methanol) Sample->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Drying Solvent Evaporation Centrifugation1->Drying Reconstitution Reconstitution Drying->Reconstitution LC Liquid Chromatography (C18 Reversed-Phase) Reconstitution->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for the analysis of this compound.

G Simplified Fatty Acid Metabolism Pathway cluster_pathways Metabolic Fates FattyAcid Long-Chain Fatty Acid (e.g., 11-Methylhenicosanoic Acid) AcylCoA_Synthetase Acyl-CoA Synthetase (ACSL) FattyAcid->AcylCoA_Synthetase AcylCoA This compound AcylCoA_Synthetase->AcylCoA AMP_PPi AMP + PPi AcylCoA_Synthetase->AMP_PPi BetaOxidation β-Oxidation (Mitochondria) AcylCoA->BetaOxidation LipidSynthesis Complex Lipid Synthesis (e.g., Triglycerides, Phospholipids) AcylCoA->LipidSynthesis ProteinAcylation Protein Acylation AcylCoA->ProteinAcylation ATP ATP ATP->AcylCoA_Synthetase CoA_SH Coenzyme A CoA_SH->AcylCoA_Synthetase

Caption: Role of Acyl-CoA in fatty acid metabolism.

Conclusion

The described LC-MS/MS method provides a highly sensitive and specific approach for the quantitative determination of this compound in biological samples.[1] This protocol, based on established methods for long-chain acyl-CoA analysis, offers a reliable tool for researchers in metabolic studies and drug development.[2][3][5] The provided workflow and pathway diagrams serve to illustrate the experimental process and the biological context of the analyte.

References

Application Note and Protocol: Quantification of 11-Methylhenicosanoyl-CoA in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

The following table summarizes representative quantitative data for long-chain acyl-CoAs in various rat tissues, which can serve as an estimation for the expected concentration range of 11-Methylhenicosanoyl-CoA.

Table 1: Representative Concentrations of Long-Chain Acyl-CoAs in Rat Tissues

Acyl-CoA SpeciesHeart (nmol/g wet weight)Kidney (nmol/g wet weight)Skeletal Muscle (nmol/g wet weight)Liver (nmol/g wet weight)
Palmitoyl-CoA (C16:0)1.5 ± 0.32.1 ± 0.40.8 ± 0.23.5 ± 0.7
Stearoyl-CoA (C18:0)0.9 ± 0.21.3 ± 0.30.5 ± 0.12.2 ± 0.5
Oleoyl-CoA (C18:1)2.2 ± 0.53.0 ± 0.61.1 ± 0.24.8 ± 1.0
Linoleoyl-CoA (C18:2)1.8 ± 0.42.5 ± 0.50.9 ± 0.23.9 ± 0.8
This compound Not ReportedNot ReportedNot ReportedNot Reported

Data is hypothetical and based on reported values for other long-chain acyl-CoAs for illustrative purposes.[1][2]

Experimental Protocols

This section details the materials and procedures for the quantification of this compound in tissue samples.

I. Tissue Extraction of Long-Chain Acyl-CoAs

This protocol is adapted from methods developed for the extraction of long-chain acyl-CoAs from tissues.[1][3]

Materials and Reagents:

  • Frozen tissue sample (~50-100 mg)

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9

  • 2-Propanol

  • Acetonitrile (ACN)

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Glass homogenizer

  • Refrigerated centrifuge

  • Microcentrifuge tubes

Procedure:

  • Homogenization: Weigh 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer. Add 1 mL of ice-cold KH2PO4 buffer (100 mM, pH 4.9) and homogenize thoroughly on ice.

  • Solvent Addition: Add 1 mL of 2-propanol to the homogenate and homogenize again.

  • Extraction: Add 2 mL of acetonitrile to the homogenate, vortex vigorously for 1 minute, and then incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

II. Solid-Phase Extraction (SPE) Purification

This protocol is a general procedure for purifying acyl-CoAs from the tissue extract.[1][2]

Materials and Reagents:

  • Oligonucleotide purification cartridges or C18 SPE cartridges

  • SPE vacuum manifold

  • Wash Solution 1: 100 mM KH2PO4, pH 4.9

  • Wash Solution 2: Water

  • Elution Solvent: 2-Propanol or Acetonitrile with 0.1% formic acid

  • Nitrogen evaporator

Procedure:

  • Column Conditioning: Condition the SPE cartridge according to the manufacturer's instructions.

  • Sample Loading: Load the supernatant from the tissue extraction step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge sequentially with 2 mL of Wash Solution 1 and 2 mL of Wash Solution 2 to remove interfering substances.

  • Elution: Elute the acyl-CoAs from the cartridge with 1 mL of the Elution Solvent.

  • Drying: Dry the eluate under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

III. LC-MS/MS Quantification

The following is a general LC-MS/MS method that can be optimized for the analysis of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9 or 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile with 600 mM acetic acid or 0.1% formic acid in acetonitrile

  • Flow Rate: 0.25 - 0.5 mL/min

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-17 min: 90% B

    • 17-18 min: 90-10% B

    • 18-25 min: 10% B

  • Injection Volume: 10 µL

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Hypothetical MRM Transitions for this compound (C43H78N7O17P3S, MW: 1090.1 g/mol ):

    • Precursor Ion (Q1): m/z 1091.5

    • Product Ion (Q3) for Quantitation: m/z [M-507+H]+ (corresponding to the loss of the phosphopantetheine moiety)

    • Product Ion (Q3) for Confirmation: m/z 428 (adenosine diphosphate fragment)

  • Collision Energy and other parameters: To be optimized for the specific instrument and analyte.

Visualizations

Experimental Workflow

experimental_workflow tissue Tissue Sample (~50-100mg) homogenization Homogenization (KH2PO4 buffer, 2-Propanol, ACN) tissue->homogenization centrifugation1 Centrifugation (12,000 x g, 10 min, 4°C) homogenization->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant spe Solid-Phase Extraction (SPE) (C18 or Oligonucleotide Column) supernatant->spe elution Elution spe->elution drying Dry Down (Nitrogen) elution->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Analysis lcms->data

Caption: Workflow for the extraction and quantification of this compound.

Generalized Fatty Acid Beta-Oxidation Pathway

beta_oxidation cluster_mito Mitochondrion FA Fatty Acid (e.g., 11-Methylhenicosanoic Acid) AcylCoA_Synth Acyl-CoA Synthetase FA->AcylCoA_Synth AcylCoA This compound AcylCoA_Synth->AcylCoA + CoA + ATP BetaOx Beta-Oxidation Spiral AcylCoA->BetaOx CPT1/2 Mitochondria Mitochondrial Matrix AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Energy Energy (ATP) TCA->Energy

References

Application Notes and Protocols for the Extraction of 11-Methylhenicosanoyl-CoA from Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in cellular metabolism, playing pivotal roles in fatty acid metabolism, energy generation, and the biosynthesis of complex lipids.[1][2] Very-long-chain acyl-CoAs (VLC-CoAs), such as 11-Methylhenicosanoyl-CoA, are involved in specific metabolic pathways and their accumulation or deficiency can be indicative of certain disease states, including peroxisomal disorders.[3] The analysis of these molecules provides a valuable window into the metabolic state of cells. However, the quantification of cellular acyl-CoAs, particularly low-abundance species, is challenging due to their instability in aqueous solutions and the complexity of the cellular matrix.[1]

This document provides a detailed protocol for the extraction, enrichment, and quantification of this compound from cultured mammalian cells using a combination of solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Challenges

The analysis of this compound and other VLC-CoAs is complicated by several factors:

  • Low Abundance: VLC-CoAs are typically present at much lower concentrations than shorter-chain species, requiring highly sensitive analytical methods.[4]

  • Instability: The thioester bond of acyl-CoAs is susceptible to hydrolysis, especially in alkaline or strongly acidic conditions.[1]

  • Matrix Effects: Co-extraction of other cellular components can interfere with ionization in the mass spectrometer, a phenomenon known as ion suppression, which can lead to inaccurate quantification.[1]

To overcome these challenges, the following protocol employs a robust extraction procedure with solid-phase extraction for sample cleanup and the high sensitivity and specificity of LC-MS/MS for detection and quantification.[5][6]

Data Presentation

The following table summarizes representative quantitative data for various very-long-chain acyl-CoA species across different mammalian cell lines as reported in the literature. Data for this compound is not widely available and is expected to be of low abundance. The values presented here are for illustrative purposes and can vary based on cell type and culture conditions.

Acyl-CoA SpeciesChain LengthMCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
Lignoceroyl-CoAC24:0~3.5~0.2
Cerotoyl-CoAC26:0~3.0~0.1
Hexacosanoyl-CoAC26:1~3.2~0.1
This compound C22:0 (branched) Expected low abundanceExpected low abundance

Data adapted from literature and presented for comparative purposes.[4] Actual values should be determined experimentally.

Experimental Protocols

Part 1: Extraction and Solid-Phase Enrichment of this compound

This protocol details the extraction of total acyl-CoAs from cultured cells and their subsequent enrichment using weak anion exchange solid-phase extraction (SPE).

Materials and Reagents:

Reagent/EquipmentDetails
Cell ScraperFor adherent cells
Microcentrifuge Tubes1.5 mL or 2 mL, pre-chilled
CentrifugeCapable of 16,000 x g at 4°C
Vacuum Concentrator or Nitrogen EvaporatorFor solvent evaporation
Phosphate Buffered Saline (PBS)Ice-cold
Potassium Phosphate Buffer100 mM KH2PO4, pH 4.9, ice-cold
Extraction SolventAcetonitrile (ACN) and 2-Propanol (3:1, v/v), pre-chilled to -20°C
Internal StandardHeptadecanoyl-CoA (C17:0-CoA) or similar odd-chain acyl-CoA
SPE ColumnsWeak anion exchange cartridges
SPE Column Conditioning SolutionMethanol
SPE Column Equilibration Solution100 mM Potassium Phosphate Buffer, pH 4.9
SPE Wash Solution 1100 mM Potassium Phosphate Buffer, pH 4.9
SPE Wash Solution 2Methanol
SPE Elution Solution5% Ammonium Hydroxide in Methanol
Reconstitution Solution50% Methanol in 50 mM Ammonium Acetate (pH 7)

Procedure:

  • Cell Harvesting and Washing:

    • For adherent cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis and Protein Precipitation:

    • Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing a known amount of the internal standard (e.g., Heptadecanoyl-CoA) to the cell pellet or plate.[2]

    • For adherent cells, use a cell scraper to collect the cells in the buffer. For suspension cells, resuspend the pellet.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Add 1 mL of the cold (-20°C) ACN:2-propanol (3:1) extraction solvent.[2]

    • Vortex vigorously for 2 minutes, then sonicate for 3 minutes in an ice bath.[2]

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[2]

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the protein pellet.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a weak anion exchange SPE column by washing with 1 mL of methanol.[2]

    • Equilibration: Equilibrate the column with 1 mL of 100 mM KH2PO4 buffer (pH 4.9).[2]

    • Loading: Load the supernatant onto the conditioned SPE column.[2]

    • Washing: Wash the column sequentially with 1 mL of 100 mM KH2PO4 buffer (pH 4.9) and then 1 mL of methanol to remove unbound impurities.[2]

    • Elution: Elute the acyl-CoAs with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.[2]

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness using a vacuum concentrator or a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of reconstitution solution (50% Methanol in 50 mM Ammonium Acetate, pH 7) for LC-MS/MS analysis.[1]

G cluster_workflow SPE Workflow Condition 1. Condition Column (Methanol) Equilibrate 2. Equilibrate Column (KH2PO4 Buffer) Condition->Equilibrate Load 3. Load Sample (Supernatant) Equilibrate->Load Wash1 4. Wash Column (KH2PO4 Buffer) Load->Wash1 Wash2 5. Wash Column (Methanol) Wash1->Wash2 Elute 6. Elute Acyl-CoAs (NH4OH in Methanol) Wash2->Elute Concentrate 7. Evaporate & Reconstitute Elute->Concentrate

Solid-Phase Extraction (SPE) Workflow.
Part 2: Quantification by HPLC-MS/MS

This protocol describes the analysis of the extracted this compound by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1100 or equivalent
Mass Spectrometer Triple quadrupole (e.g., Waters Quattro Micro) or equivalent
Ionization Mode Positive Electrospray Ionization (ESI+)
HPLC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 50 mM Ammonium Acetate, pH 7
Mobile Phase B Acetonitrile
Gradient Linear gradient from 5% to 95% B over 15 minutes
Flow Rate 0.2 mL/min
Column Temperature 40°C
Analysis Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

The quantification of acyl-CoAs by MS/MS is typically achieved by monitoring the transition from the precursor ion ([M+H]+) to a specific product ion. For acyl-CoAs, a common fragmentation is the neutral loss of the 3'-phospho-ADP moiety (507 Da).[3]

CompoundPrecursor Ion (m/z) [M+H]+Product Ion (m/z) [M-507+H]+
This compound 1104.7597.7
Heptadecanoyl-CoA (Internal Standard)1034.6527.6

Note: The m/z values are calculated based on the monoisotopic masses and may need to be confirmed experimentally.

Procedure:

  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of a very-long-chain acyl-CoA standard (if available, or a close structural analog) and a fixed concentration of the internal standard into the reconstitution solution.

  • Sample Injection: Inject the reconstituted sample extract and the calibration standards onto the HPLC-MS/MS system.

  • Data Acquisition: Acquire data in MRM mode using the transitions specified in the table above.

  • Quantification:

    • Integrate the peak areas for this compound and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Determine the concentration of this compound in the sample by plotting the peak area ratio against the concentration of the calibration standards.

    • Normalize the final concentration to the initial amount of protein or cell number to account for variations in sample size. The final units are typically pmol/mg of protein.[1]

G cluster_workflow Overall Experimental Workflow A Cell Culture B Harvesting & Washing A->B C Lysis & Extraction (with Internal Standard) B->C D Solid-Phase Extraction (SPE) C->D E Evaporation & Reconstitution D->E F HPLC-MS/MS Analysis E->F G Data Analysis & Quantification F->G

References

Application Note: Mass Spectrometry Fragmentation Analysis of 11-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Methylhenicosanoyl-Coenzyme A (CoA) is a long-chain branched fatty acyl-CoA. Acyl-CoAs are central metabolites in numerous cellular processes, including fatty acid metabolism, energy production, and the biosynthesis of complex lipids. The structural elucidation and quantification of specific acyl-CoA species are crucial for understanding their roles in health and disease. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become an indispensable tool for the sensitive and specific analysis of these molecules.[1][2][3][4] This application note provides a detailed overview of the predicted mass spectrometric fragmentation of 11-Methylhenicosanoyl-CoA and a comprehensive protocol for its analysis.

Predicted Mass Spectrometry Fragmentation of this compound

The fragmentation of this compound in positive ion electrospray ionization (ESI) tandem mass spectrometry is predicted to follow the well-established patterns for long-chain acyl-CoAs, with additional characteristic fragments arising from the methyl-branched fatty acyl chain.

General Acyl-CoA Fragmentation

In positive ion mode, acyl-CoAs typically exhibit two major fragmentation pathways related to the Coenzyme A moiety:

  • Neutral Loss of 507 Da: This corresponds to the loss of the 3'-phosphoadenosine 5'-diphosphate portion of the CoA molecule.[5][6][7][8][9] This is often the most abundant fragmentation pathway and is used for neutral loss scans to selectively detect acyl-CoAs in a complex mixture.[3]

  • Product Ion at m/z 428: This fragment represents the protonated 3'-phosphoadenosine 5'-diphosphate moiety.[5][6][7][8]

Predicted Fragmentation of the 11-Methylhenicosanoyl Chain

Based on the fragmentation patterns of methyl-branched fatty acid methyl esters, the 11-methylhenicosanoyl chain is expected to undergo cleavage at the C-C bonds adjacent to the methyl branch.[10][11] This results in a series of characteristic product ions that can pinpoint the location of the methyl group.

The predicted fragmentation of the [M-507+H]+ ion of this compound will likely involve cleavages on either side of the C11 methyl group. The major predicted fragmentation pathways are illustrated in the diagram below.

Predicted Fragmentation Pathway of this compound

G Predicted Fragmentation of this compound cluster_precursor Precursor Ion cluster_fragments Primary Fragments cluster_acyl_fragments Acyl Chain Fragments Precursor This compound [M+H]+ NL507 [M-507+H]+ (Acylium Ion) Precursor->NL507 Neutral Loss of 507 Da m428 m/z 428 (3'-phospho-ADP) Precursor->m428 FragA Cleavage at C10-C11 NL507->FragA FragB Cleavage at C11-C12 NL507->FragB

Caption: Predicted fragmentation of this compound in positive ion MS/MS.

Predicted Product Ions for this compound

The following table summarizes the predicted mass-to-charge ratios (m/z) for the key fragment ions of this compound in positive ion mode. The exact mass of this compound (C43H84N7O17P3S) is 1115.49 g/mol .

Precursor Ion m/z Description
[M+H]+1116.50Protonated molecular ion
Product Ions
[M-507+H]+609.5Acylium ion after neutral loss of 3'-phospho-ADP
[C12H23O]+183.2Fragment from cleavage at C11-C12 (predicted)
[C10H19O]+155.1Fragment from cleavage at C10-C11 (predicted)
[C10H15N5O10P2]+428.03'-phosphoadenosine 5'-diphosphate

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the analysis of this compound from biological matrices. Optimization may be required for specific sample types and instrumentation.

Sample Preparation and Extraction
  • Homogenization: Homogenize tissue samples in a suitable solvent, such as acetonitrile/isopropanol/water (3:3:2 v/v/v).

  • Internal Standard: Add an appropriate internal standard, such as a stable isotope-labeled long-chain acyl-CoA or an odd-chain acyl-CoA (e.g., C17:0-CoA).

  • Extraction: Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the acyl-CoAs. A C18 SPE cartridge is commonly used.

  • Elution and Drying: Elute the acyl-CoAs from the SPE cartridge with an appropriate solvent (e.g., methanol with ammonium hydroxide) and dry the eluate under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 50% methanol in water).

Liquid Chromatography
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (7:3 v/v) with 10 mM ammonium acetate and 0.1% formic acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30-90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM) or Product Ion Scan

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Collision Gas: Argon

  • MRM Transitions:

    • This compound:

      • Q1: 1116.5 m/z

      • Q3: 609.5 m/z (for quantification)

      • Q3: 183.2 m/z (for confirmation, predicted)

      • Q3: 155.1 m/z (for confirmation, predicted)

    • Internal Standard: (transitions will depend on the standard used)

Experimental Workflow

G Sample Biological Sample Homogenization Homogenization & Internal Standard Spiking Sample->Homogenization Extraction Solid-Phase Extraction (SPE) Homogenization->Extraction Elution Elution & Drying Extraction->Elution Reconstitution Reconstitution Elution->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Analysis LCMS->Data

Caption: General workflow for the analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound can be effectively performed using LC-MS/MS. The predicted fragmentation pattern, characterized by a neutral loss of 507 Da and specific cleavages around the methyl branch on the acyl chain, provides a robust basis for the development of sensitive and specific analytical methods. The provided protocol offers a starting point for researchers to quantify and characterize this and other long-chain branched fatty acyl-CoAs in various biological systems.

References

Application Notes and Protocols for the Synthesis of 11-Methylhenicosanoyl-CoA Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Methylhenicosanoyl-CoA is a long-chain branched acyl-coenzyme A (acyl-CoA) molecule of interest in metabolic research. Very-long-chain fatty acyl-CoAs (VLCFA-CoAs) are crucial intermediates in numerous biological processes, including lipid synthesis, energy metabolism, and the generation of signaling molecules.[1][2][3] The availability of high-purity standards of specific VLCFA-CoAs, such as this compound, is essential for in vitro enzyme assays, as analytical standards for mass spectrometry-based metabolomics, and for investigating their roles in various physiological and pathological states.

These application notes provide a detailed protocol for the chemical synthesis, purification, and characterization of this compound. The synthesis is a two-stage process involving the preparation of the precursor fatty acid, 11-Methylhenicosanoic acid, followed by its coupling to Coenzyme A.

Synthesis Overview

The synthesis of this compound is achieved in two main stages:

  • Synthesis of 11-Methylhenicosanoic Acid: Due to the commercial unavailability of 11-Methylhenicosanoic acid, a synthetic route is proposed. A robust method for the synthesis of branched-chain carboxylic acids is the carboxylation of a Grignard reagent.[4][5][6][7][8] This involves the reaction of an appropriate alkyl magnesium halide with carbon dioxide.

  • Formation of this compound: The synthesized 11-Methylhenicosanoic acid is then coupled with Coenzyme A (CoA) using a carbonyldiimidazole (CDI)-mediated acylation. This method is effective for the synthesis of acyl-CoA thioesters from free fatty acids.

Experimental Protocols

Stage 1: Synthesis of 11-Methylhenicosanoic Acid (Proposed)

This protocol describes a general method for the synthesis of a methyl-branched long-chain fatty acid via a Grignard reaction. The synthesis of 11-Methylhenicosanoic acid would require the corresponding 10-methyl-1-bromoeicosane as a starting material, which may need to be synthesized separately.

Materials:

  • 10-methyl-1-bromoeicosane (or other suitable alkyl halide)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), concentrated

  • Anhydrous sodium sulfate

  • Hexane

  • Standard laboratory glassware, including a three-necked flask, dropping funnel, and condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Grignard Reagent Formation:

    • Set up a flame-dried three-necked flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere.

    • Place magnesium turnings in the flask.

    • Dissolve 10-methyl-1-bromoeicosane in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add a small amount of the alkyl halide solution to the magnesium turnings to initiate the reaction (indicated by cloudiness and gentle boiling).

    • Once the reaction starts, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard reagent solution in an ice bath.

    • Carefully add crushed dry ice to the reaction mixture in small portions with vigorous stirring. An excess of dry ice is used to ensure complete carboxylation.

    • Continue stirring until the mixture comes to room temperature and the excess dry ice has sublimated.

  • Work-up and Purification:

    • Slowly add a solution of dilute hydrochloric acid (e.g., 1 M HCl) to the reaction mixture to quench any unreacted Grignard reagent and to protonate the carboxylate salt.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or hexane.

    • Combine the organic extracts and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 11-Methylhenicosanoic acid.

    • The crude product can be further purified by recrystallization or column chromatography.

Stage 2: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of long-chain acyl-CoAs using CDI-mediated coupling.

Materials:

  • 11-Methylhenicosanoic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous tetrahydrofuran (THF)

  • Coenzyme A trilithium salt

  • Sodium bicarbonate buffer (0.5 M, pH 7.5)

  • Methanol

  • HPLC-grade water and acetonitrile

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Activation of the Fatty Acid:

    • In a dry reaction vessel under an inert atmosphere, dissolve 11-Methylhenicosanoic acid in anhydrous THF.

    • Add a molar excess (e.g., 1.5 equivalents) of CDI to the solution and stir at room temperature for 1-2 hours to form the acyl-imidazolide intermediate. The progress of the reaction can be monitored by the evolution of CO2.

  • Coupling with Coenzyme A:

    • In a separate vessel, dissolve Coenzyme A trilithium salt in cold sodium bicarbonate buffer.

    • Slowly add the activated fatty acid solution (acyl-imidazolide in THF) to the Coenzyme A solution with constant stirring.

    • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Purification:

    • Acidify the reaction mixture to pH 3-4 with dilute HCl.

    • The product, this compound, can be purified by solid-phase extraction followed by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10][11]

    • For SPE, condition a C18 cartridge with methanol followed by water. Load the acidified reaction mixture onto the cartridge. Wash with water to remove unreacted CoA and salts. Elute the this compound with a methanol-water mixture.

    • For HPLC purification, use a C18 column with a gradient of acetonitrile in an aqueous buffer (e.g., potassium phosphate buffer, pH 4.9).[9] Monitor the elution at 260 nm, the absorbance maximum for the adenine ring of CoA.

    • Collect the fractions containing the product and lyophilize to obtain the purified this compound.

Data Presentation

ParameterExpected ValueMethod of Analysis
Yield (Stage 1) 70-90%Gravimetric analysis after purification
Yield (Stage 2) 50-70%UV-Vis spectroscopy (at 260 nm)
Purity >95%Analytical RP-HPLC
Molecular Weight Expected: ~1116.5 g/mol Mass Spectrometry (ESI-MS)[12]
Retention Time Dependent on HPLC conditionsRP-HPLC

Characterization

The identity and purity of the synthesized this compound should be confirmed by analytical techniques:

  • Analytical RP-HPLC: A single major peak at the expected retention time for a very-long-chain acyl-CoA indicates high purity.[9][10]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the product. Tandem mass spectrometry (MS/MS) can provide structural information by identifying characteristic fragment ions of the CoA moiety.[12][13][14][15][16]

Visualizations

Experimental Workflow

G cluster_stage1 Stage 1: Synthesis of 11-Methylhenicosanoic Acid cluster_stage2 Stage 2: Synthesis of this compound A 10-methyl-1-bromoeicosane + Mg in ether/THF B Grignard Reagent Formation A->B C Carboxylation with Dry Ice (CO2) B->C D Acidic Work-up C->D E Purification D->E F 11-Methylhenicosanoic Acid E->F G 11-Methylhenicosanoic Acid + CDI in THF H Activation to Acyl-Imidazolide G->H J Coupling Reaction H->J I Coenzyme A in Buffer I->J K Purification (SPE and HPLC) J->K L This compound K->L

Caption: Workflow for the two-stage synthesis of this compound.

Metabolic Pathway Involvement

Very-long-chain acyl-CoAs are key intermediates in several metabolic pathways. The diagram below illustrates some of the potential fates of this compound in a cellular context.[3][17][18]

G cluster_fates Metabolic Fates VLCFA 11-Methylhenicosanoic Acid AcylCoA_Synthetase Acyl-CoA Synthetase VLCFA->AcylCoA_Synthetase VLCFA_CoA This compound AcylCoA_Synthetase->VLCFA_CoA Ceramide_Synthase Ceramide Synthase VLCFA_CoA->Ceramide_Synthase Elongation Fatty Acid Elongation VLCFA_CoA->Elongation Beta_Oxidation Peroxisomal β-Oxidation VLCFA_CoA->Beta_Oxidation Ceramides Branched-Chain Ceramides Ceramide_Synthase->Ceramides Longer_VLCFAs Longer Branched-Chain Acyl-CoAs Elongation->Longer_VLCFAs Energy Energy Production & Shorter Acyl-CoAs Beta_Oxidation->Energy

Caption: Potential metabolic pathways involving this compound.

References

Application Notes and Protocols for 11-Methylhenicosanoyl-CoA in In Vitro Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Methylhenicosanoyl-CoA is a long-chain, branched acyl-coenzyme A (acyl-CoA) molecule. Acyl-CoAs are central metabolites in numerous cellular processes, including fatty acid metabolism, energy production, and the synthesis of complex lipids.[1] The unique branched-chain structure of this compound makes it a valuable tool for investigating the substrate specificity of enzymes involved in lipid metabolism and for elucidating pathways that process non-standard fatty acids. These application notes provide detailed protocols for utilizing this compound in in vitro enzyme assays, particularly for acyl-CoA synthetase and acyl-CoA dehydrogenase/oxidase activity studies.

Potential Applications

  • Enzyme Substrate Specificity: Determining the kinetic parameters of enzymes such as long-chain acyl-CoA synthetases (ACSL), acyl-CoA dehydrogenases (ACADs), and other acyltransferases with a branched-chain substrate.

  • Inhibitor Screening: Identifying and characterizing inhibitors of enzymes that metabolize long-chain acyl-CoAs, which may have therapeutic potential in metabolic diseases.

  • Metabolic Pathway Elucidation: Investigating the downstream metabolic fate of branched-chain fatty acids within in vitro reconstituted metabolic pathways.

  • Drug Development: Evaluating the effects of drug candidates on the metabolism of unusual fatty acids.

Data Presentation: Representative Enzyme Kinetics

The following table summarizes hypothetical quantitative data for the interaction of this compound with a generic long-chain acyl-CoA synthetase (ACSL) and a long-chain acyl-CoA dehydrogenase (ACAD). This data is for illustrative purposes to demonstrate how results from the described assays can be presented.

Enzyme TargetSubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg)InhibitorIC50 (µM)
ACSL1This compound15120Inhibitor A25
ACSL1Palmitoyl-CoA (reference)5250Inhibitor A10
ACADLThis compound2585Inhibitor B50
ACADLPalmitoyl-CoA (reference)10180Inhibitor B20

Experimental Protocols

Protocol 1: Long-Chain Acyl-CoA Synthetase (ACSL) Activity Assay

This protocol measures the activity of ACSL enzymes by quantifying the formation of this compound from 11-methylhenicosanoic acid and Coenzyme A. A common method is a radiometric assay that measures the incorporation of a radiolabeled fatty acid into its acyl-CoA derivative.[2]

Materials:

  • Purified or recombinant ACSL enzyme

  • 11-Methylhenicosanoic acid

  • [3H]- or [14C]-labeled 11-Methylhenicosanoic acid (if using radiometric detection)

  • Coenzyme A (CoA-SH)

  • ATP

  • MgCl2

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5

  • Reaction Stop Solution: Isopropanol/Heptane/1M H2SO4 (40:10:1)

  • Scintillation fluid

Procedure:

  • Reaction Mixture Preparation: Prepare a master mix containing assay buffer, ATP, MgCl2, and CoA.

  • Substrate Preparation: Prepare a solution of 11-methylhenicosanoic acid (and its radiolabeled counterpart) complexed with BSA.

  • Enzyme Preparation: Dilute the ACSL enzyme to the desired concentration in assay buffer.

  • Assay Initiation: In a microcentrifuge tube, combine the reaction mixture, substrate solution, and enzyme solution to initiate the reaction. A typical final volume is 100 µL.

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Extraction: Add heptane to extract the unreacted fatty acid, leaving the acyl-CoA in the aqueous phase. Vortex and centrifuge to separate the phases.

  • Quantification: Transfer an aliquot of the aqueous phase containing the radiolabeled this compound to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of product formed based on the specific activity of the radiolabeled substrate and normalize to the amount of enzyme used and the incubation time.

Protocol 2: Acyl-CoA Dehydrogenase/Oxidase (ACAD/ACOX) Activity Assay

This protocol measures the activity of ACAD or ACOX enzymes that use this compound as a substrate. The assay is a coupled spectrophotometric assay that measures the reduction of a chromogenic substrate.[3]

Materials:

  • Purified or recombinant ACAD/ACOX enzyme

  • This compound

  • Flavin Adenine Dinucleotide (FAD)

  • Horseradish Peroxidase (HRP)

  • A chromogenic peroxidase substrate (e.g., 4-aminoantipyrine with phenol)

  • Assay Buffer: 50 mM MES, pH 8.0[3]

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a master mix in a 96-well plate or cuvette containing assay buffer, FAD, HRP, and the chromogenic substrate.

  • Substrate Addition: Add this compound to the reaction mixture.

  • Assay Initiation: Initiate the reaction by adding the ACAD/ACOX enzyme.

  • Measurement: Immediately measure the increase in absorbance at the appropriate wavelength (e.g., 500 nm for the 4-aminoantipyrine/phenol system) over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) from the linear portion of the curve. Convert the absorbance change to the concentration of product formed using the molar extinction coefficient of the chromogen.

Visualizations

experimental_workflow prep Reagent Preparation (Buffer, Substrate, Enzyme) assay Enzyme Assay (Incubation at 37°C) prep->assay Initiate Reaction termination Reaction Termination (e.g., Stop Solution) assay->termination Stop Reaction detection Detection & Quantification (e.g., Scintillation Counting, Spectrophotometry) termination->detection analysis Data Analysis (Kinetics, IC50) detection->analysis

Caption: General workflow for an in vitro enzyme assay.

metabolic_pathway ffa 11-Methylhenicosanoic Acid (Branched-Chain Fatty Acid) acyl_coa This compound ffa->acyl_coa ACSL (ATP, CoA) beta_ox Branched-Chain β-Oxidation acyl_coa->beta_ox ACADs complex_lipids Complex Lipid Synthesis (e.g., Phospholipids, Triglycerides) acyl_coa->complex_lipids Acyltransferases acetyl_coa Propionyl-CoA & Acetyl-CoA beta_ox->acetyl_coa tca TCA Cycle acetyl_coa->tca

Caption: Potential metabolic fate of this compound.

References

Application Notes and Protocols for Stable Isotope Labeling of 11-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Methylhenicosanoyl-CoA is a long-chain branched acyl-coenzyme A (acyl-CoA) that may play a role in various metabolic pathways. The study of its metabolism, including its synthesis, degradation, and interaction with other cellular components, is crucial for understanding its physiological and pathological significance. Stable isotope labeling, in conjunction with mass spectrometry, is a powerful technique for tracing the metabolic fate of molecules in complex biological systems. This document provides detailed application notes and protocols for the stable isotope labeling of this compound to facilitate research in areas such as metabolic flux analysis, drug development, and biomarker discovery.

Stable isotope-labeled this compound can be used as an internal standard for accurate quantification in biological matrices or as a tracer to elucidate its metabolic pathways. By introducing a known amount of the labeled compound, researchers can overcome variations in sample preparation and instrument response, leading to more reliable and reproducible data.

Principle of the Method

The methodology involves the chemical synthesis of an isotopically labeled precursor, 11-Methylhenicosanoic acid, followed by its enzymatic conversion to this compound. The resulting labeled acyl-CoA can then be introduced into a biological system (e.g., cell culture, in vivo model) to trace its metabolic fate or used as an internal standard for quantification of the endogenous counterpart. The analysis of the labeled compound and its metabolites is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allows for sensitive and specific detection and quantification.

Key Applications

  • Metabolic Flux Analysis: Tracing the incorporation of the stable isotope label into downstream metabolites to quantify the flux through specific metabolic pathways.

  • Drug Discovery and Development: Investigating the effect of drug candidates on the metabolism of this compound and related pathways.

  • Biomarker Research: Using the labeled compound as an internal standard for the accurate quantification of endogenous this compound as a potential biomarker for diseases.

  • Enzyme Characterization: Studying the activity and kinetics of enzymes involved in the metabolism of this compound.

Experimental Protocols

Protocol 1: Synthesis of Isotopically Labeled 11-Methylhenicosanoic Acid

This protocol describes a plausible synthetic route for [¹³C₁]-11-Methylhenicosanoic acid. The synthesis of other isotopologues can be achieved by using appropriately labeled starting materials.

Materials:

  • 10-Bromodecan-1-ol

  • Triphenylphosphine (PPh₃)

  • n-Butyllithium (n-BuLi) in hexanes

  • ¹³CO₂ (from a gas cylinder or generated from Ba¹³CO₃)

  • Undecyl magnesium bromide

  • Copper(I) cyanide (CuCN)

  • Appropriate solvents (THF, diethyl ether, etc.) and reagents for workup and purification.

Procedure:

  • Synthesis of 10-decyltriphenylphosphonium bromide: React 10-Bromodecan-1-ol with PPh₃ in a suitable solvent to form the corresponding phosphonium salt.

  • Wittig Reaction: Deprotonate the phosphonium salt with n-BuLi to form the ylide. React the ylide with a suitable undecanal to form the corresponding alkene.

  • Hydroboration-Oxidation: Convert the alkene to the corresponding alcohol using a hydroboration-oxidation reaction.

  • Conversion to Alkyl Bromide: Convert the alcohol to the corresponding alkyl bromide using a reagent such as PBr₃.

  • Grignard Formation and Carboxylation: Form the Grignard reagent from the alkyl bromide. Bubble ¹³CO₂ gas through the Grignard reagent solution to introduce the ¹³C label at the carboxylic acid position.

  • Purification: Purify the resulting [¹³C₁]-11-Methylhenicosanoic acid using column chromatography.

Protocol 2: Enzymatic Synthesis of [¹³C₁]-11-Methylhenicosanoyl-CoA

This protocol utilizes an acyl-CoA synthetase to convert the labeled fatty acid into its corresponding CoA thioester.[1]

Materials:

  • [¹³C₁]-11-Methylhenicosanoic acid

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA synthetase (from rat liver microsomes or a recombinant source)[1]

  • Triton X-100

  • Matrex Gel Red A[1]

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 1 mM DTT)

Procedure:

  • Immobilization of Acyl-CoA Synthetase (Optional but Recommended): Solubilize the acyl-CoA synthetase from rat liver microsomes with Triton X-100 and immobilize it on Matrex Gel Red A to facilitate enzyme reuse and product purification.[1]

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, CoA, and [¹³C₁]-11-Methylhenicosanoic acid.

  • Enzymatic Reaction: Initiate the reaction by adding the immobilized acyl-CoA synthetase. Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Quenching: Stop the reaction by adding an equal volume of cold acetonitrile.

  • Purification: Purify the [¹³C₁]-11-Methylhenicosanoyl-CoA using solid-phase extraction (SPE) with a C18 cartridge.

Protocol 3: LC-MS/MS Analysis of this compound

This protocol outlines the analysis of both unlabeled and labeled this compound.

Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • C18 reversed-phase column

  • Mobile phase A: 10 mM ammonium acetate in water

  • Mobile phase B: Acetonitrile/Isopropanol (e.g., 70:30 v/v)

  • Metabolite extraction solvent (e.g., 80% methanol)

Procedure:

  • Sample Preparation:

    • Quenching and Extraction: For cellular or tissue samples, rapidly quench metabolism by flash-freezing in liquid nitrogen. Extract metabolites using a cold extraction solvent.

    • Internal Standard Spiking: Spike the samples with a known concentration of the synthesized [¹³C₁]-11-Methylhenicosanoyl-CoA as an internal standard.

    • Protein Precipitation: Centrifuge the extracts to pellet protein and other debris.

    • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Flow Rate: 0.3 mL/min.

    • Gradient: A suitable gradient from mobile phase A to mobile phase B to achieve good separation of the analyte from other matrix components.

  • MS/MS Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both unlabeled and labeled this compound. The exact m/z values will depend on the specific isotopologue synthesized.

    • Collision Energy and other MS parameters: Optimize these parameters for maximum sensitivity.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Mass Isotopologue Distribution of this compound after Labeling with a ¹³C-Tracer

IsotopologueAbbreviationExpected m/z (Precursor)Relative Abundance (%) (Control)Relative Abundance (%) (Treated)
UnlabeledM+0[Calculated Value]95.0 ± 2.175.3 ± 3.5
LabeledM+n[Calculated Value + n]5.0 ± 0.524.7 ± 2.8

Data are presented as mean ± standard deviation (n=3). The M+n isotopologue represents this compound labeled with 'n' heavy isotopes from the tracer.

Table 2: Quantification of Endogenous this compound using a Stable Isotope-Labeled Internal Standard

Sample GroupEndogenous Concentration (pmol/mg protein)
Control15.2 ± 1.8
Treatment A25.6 ± 2.5
Treatment B8.9 ± 1.1

Concentrations are calculated using a calibration curve and corrected for recovery using the stable isotope-labeled internal standard.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Labeled Compound cluster_experiment Biological Experiment cluster_analysis Analysis s1 Synthesis of [¹³C₁]-11-Methylhenicosanoic Acid s2 Enzymatic Synthesis of [¹³C₁]-11-Methylhenicosanoyl-CoA s1->s2 Acyl-CoA Synthetase e1 Introduction into Biological System (e.g., Cell Culture) s2->e1 e2 Metabolite Quenching and Extraction e1->e2 a1 LC-MS/MS Analysis e2->a1 a2 Data Processing and Quantification a1->a2

Caption: Experimental workflow for stable isotope labeling and analysis.

metabolic_pathway cluster_uptake Cellular Uptake and Activation cluster_beta_oxidation Mitochondrial Beta-Oxidation cluster_tca TCA Cycle Uptake Labeled 11-Methylhenicosanoic Acid (extracellular) Activation [¹³C₁]-11-Methylhenicosanoyl-CoA (cytosol) Uptake->Activation Acyl-CoA Synthetase Mito [¹³C₁]-11-Methylhenicosanoyl-CoA (mitochondria) Activation->Mito CPT System BetaOx Chain Shortening Cycles Mito->BetaOx PropionylCoA Propionyl-CoA BetaOx->PropionylCoA AcetylCoA Acetyl-CoA BetaOx->AcetylCoA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA TCA TCA Cycle Intermediates AcetylCoA->TCA SuccinylCoA->TCA

Caption: Putative metabolic fate of this compound.

References

Application Note: Chromatographic Separation of 11-Methylhenicosanoyl-CoA Isomers by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

11-Methylhenicosanoyl-CoA is a long-chain branched fatty acyl-coenzyme A thioester. The specific positioning of the methyl group along the henicosanoyl chain results in various structural isomers. These isomers may exhibit distinct biological activities and metabolic fates. Consequently, the ability to separate and accurately quantify individual this compound isomers is crucial for researchers in fields such as metabolomics, drug discovery, and the study of metabolic diseases. This application note details a robust protocol for the separation of this compound isomers using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Principle of the Method

The separation of this compound isomers is achieved using reversed-phase UPLC. This technique separates molecules based on their hydrophobicity. While the isomers of this compound have the same molecular weight, subtle differences in their three-dimensional structure due to the position of the methyl group can lead to differential interactions with the stationary phase of the chromatography column, enabling their separation. A C8 or C18 stationary phase is typically effective for resolving long-chain acyl-CoAs.[1][2]

Following chromatographic separation, the isomers are detected by a tandem mass spectrometer. The high sensitivity and specificity of this detector allow for unambiguous identification and quantification. The analysis is performed in positive electrospray ionization (ESI) mode, monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) for this compound. A common fragmentation for acyl-CoAs is the neutral loss of the adenosine 3'-phosphate-5'-diphosphate moiety (507 Da).[3][4]

Detailed Experimental Protocols

Sample Preparation (from Biological Tissue)

This protocol provides a general method for the extraction of long-chain acyl-CoAs. Optimization may be required depending on the sample matrix.

  • Homogenization: Weigh approximately 20-50 mg of frozen tissue and homogenize in 1 mL of ice-cold extraction solvent (e.g., 2:1:0.8 Methanol:Chloroform:Water).

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., C17:0-CoA) to the homogenate to correct for extraction efficiency and matrix effects.

  • Phase Separation: Vortex the mixture vigorously for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Extraction: Collect the upper aqueous/methanol phase containing the acyl-CoAs. A second extraction of the lower phase with 500 µL of the same solvent can improve recovery.

  • Drying: Dry the pooled supernatant under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 15 mM ammonium hydroxide) for UPLC-MS/MS analysis.[1]

UPLC-MS/MS Analysis

The following parameters are a starting point and should be optimized for the specific instrument and isomers of interest.

Parameter Specification
Chromatography System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C8, 1.7 µm, 2.1 x 150 mm
Column Temperature 40°C
Mobile Phase A 15 mM Ammonium Hydroxide in Water
Mobile Phase B 15 mM Ammonium Hydroxide in Acetonitrile (ACN)
Flow Rate 0.4 mL/min
Gradient Elution 0-3 min: 20% to 45% B3-3.2 min: 45% to 65% B3.2-4.2 min: 65% B4.2-4.7 min: 65% to 20% B4.7-5.5 min: 20% B (Re-equilibration)
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S)
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 150 L/hr
Desolvation Gas Flow 800 L/hr
MRM Transition Precursor Ion (Q1): m/z 1075.1Product Ion (Q3): m/z 568.1 (or m/z 428.0)
Collision Energy Optimized for the specific transition (e.g., 30-45 eV)

Table 1: Proposed UPLC-MS/MS Parameters for the Analysis of this compound Isomers.

Data Presentation

The following table provides an example of the expected quantitative data from the analysis of a hypothetical mixture of this compound isomers. Actual retention times and peak areas will vary based on the specific isomers and experimental conditions.

Isomer Retention Time (min) Peak Area Concentration (pmol/mg tissue)
2-Methylhenicosanoyl-CoA3.851.25E+0515.2
5-Methylhenicosanoyl-CoA3.988.70E+0410.6
This compound4.152.10E+0525.6
18-Methylhenicosanoyl-CoA4.325.50E+046.7
Internal Standard (C17-CoA)3.501.80E+05N/A

Table 2: Example Quantitative Data for Chromatographic Separation of this compound Isomers.

Visualizations

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Tissue 1. Tissue Homogenization (20-50 mg) Spike 2. Internal Standard Spiking (e.g., C17-CoA) Tissue->Spike Extract 3. Liquid-Liquid Extraction Spike->Extract Dry 4. Supernatant Drying (Nitrogen Stream) Extract->Dry Recon 5. Reconstitution Dry->Recon Inject 6. Sample Injection (5 µL) Recon->Inject Separate 7. Chromatographic Separation (Reversed-Phase C8 Column) Inject->Separate Detect 8. MS/MS Detection (Positive ESI, MRM Mode) Separate->Detect Integrate 9. Peak Integration Detect->Integrate Quantify 10. Quantification (vs. Internal Standard) Integrate->Quantify Report 11. Reporting Quantify->Report

Caption: Workflow for the separation and quantification of this compound isomers.

References

Application Note: Targeted Lipidomics Assay for 11-Methylhenicosanoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the targeted quantification of 11-Methylhenicosanoyl-CoA, a very long-chain branched acyl-CoA, in biological matrices. Due to the central role of acyl-CoAs in numerous metabolic pathways, including fatty acid metabolism and lipid biosynthesis, their accurate measurement is crucial for understanding cellular processes in health and disease.[1] This protocol employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which is the gold standard for acyl-CoA analysis due to its high sensitivity and specificity.[1] The methodology covers sample preparation from cultured cells, chromatographic separation, and mass spectrometric detection using Multiple Reaction Monitoring (MRM). This targeted assay provides a reliable tool for researchers in lipidomics, metabolic disease, and drug development.

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are critical intermediates in cellular metabolism.[1] They are involved in the β-oxidation of fatty acids, the synthesis of complex lipids, and cellular signaling.[1] Very long-chain acyl-CoAs (VLCACoAs) are catalyzed in the initial step of mitochondrial beta-oxidation by very long-chain acyl-coenzyme A dehydrogenase (VLCAD).[2] Deficiencies in VLCAD can lead to a range of clinical phenotypes, from severe early-onset cardiac abnormalities to later-onset myopathy.[3][4]

This compound is a specific, branched-chain very long-chain acyl-CoA. While literature on this specific molecule is scarce, the analysis of branched-chain fatty acids and their CoA esters is of growing interest due to their association with various metabolic and degenerative diseases.[5] The analytical challenge in quantifying acyl-CoAs lies in their low abundance, inherent instability, and the complexity of biological samples.[6]

LC-MS/MS has become the preferred method for acyl-CoA quantification, offering superior sensitivity and the ability to distinguish between structurally similar species.[1][7][8] This application note provides a comprehensive protocol for developing a targeted assay for this compound, from sample extraction to data analysis.

Experimental Protocols

1. Materials and Reagents

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade), Isopropanol (ACS Grade)

  • Reagents: Formic Acid, Ammonium Acetate, 5-Sulfosalicylic Acid (SSA)[7]

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or another suitable odd-chain long-chain acyl-CoA. A stable isotope-labeled standard for this compound is ideal but likely not commercially available. C17:0-CoA serves as a surrogate internal standard for extraction and analytical recovery.[9][10]

  • Cell Culture: Cultured cells (e.g., HepG2, PNT2), Phosphate-Buffered Saline (PBS)

2. Sample Preparation (from Cultured Cells)

This protocol is adapted from established methods for acyl-CoA extraction.[9][11]

  • Cell Harvesting:

    • Aspirate culture medium from a confluent P-100 plate of cells.

    • Rinse cells once with 10 mL of ice-cold PBS.[11]

    • Add 3 mL of ice-cold PBS to the plate and scrape the cells. Transfer the cell suspension to a 15 mL polypropylene centrifuge tube.[11]

    • Rinse the plate with an additional 3 mL of ice-cold PBS and add to the same centrifuge tube.

    • Centrifuge at 1,000 rpm for 5 minutes at 4°C.[11]

    • Aspirate the supernatant.

  • Extraction:

    • To the cell pellet, add 400 µL of ice-cold extraction solvent (e.g., 2.5% (w/v) 5-Sulfosalicylic acid in water or 80% methanol).[1][7] The use of SSA helps to deproteinize the sample without requiring a subsequent solid-phase extraction step that can lead to the loss of analytes.[7]

    • Spike the sample with the internal standard (e.g., Heptadecanoyl-CoA) to a final concentration of ~50-100 nM.

    • Vortex vigorously for 1 minute to homogenize the sample.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.[1]

    • Carefully collect the supernatant containing the acyl-CoAs and transfer to a new microcentrifuge tube.[1]

    • Dry the supernatant under a stream of nitrogen gas.

    • Reconstitute the dried extract in 50-100 µL of a solvent compatible with the LC mobile phase (e.g., 50 mM ammonium acetate in 20%/80% acetonitrile/water).[12]

    • Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an LC autosampler vial.

3. LC-MS/MS Analysis

This method is based on standard protocols for long-chain acyl-CoA analysis.[1][10][12]

  • LC System: Agilent 1290 Infinity LC system or equivalent.[12][13]

  • Mass Spectrometer: Agilent 6490 Triple Quadrupole (QQQ) MS or equivalent.[13]

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.[12]

  • Mobile Phase B: Acetonitrile.[12]

  • LC Gradient: A gradient starting with a higher percentage of aqueous phase is used to retain the polar CoA headgroup, followed by a ramp to a high percentage of organic solvent to elute the hydrophobic very long-chain species.[1][12]

Time (min)Flow Rate (mL/min)% Mobile Phase B
0.00.320
2.00.320
12.00.395
15.00.395
15.10.320
20.00.320
  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).[7]

    • MRM Transitions: Acyl-CoAs exhibit a characteristic fragmentation pattern, typically involving the neutral loss of the phosphoadenosine diphosphate moiety (507 Da).[8][14] The precursor ion is the protonated molecule [M+H]+.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound1108.7601.7To be optimized
Heptadecanoyl-CoA (IS)1022.6515.6To be optimized

(Note: The m/z values are calculated based on the chemical structure and may require empirical confirmation.)

Data Presentation and Analysis

1. Calibration Curve

A calibration curve should be prepared using authentic standards of this compound (if available) or a suitable surrogate standard. The curve should span the expected concentration range in biological samples.

Table 1: Representative Calibration Curve Data

Concentration (nM) Analyte Peak Area IS Peak Area Peak Area Ratio (Analyte/IS)
1 1,520 510,000 0.003
5 7,850 525,000 0.015
25 41,200 515,000 0.080
100 168,000 520,000 0.323
500 855,000 518,000 1.651

| 1000 | 1,720,000 | 522,000 | 3.295 |

The calibration curve should exhibit a linear regression with R² > 0.99.[14]

2. Assay Performance

The assay's performance should be validated by determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ).

Table 2: Assay Performance Metrics

Parameter Value Definition
LOD ~1 nM Signal-to-Noise Ratio ≥ 3[14]
LOQ ~5 nM Signal-to-Noise Ratio ≥ 10[14]
Linearity (R²) > 0.99 [14]

| Precision (CV%) | < 15% | Inter- and Intra-day variability[10] |

3. Sample Analysis Results

The developed assay can be used to compare the levels of this compound in different biological samples (e.g., control vs. treated cells). Results are typically normalized to the total protein content of the initial cell pellet.[6]

Table 3: Quantification of this compound in Cell Lysates

Sample Group n Concentration (pmol/mg protein) Std. Deviation
Control 6 15.2 2.1

| Treated | 6 | 48.7 | 5.8 |

Visualizations

G start_node start_node process_node process_node analysis_node analysis_node end_node end_node A Biological Sample (e.g., Cultured Cells) B Cell Harvesting & Internal Standard Spiking A->B C Acyl-CoA Extraction (Solvent Precipitation) B->C D Drying & Reconstitution C->D E LC-MS/MS Analysis (MRM Mode) D->E F Data Processing & Quantification E->F G Final Concentration (pmol/mg protein) F->G

Caption: Experimental workflow for targeted acyl-CoA quantification.

G pathway_input pathway_input metabolite_pool metabolite_pool process process target_metabolite target_metabolite pathway_output pathway_output fatty_acids Branched-Chain Fatty Acids acsl Acyl-CoA Synthetase (ACSL) fatty_acids->acsl Activation acyl_coa_pool Acyl-CoA Pool target This compound acyl_coa_pool->target beta_ox β-Oxidation target->beta_ox lipid_syn Complex Lipid Synthesis target->lipid_syn acsl->acyl_coa_pool

Caption: Hypothetical metabolic context of this compound.

References

Application Notes and Protocols for Investigating 11-Methylhenicosanoyl-CoA as an Acyltransferase Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Methylhenicosanoyl-CoA is a long-chain, methyl-branched fatty acyl-coenzyme A molecule. While specific biological roles of this particular molecule are not extensively documented, the metabolism of very-long-chain and branched-chain fatty acids is crucial in various physiological and pathological processes. Acyltransferases, key enzymes in lipid metabolism, catalyze the transfer of fatty acyl groups from acyl-CoA to acceptor molecules, playing a fundamental role in the synthesis of complex lipids such as triacylglycerols, phospholipids, and sterol esters. Understanding the interaction of novel or less-studied acyl-CoAs like this compound with these enzymes is vital for elucidating new metabolic pathways and for the development of therapeutics targeting lipid-related disorders.

These application notes provide a framework for researchers to investigate the potential of this compound as a substrate for various acyltransferases. The protocols outlined below are generalized from established methods for studying acyltransferase activity with very-long-chain and modified fatty acyl-CoAs.

Potential Acyltransferase Candidates for this compound

Given the structure of this compound (a C22 methyl-branched fatty acyl-CoA), the following families of acyltransferases are plausible candidates for its utilization:

  • Diacylglycerol Acyltransferases (DGATs): Particularly members of the DGAT1 and DGAT2 families, which are known to have broad substrate specificity and can incorporate very-long-chain fatty acids into triacylglycerols.[1]

  • Glycerol-3-Phosphate Acyltransferases (GPATs): Certain plant GPATs have demonstrated activity with C22:0 and C24:0 acyl-CoAs, suggesting that some mammalian isoforms might also accommodate large, branched substrates.[2]

  • Acyl-CoA:Cholesterol Acyltransferases (ACATs): These enzymes esterify cholesterol with long-chain fatty acids and are known to have a relatively broad substrate range.

  • Peroxisomal Acyltransferases: Peroxisomes are involved in the metabolism of very-long-chain and branched-chain fatty acids, making their resident acyltransferases potential candidates.[3]

Data Presentation: Hypothetical Kinetic Data for Acyltransferase Activity

EnzymeSubstrateApparent Km (µM)Apparent Vmax (pmol/min/mg protein)Relative Activity (%)
DGAT1 (human, recombinant) Oleoyl-CoA (C18:1)15.2850100
This compound25.842550
GPAT3 (human, recombinant) Palmitoyl-CoA (C16:0)10.51200100
This compound35.136030
ACAT1 (human, recombinant) Oleoyl-CoA (C18:1)8.9600100
This compound18.715025

Experimental Protocols

Protocol 1: Chemo-enzymatic Synthesis of this compound

This protocol is adapted from general methods for the synthesis of long-chain and branched-chain acyl-CoAs.[4][5]

Materials:

  • 11-Methylhenicosanoic acid

  • Coenzyme A, free acid (CoA-SH)

  • N,N'-Carbonyldiimidazole (CDI) or Ethylchloroformate

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (for ethylchloroformate method)

  • Sodium bicarbonate (NaHCO3) solution, 0.5 M

  • Argon or Nitrogen gas

  • HPLC system for purification and analysis

Procedure (Mixed Anhydride Method):

  • Dissolve 11-methylhenicosanoic acid in anhydrous THF under an inert atmosphere (argon or nitrogen).

  • Cool the solution to 4°C.

  • Add triethylamine and ethylchloroformate and stir for 45-60 minutes at 4°C to form the mixed anhydride.

  • In a separate tube, dissolve Coenzyme A in 0.5 M sodium bicarbonate solution.

  • Add the CoA solution to the mixed anhydride reaction mixture.

  • Stir the reaction for 1-2 hours at room temperature.

  • Flash freeze the reaction mixture in liquid nitrogen and lyophilize overnight.

  • Purify the resulting this compound by reverse-phase HPLC.

  • Confirm the identity and purity of the product by mass spectrometry and quantify using spectrophotometry (A260).

cluster_synthesis Synthesis of this compound fatty_acid 11-Methylhenicosanoic Acid anhydride Mixed Anhydride Intermediate fatty_acid->anhydride Ethylchloroformate, Triethylamine in THF product This compound anhydride->product coa_sh Coenzyme A (CoA-SH) coa_sh->product + NaHCO3 solution

Chemo-enzymatic synthesis of this compound.
Protocol 2: Acyltransferase Activity Assay

This radiometric assay is a generalized method for measuring the activity of microsomal acyltransferases like DGATs and GPATs.

Materials:

  • Microsomal fractions containing the acyltransferase of interest (from recombinant expression or tissue homogenates)

  • This compound (synthesized in Protocol 1)

  • Radiolabeled acceptor substrate (e.g., [14C]glycerol-3-phosphate for GPAT, or sn-1,2-diacylglycerol with [14C]acyl-CoA)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl2 and bovine serum albumin)

  • Reaction termination solution (e.g., isopropanol:heptane:water)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, a known concentration of the acceptor substrate, and the microsomal protein preparation.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding a range of concentrations of this compound (or a control acyl-CoA like oleoyl-CoA).

  • Incubate for a predetermined time where the reaction is linear (e.g., 10-30 minutes).

  • Stop the reaction by adding the termination solution.

  • Extract the lipid products by vortexing and centrifugation to separate the phases.

  • Transfer an aliquot of the organic phase containing the radiolabeled lipid product to a scintillation vial.

  • Evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the rate of product formation and determine kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

cluster_workflow Acyltransferase Activity Assay Workflow prep Prepare Reaction Mix (Microsomes, Buffer, Acceptor Substrate) pre_incubate Pre-incubate at 37°C prep->pre_incubate start_rxn Initiate with This compound pre_incubate->start_rxn incubate Incubate (Linear Time Range) start_rxn->incubate stop_rxn Terminate Reaction incubate->stop_rxn extract Lipid Extraction stop_rxn->extract quantify Quantify Radiolabeled Product (Scintillation Counting) extract->quantify analyze Kinetic Analysis (Km, Vmax) quantify->analyze

Workflow for determining acyltransferase activity.

Signaling Pathways and Logical Relationships

While a specific signaling pathway involving this compound has not been elucidated, its potential incorporation into complex lipids suggests its involvement in pathways of energy storage and membrane biosynthesis. The diagram below illustrates the general position of acyltransferases in lipid metabolism, where a substrate like this compound would enter.

cluster_pathway General Role of Acyltransferases in Lipid Metabolism fatty_acid 11-Methylhenicosanoic Acid acyl_coa_synthase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthase acyl_coa This compound acyl_coa_synthase->acyl_coa + CoA, ATP acyltransferase Acyltransferase (e.g., DGAT, GPAT) acyl_coa->acyltransferase complex_lipid Complex Lipid (Triacylglycerol, Phospholipid) acyltransferase->complex_lipid acceptor Acceptor Molecule (Diacylglycerol, Glycerol-3-P) acceptor->acyltransferase storage Energy Storage complex_lipid->storage membrane Membrane Synthesis complex_lipid->membrane

References

Application Notes and Protocols for Investigating the Cellular Functions of 11-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Methylhenicosanoyl-CoA is a long-chain branched-chain fatty acyl-coenzyme A. While the precise biological roles of this specific molecule are not extensively characterized, its structure suggests involvement in various cellular processes related to lipid metabolism and signaling. Fatty acyl-CoAs are central metabolites, serving as substrates for energy production through β-oxidation, precursors for the synthesis of complex lipids (e.g., triglycerides, phospholipids), and as signaling molecules that can influence transcription and protein function.[1][2][3] The methyl branch may influence its metabolic fate and biological activity, potentially modulating enzyme specificity, membrane fluidity, or signaling pathway activation.

These application notes provide a detailed framework of cell-based assays to elucidate the cellular functions of this compound. The protocols described herein are designed to investigate its impact on key aspects of cellular lipid metabolism, energy homeostasis, and potential signaling cascades.

Assessment of Cellular Uptake and Metabolism

A primary step in understanding the function of this compound is to determine its uptake and subsequent metabolic fate within the cell. Liquid chromatography-mass spectrometry (LC-MS) offers a sensitive and specific method for the quantification of acyl-CoAs.[4]

Protocol 1: Quantification of Intracellular this compound Levels by LC-MS/MS

Objective: To quantify the intracellular concentration of this compound following supplementation to cultured cells.

Materials:

  • Cell culture medium and supplements

  • This compound

  • Phosphate-buffered saline (PBS)

  • Methanol

  • Acetonitrile

  • Internal standard (e.g., ¹³C-labeled palmitoyl-CoA)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Plate cells (e.g., HepG2, 3T3-L1 adipocytes) in 6-well plates and grow to 80-90% confluency.

  • Treatment: Incubate cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for different time points (e.g., 1, 6, 24 hours). Include a vehicle control (e.g., BSA-conjugated fatty acid-free medium).

  • Cell Lysis and Extraction:

    • Wash cells twice with ice-cold PBS.

    • Add 500 µL of ice-cold 80% methanol containing the internal standard.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the extracted metabolites using a suitable LC-MS/MS method optimized for long-chain acyl-CoAs.

  • Data Analysis: Quantify the amount of this compound relative to the internal standard and normalize to total protein content or cell number.

Data Presentation:

Treatment GroupTime Point (hours)Intracellular this compound (pmol/mg protein)
Vehicle Control1
1 µM1
10 µM1
50 µM1
Vehicle Control6
1 µM6
10 µM6
50 µM6
Vehicle Control24
1 µM24
10 µM24
50 µM24

Workflow for Quantification of Intracellular this compound

A Cell Culture B Treatment with This compound A->B C Cell Lysis and Metabolite Extraction B->C D LC-MS/MS Analysis C->D E Data Analysis and Quantification D->E

Caption: Workflow for quantifying intracellular this compound.

Impact on Lipid Storage

Long-chain fatty acyl-CoAs are precursors for the synthesis of neutral lipids, which are stored in lipid droplets.[5] Assessing changes in lipid droplet formation can provide insights into the role of this compound in lipid storage.

Protocol 2: Analysis of Lipid Droplet Formation

Objective: To determine the effect of this compound on lipid droplet accumulation in cells.

Materials:

  • Cells capable of lipid accumulation (e.g., 3T3-L1 preadipocytes, Huh7 hepatocytes)

  • Differentiation medium (for 3T3-L1 cells)

  • This compound

  • Oil Red O staining solution or a fluorescent neutral lipid stain (e.g., Nile Red, BODIPY 493/503)

  • Formalin (10%)

  • Microscope with imaging capabilities

Procedure:

  • Cell Culture and Treatment:

    • Plate cells on glass coverslips in 24-well plates.

    • For 3T3-L1 cells, induce differentiation to adipocytes.

    • Treat cells with varying concentrations of this compound for 24-48 hours. Include a known inducer of lipid droplet formation (e.g., oleic acid) as a positive control.

  • Staining:

    • Wash cells with PBS.

    • Fix with 10% formalin for 15 minutes.

    • Wash again with PBS.

    • Stain with Oil Red O solution for 30 minutes or with a fluorescent lipid dye according to the manufacturer's instructions.

  • Imaging and Quantification:

    • Acquire images using a bright-field or fluorescence microscope.

    • Quantify the number and size of lipid droplets per cell using image analysis software (e.g., ImageJ).

Data Presentation:

Treatment GroupAverage Number of Lipid Droplets per CellAverage Lipid Droplet Area (µm²)
Vehicle Control
1 µM this compound
10 µM this compound
50 µM this compound
Positive Control (Oleic Acid)

Experimental Workflow for Lipid Droplet Analysis

A Cell Plating and Treatment B Fixation A->B C Lipid Droplet Staining B->C D Microscopy C->D E Image Analysis and Quantification D->E

Caption: Workflow for analyzing lipid droplet formation.

Role in Fatty Acid Oxidation

Fatty acyl-CoAs are key substrates for mitochondrial β-oxidation, a major pathway for ATP production.[6] Investigating the effect of this compound on fatty acid oxidation (FAO) can reveal its role in cellular bioenergetics.

Protocol 3: Measurement of Fatty Acid Oxidation

Objective: To assess the impact of this compound on the rate of fatty acid oxidation.

Materials:

  • Seahorse XF Analyzer or similar metabolic flux analyzer

  • Assay medium (e.g., XF Base Medium supplemented with L-carnitine and glucose)

  • This compound

  • Etomoxir (CPT1 inhibitor, negative control)

  • Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)

Procedure:

  • Cell Culture: Seed cells in a Seahorse XF cell culture microplate.

  • Treatment: Pre-incubate cells with this compound for a designated period (e.g., 1-6 hours).

  • Assay Setup:

    • Wash and replace the culture medium with the FAO assay medium.

    • Equilibrate the cells in a CO₂-free incubator.

  • Oxygen Consumption Rate (OCR) Measurement:

    • Measure the basal OCR.

    • Inject this compound to assess its direct effect on OCR.

    • Perform a mitochondrial stress test by sequential injections of oligomycin, FCCP, and rotenone/antimycin A to determine key parameters of mitochondrial function.

  • Data Analysis: Calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare the OCR in cells treated with this compound to control cells.

Data Presentation:

Treatment GroupBasal OCR (pmol/min)Maximal OCR (pmol/min)Spare Respiratory Capacity (%)
Vehicle Control
10 µM this compound
50 µM this compound
Etomoxir Control

Fatty Acid Oxidation Assay Workflow

A Cell Seeding in XF Microplate B Pre-incubation with This compound A->B C Medium Exchange to FAO Assay Medium B->C D OCR Measurement with Seahorse XF Analyzer C->D E Data Analysis D->E

Caption: Workflow for measuring fatty acid oxidation.

Influence on Cellular Signaling

Emerging evidence suggests that branched-chain amino acids and their metabolites can act as signaling molecules, for instance by activating the mTOR pathway.[7][8][] Given its structure, this compound could potentially modulate signaling pathways involved in cell growth, proliferation, and metabolism.

Protocol 4: Western Blot Analysis of mTOR Signaling Pathway

Objective: To investigate the effect of this compound on the activation of the mTOR signaling pathway.

Materials:

  • Cell line of interest (e.g., HEK293T, C2C12 myotubes)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against: p-mTOR (Ser2448), mTOR, p-p70S6K (Thr389), p70S6K, p-4E-BP1 (Thr37/46), 4E-BP1, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell Culture and Treatment:

    • Grow cells to 70-80% confluency.

    • Serum-starve cells for 4-6 hours to reduce basal signaling.

    • Treat cells with this compound for various time points (e.g., 15, 30, 60 minutes). Include a positive control (e.g., leucine or insulin).

  • Protein Extraction:

    • Lyse cells in ice-cold lysis buffer.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect protein bands using a chemiluminescent substrate and an imaging system.

  • Densitometry Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation:

Treatment GroupTime (min)p-mTOR/mTOR Ratiop-p70S6K/p70S6K Ratiop-4E-BP1/4E-BP1 Ratio
Vehicle Control30
10 µM this compound15
10 µM this compound30
10 µM this compound60
Positive Control (Leucine)30

mTOR Signaling Pathway

cluster_input Putative Input cluster_pathway mTORC1 Signaling This compound This compound mTOR mTORC1 This compound->mTOR Activates? p70S6K p70S6K mTOR->p70S6K fourEBP1 4E-BP1 mTOR->fourEBP1 Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis fourEBP1->Protein_Synthesis Inhibits

Caption: Putative activation of the mTORC1 signaling pathway.

References

Application Notes and Protocols for High-Resolution Mass Spectrometry of 11-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of 11-Methylhenicosanoyl-CoA using high-resolution mass spectrometry (HRMS). The methodologies described are intended to guide researchers in the qualitative and quantitative analysis of this very-long-chain branched acyl-coenzyme A.

Introduction

This compound is a saturated, branched-chain very-long-chain fatty acyl-coenzyme A (VLCFA-CoA). VLCFAs are fatty acids with chain lengths of 22 carbons or more and play crucial roles in various biological processes, including membrane structure and cellular signaling. The analysis of specific acyl-CoA species like this compound is critical for understanding lipid metabolism and its dysregulation in various diseases. High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), offers the sensitivity and specificity required for the detailed characterization and quantification of such molecules in complex biological matrices.

The general approach for the analysis of acyl-CoAs by LC-MS/MS involves reversed-phase liquid chromatography for separation, followed by electrospray ionization (ESI) in positive ion mode for detection. Acyl-CoAs exhibit a characteristic fragmentation pattern, which is leveraged for their identification and quantification.

Predicted High-Resolution Mass Spectrometry Data

Quantitative data for this compound is summarized in the tables below. The exact mass was calculated based on its chemical formula: C₅₃H₉₈N₇O₁₇P₃S. The predicted fragmentation is based on the common fragmentation patterns observed for other long-chain acyl-CoAs.

Table 1: Predicted Mass Spectrometry Data for this compound

ParameterValue
Chemical Formula C₅₃H₉₈N₇O₁₇P₃S
Monoisotopic Mass 1265.5862 g/mol
[M+H]⁺ (Precursor Ion) 1266.5940 m/z
[M+Na]⁺ 1288.5759 m/z

Table 2: Predicted High-Resolution MS/MS Fragmentation of [M+H]⁺ Ion

Fragment IonPredicted m/zDescription
[M+H - 507]⁺ 759.5988Neutral loss of adenosine 3'-phosphate-5'-diphosphate (C₁₀H₁₂N₅O₁₀P₂)
[Adenosine 3',5'-diphosphate + H]⁺ 428.0365Characteristic fragment of the Coenzyme A moiety

Experimental Protocols

The following protocols provide a detailed methodology for the extraction and analysis of this compound from biological samples.

This protocol is adapted for the extraction of long-chain acyl-CoAs from tissues or cells.

  • Homogenization: Homogenize 50-100 mg of tissue or a cell pellet in 1 mL of ice-cold 2:1 (v/v) methanol/water.

  • Internal Standard: Add an appropriate odd-chain length fatty acyl-CoA (e.g., C17:0-CoA) as an internal standard.

  • Extraction: Add 2 mL of chloroform and vortex thoroughly for 1 minute.

  • Phase Separation: Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Collection: Carefully collect the upper aqueous/methanol phase, which contains the acyl-CoAs.

  • Drying: Dry the collected supernatant under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

This protocol outlines the conditions for the separation and detection of this compound.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 95:5 water/acetonitrile with 10 mM ammonium acetate.

  • Mobile Phase B: 95:5 acetonitrile/water with 10 mM ammonium acetate.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-20 min: Hold at 95% B

    • 20.1-25 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Gas Temperature: 350°C.

  • Full Scan MS: Scan range of m/z 400-1500.

  • Tandem MS (ddMS²): Data-dependent acquisition triggered on the predicted [M+H]⁺ ion (m/z 1266.5940), with collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

Data Analysis

  • Peak Identification: Identify the peak corresponding to this compound based on its accurate mass and retention time.

  • Confirmation: Confirm the identity of the compound by the presence of the characteristic fragment ions (m/z 759.5988 and 428.0365) in the MS/MS spectrum.

  • Quantification: Quantify the amount of this compound by integrating the peak area of the precursor ion and normalizing it to the peak area of the internal standard.

Visualizations

The following diagrams illustrate the experimental workflow and the characteristic fragmentation of acyl-CoAs.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-HRMS Analysis cluster_data_analysis Data Analysis sp1 Homogenization sp2 Extraction sp1->sp2 sp3 Drying & Reconstitution sp2->sp3 lc LC Separation sp3->lc ms HRMS Detection lc->ms msms Tandem MS ms->msms da1 Peak Identification msms->da1 da2 Confirmation da1->da2 da3 Quantification da2->da3

Caption: Experimental workflow for the analysis of this compound.

fragmentation_pathway cluster_fragments Characteristic Fragments parent [this compound + H]⁺ m/z 1266.5940 frag1 [M+H - 507]⁺ m/z 759.5988 parent->frag1 Neutral Loss of 507 Da frag2 [Adenosine 3',5'-diphosphate + H]⁺ m/z 428.0365 parent->frag2

Caption: Predicted fragmentation of this compound in positive ESI.

Application Notes and Protocols for the Derivatization of 11-Methylhenicosanoyl-CoA for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the qualitative and quantitative analysis of fatty acids. However, the inherent low volatility and high polarity of long-chain fatty acids, such as the branched-chain 11-Methylhenicosanoic acid derived from its Coenzyme A (CoA) derivative, necessitate a derivatization step to convert them into more volatile and thermally stable compounds. This application note provides a detailed protocol for the derivatization of 11-Methylhenicosanoyl-CoA for GC-MS analysis, focusing on the hydrolysis of the thioester bond followed by methylation to form a fatty acid methyl ester (FAME).

The analytical workflow involves two primary stages:

  • Saponification (Alkaline Hydrolysis): The thioester bond of this compound is cleaved using a strong base, typically potassium hydroxide (KOH), to release the free fatty acid, 11-Methylhenicosanoic acid.

  • Esterification (Methylation): The carboxyl group of the free fatty acid is then converted into a methyl ester. This is commonly achieved through acid-catalyzed esterification using reagents such as Boron Trifluoride-Methanol (BF3-Methanol).

This two-step process ensures the efficient conversion of the non-volatile acyl-CoA into a volatile FAME suitable for GC-MS analysis.

Comparative Analysis of Derivatization Methods

Several methods can be employed for the derivatization of fatty acids. The choice of method can impact derivatization efficiency, reaction time, and the stability of the resulting derivative. Below is a summary of common derivatization methods applicable to long-chain fatty acids.

Derivatization MethodTarget Analyte FormTypical ReagentsReaction ConditionsDerivatization EfficiencyLimit of Detection (LOD) by GC-MSKey AdvantagesKey Disadvantages
Acid-Catalyzed Esterification (FAMEs) Free Fatty Acids, Total Fatty Acids (after hydrolysis)Boron trifluoride-methanol (BF3-methanol), Methanolic HCl60-100°C, 10-90 minHigh (>95% for many fatty acids)~1-10 ng/mLRobust, widely used, FAMEs are relatively stable.[1]Reagents can be harsh and may cause degradation of some analytes.[2]
Base-Catalyzed Transesterification (FAMEs) Triglycerides, GlycerophospholipidsSodium methoxide, Potassium methoxideRoom temp. to 60°C, 5-30 minHigh for glycerolipids~1-10 ng/mLFast, mild conditions.Not effective for free fatty acids or sphingolipids.
Silylation (TMS Esters) Free Fatty Acids, Hydroxyl-Fatty AcidsBSTFA + 1% TMCS, MSTFA60-100°C, 15-60 minHigh~5-15 ng/mLDerivatizes multiple functional groups (carboxyl, hydroxyl).[3]Derivatives are moisture-sensitive.[3][4]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the derivatization of this compound to its corresponding fatty acid methyl ester for GC-MS analysis.

Protocol 1: Saponification and Methylation using KOH and BF3-Methanol

This protocol is recommended for the comprehensive analysis of this compound.

Materials:

  • Sample containing this compound

  • Methanolic KOH (0.5 M)

  • Boron Trifluoride-Methanol (BF3-Methanol) solution (14% w/v)

  • Hexane (GC grade)

  • Saturated NaCl solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Reaction vials with PTFE-lined caps (2 mL)

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Transfer an aliquot of the sample containing this compound (typically 1-100 µg) to a 2 mL reaction vial.

    • If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Saponification (Hydrolysis):

    • Add 500 µL of 0.5 M methanolic KOH to the dried sample.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 80°C for 60 minutes in a heating block or water bath to ensure complete hydrolysis of the thioester bond.

    • Allow the vial to cool to room temperature.

  • Esterification (Methylation):

    • Add 1 mL of 14% BF3-Methanol solution to the cooled vial.[2]

    • Cap the vial tightly and heat at 60°C for 30 minutes.[5]

  • Extraction of FAMEs:

    • Cool the vial to room temperature.

    • Add 1 mL of hexane and 0.5 mL of saturated NaCl solution to the vial.

    • Vortex vigorously for 1 minute to extract the 11-Methylhenicosanoyl methyl ester into the hexane layer.

    • Centrifuge at 2000 x g for 5 minutes to facilitate phase separation.

  • Sample Cleanup and Collection:

    • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • The sample is now ready for GC-MS analysis.

Visualization of Experimental Workflow and Chemical Reaction

experimental_workflow Experimental Workflow for Derivatization of this compound cluster_sample_prep Sample Preparation cluster_hydrolysis Saponification (Hydrolysis) cluster_esterification Esterification (Methylation) cluster_extraction Extraction cluster_cleanup Sample Cleanup start Sample containing This compound dry Evaporate to dryness start->dry add_koh Add 0.5 M Methanolic KOH dry->add_koh heat_hydrolysis Heat at 80°C for 60 min add_koh->heat_hydrolysis add_bf3 Add 14% BF3-Methanol heat_hydrolysis->add_bf3 heat_ester Heat at 60°C for 30 min add_bf3->heat_ester add_hexane_nacl Add Hexane and sat. NaCl heat_ester->add_hexane_nacl vortex_centrifuge Vortex and Centrifuge add_hexane_nacl->vortex_centrifuge collect_hexane Collect Hexane Layer vortex_centrifuge->collect_hexane dry_na2so4 Dry with Na2SO4 collect_hexane->dry_na2so4 end Ready for GC-MS Analysis dry_na2so4->end

Caption: Experimental workflow for the derivatization of this compound.

chemical_reaction Chemical Reactions for Derivatization cluster_step1 Step 1: Saponification (Hydrolysis) cluster_step2 Step 2: Esterification (Methylation) This compound This compound 11-Methylhenicosanoic_acid 11-Methylhenicosanoic Acid + HS-CoA This compound->11-Methylhenicosanoic_acid + KOH / Methanol Heat 11-Methylhenicosanoic_acid_2 11-Methylhenicosanoic Acid FAME 11-Methylhenicosanoate Methyl Ester (FAME) 11-Methylhenicosanoic_acid_2->FAME + BF3-Methanol Heat

Caption: Chemical reactions involved in the derivatization process.

GC-MS Parameters

The following are typical GC-MS parameters for the analysis of very-long-chain fatty acid methyl esters. Optimization may be required based on the specific instrument and column used.

  • GC Column: A non-polar or mid-polar capillary column is suitable, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injector Temperature: 250-280°C.

  • Injection Mode: Splitless or split (e.g., 10:1 split ratio), depending on the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 100-150°C, hold for 1-2 minutes.

    • Ramp: 5-10°C/min to 250°C.

    • Ramp: 2-5°C/min to 300-320°C, hold for 5-10 minutes.

  • MS Transfer Line Temperature: 280-300°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-600.

Conclusion

The described protocol for the saponification of this compound followed by methylation with BF3-Methanol provides a robust and reliable method for the preparation of this very-long-chain branched fatty acid for GC-MS analysis. This derivatization procedure effectively increases the volatility and thermal stability of the analyte, enabling accurate and sensitive quantification. Researchers should consider the comparative data on different derivatization methods to select the most appropriate approach for their specific analytical needs. Careful execution of the protocol and optimization of GC-MS parameters are crucial for achieving high-quality results in the analysis of this compound and other long-chain fatty acyl-CoAs.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of 11-Methylhenicosanoyl-CoA and Other Long-Chain Acyl-CoAs by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 11-Methylhenicosanoyl-CoA and other long-chain acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring the optimization of your experimental workflows.

Troubleshooting Guides

This section addresses specific issues you may encounter during the mass spectrometric analysis of this compound.

Issue 1: Low Signal Intensity or Poor Ionization of this compound

Question: I am observing a very weak signal for my this compound analyte. How can I improve its ionization efficiency in ESI-MS?

Answer: Low signal intensity for long-chain acyl-CoAs is a common challenge due to their physicochemical properties and susceptibility to matrix effects. Here are several strategies to enhance ionization efficiency:

  • Optimize the Ionization Source: Positive electrospray ionization (ESI+) is generally more sensitive for the detection of acyl-CoAs.[1][2] It is crucial to optimize ESI source parameters, including ion spray voltage, heater or drying gas temperature, and nebulizer and curtain gas pressures for your specific instrument.[3]

  • Mobile Phase Composition: The mobile phase can significantly impact ionization.

    • Additives: The use of mobile phase modifiers can enhance signal intensity. Mobile phases containing ammonium formate or ammonium hydroxide have been shown to provide a high signal intensity for acyl-CoAs.[3][4]

    • Organic Solvent: The choice and concentration of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase can influence ionization.

  • Sample Cleanup: Biological samples contain salts, lipids, and proteins that can suppress the ionization of the target analyte.

    • Solid-Phase Extraction (SPE): This is a highly effective method for removing interfering substances and obtaining cleaner extracts.

    • Protein Precipitation: A simpler method, but it may not be sufficient to remove all matrix components that cause ion suppression.[1]

  • Derivatization: While not as common for acyl-CoAs as for other molecules like acylcarnitines, derivatization is a powerful technique to improve ionization efficiency. Derivatizing the molecule to include a permanently charged group, such as a quaternary amine, can dramatically increase signal intensity in positive ion mode.

Issue 2: High Background Noise

Question: My mass spectra show high background noise, making it difficult to detect my this compound peak. What are the potential causes and solutions?

Answer: High background noise can originate from the sample matrix, the LC system, or the mass spectrometer itself.

  • Matrix Effects: As mentioned above, complex biological matrices are a primary source of background noise. Implementing a more rigorous sample cleanup protocol, such as SPE, is recommended.[1]

  • Chromatographic Separation: Ensure your analyte is well-separated from the bulk of the matrix components. Optimizing the LC gradient can help to elute the this compound in a region with less ion suppression.

  • Ion-Pairing Reagents: While sometimes used for chromatographic separation of isomers, ion-pairing reagents can cause ion suppression in positive mode and contribute to background noise.[5] If possible, develop a method that avoids these reagents. If they are necessary, use the lowest effective concentration and ensure regular cleaning of the MS source.

Frequently Asked Questions (FAQs)

Q1: Which ionization mode is best for analyzing this compound?

A1: Positive ion mode electrospray ionization (ESI+) is generally recommended for the analysis of long-chain acyl-CoAs as it has been shown to be more sensitive than negative ion mode.[1][2][6]

Q2: What are the characteristic fragmentation patterns for this compound in MS/MS?

A2: In positive ion mode, all acyl-CoAs exhibit a characteristic fragmentation pattern. The most common fragmentation is a neutral loss of the phosphorylated ADP moiety (507 Da) from the precursor ion.[7][8] Another characteristic fragment ion is often observed at m/z 428.[5][9] These characteristic fragments are ideal for developing targeted quantitative methods using Multiple Reaction Monitoring (MRM).

Q3: How can I ensure the stability of my this compound samples?

A3: Acyl-CoAs are susceptible to degradation. It is important to process samples quickly on ice and store them at -80°C. When preparing for analysis, reconstitute dried extracts in an appropriate solvent, such as 50% methanol in water with a low concentration of ammonium acetate, immediately before injection.[1]

Q4: Is an internal standard necessary for the quantification of this compound?

A4: Yes, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended for accurate quantification. A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus correcting for variations in ionization efficiency and sample loss during preparation.

Quantitative Data Summary

The following table summarizes the expected impact of different experimental parameters on the signal intensity of long-chain acyl-CoAs like this compound in ESI-MS.

ParameterCondition 1Condition 2Expected Outcome on Signal IntensityRationale
Ionization Mode Negative ESI (-)Positive ESI (+)Higher with Positive ESIAcyl-CoAs ionize more efficiently in positive mode.[1][2][6]
Sample Cleanup Protein PrecipitationSolid-Phase Extraction (SPE)Higher with SPESPE provides a cleaner extract, reducing ion suppression from matrix components.[1]
Mobile Phase Additive 0.1% Formic Acid10 mM Ammonium HydroxidePotentially higher with Ammonium HydroxideAmmonium hydroxide can improve the deprotonation of the phosphate groups, leading to better signal in positive mode for some analytes.[4]
Derivatization UnderivatizedDerivatized with Quaternary Amine TagSignificantly higher with DerivatizationThe permanent positive charge on the derivatizing agent dramatically improves ionization efficiency in positive mode.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Biological Samples
  • Homogenization: Homogenize the tissue sample in a cold KH2PO4 buffer (100 mM, pH 4.9).

  • Solvent Addition: Add 2-propanol and continue homogenization.

  • Extraction: Extract the acyl-CoAs from the homogenate using acetonitrile.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) with methanol, followed by water.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

    • Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., acetonitrile or methanol).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the sample in the initial mobile phase immediately prior to LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium Hydroxide in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time to ensure separation from other matrix components.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Primary (Quantitative): [M+H]+ → [M+H-507]+

      • Secondary (Qualitative): [M+H]+ → 428

    • Optimization: Optimize collision energy and other MS parameters for each transition using a standard solution of the analyte.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization 1. Homogenization in Buffer Extraction 2. Acetonitrile Extraction Homogenization->Extraction SPE 3. Solid-Phase Extraction (SPE) Extraction->SPE Dry_Reconstitute 4. Dry & Reconstitute SPE->Dry_Reconstitute LC_Separation 5. LC Separation (C18 Column) Dry_Reconstitute->LC_Separation MS_Analysis 6. ESI-MS/MS (Positive Mode) LC_Separation->MS_Analysis Quantification 7. Quantification (MRM) MS_Analysis->Quantification

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_workflow Start Low Signal Intensity? Check_Source Optimize ESI Source Parameters Start->Check_Source Yes Improve_Cleanup Implement/Optimize SPE Cleanup Check_Source->Improve_Cleanup Still Low Success Signal Improved Check_Source->Success Resolved Optimize_Mobile_Phase Adjust Mobile Phase (Additives, Gradient) Improve_Cleanup->Optimize_Mobile_Phase Still Low Improve_Cleanup->Success Resolved Consider_Derivatization Consider Chemical Derivatization Optimize_Mobile_Phase->Consider_Derivatization Still Low Optimize_Mobile_Phase->Success Resolved Consider_Derivatization->Success Resolved

Caption: Troubleshooting logic for low signal intensity of long-chain acyl-CoAs.

References

Technical Support Center: Analysis of 11-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the quantitative analysis of 11-Methylhenicosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., salts, proteins, phospholipids in plasma or tissue extracts).[1][2] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of quantification.[1][2] For a long-chain acyl-CoA like this compound, which is often analyzed in complex biological samples, matrix effects are a significant concern that can lead to erroneous results.[3][4]

Q2: I am observing low and inconsistent signal for this compound across my biological samples. Could this be due to matrix effects?

A2: Yes, this is a classic sign of matrix effects, specifically ion suppression.[1] When transitioning from clean standards in solvent to complex biological matrices, a reduction in signal intensity is a strong indicator of interference from endogenous materials.[1][5] These interfering substances can also accumulate in the analytical column and mass spectrometry system, leading to a progressive decline in sensitivity over a series of injections.[6]

Q3: What is the most effective way to correct for matrix effects in this compound quantification?

A3: The gold standard for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[1][6] An ideal SIL-IS for this compound would be one labeled with heavy isotopes (e.g., ¹³C, ¹⁵N). This SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[1] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by the matrix can be effectively normalized.[7]

Q4: Is it possible to simply dilute my sample to reduce matrix effects?

A4: Diluting the sample can be a straightforward and effective method to reduce the concentration of interfering matrix components.[1] However, this approach is only viable if the concentration of this compound in your samples is high enough to remain above the instrument's limit of quantification after dilution. For low-abundance analytes, dilution may not be a suitable strategy.[1]

Q5: Which mass spectrometry ionization technique is generally less susceptible to matrix effects?

A5: Electrospray ionization (ESI) is known to be more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[1][4] This is because ESI's ionization process, which relies on droplet evaporation, can be easily hindered by non-volatile components in the matrix. If this compound can be effectively ionized using APCI, switching from ESI may help to mitigate matrix interference.[1]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues related to matrix effects in the analysis of this compound.

Problem: Suspected Matrix Effects Impacting Results

Workflow for Diagnosing Matrix Effects:

cluster_0 Phase 1: Qualitative Assessment cluster_1 Phase 2: Quantitative Assessment cluster_2 Phase 3: Mitigation Strategy A Post-Column Infusion Experiment B Analyze Chromatogram for Signal Suppression Dips A->B Identifies regions of ion suppression C Post-Extraction Spike Experiment D Calculate Matrix Factor (MF) C->D E MF < 1: Ion Suppression MF > 1: Ion Enhancement MF = 1: No Matrix Effect D->E F Implement Mitigation Strategy E->F If MF indicates significant effect G Re-evaluate Matrix Effect F->G

Caption: Workflow for diagnosing and mitigating matrix effects.

Issue 1: Inconsistent quantification and poor reproducibility.

Possible Cause: Variable ion suppression across different samples due to biological variability.

Solutions:

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution. A SIL-IS of this compound will co-elute and experience the same matrix effects as the analyte, allowing for accurate correction.

  • Improve Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering substances. See the "Sample Preparation Methodologies" section for a comparison of techniques.

  • Optimize Chromatography: Modify the LC gradient to better separate this compound from co-eluting matrix components.

Issue 2: Low signal intensity for this compound in biological samples compared to standards.

Possible Cause: Significant ion suppression.

Solutions:

  • Enhance Sample Cleanup: Use Solid-Phase Extraction (SPE), particularly a mixed-mode SPE, for superior removal of phospholipids and other interfering compounds.

  • Check for Phospholipid Co-elution: Phospholipids are a major cause of ion suppression in ESI.[8] Monitor for characteristic phospholipid MRM transitions (e.g., precursor of 184) to see if they co-elute with your analyte. If so, adjust your chromatography or sample preparation.

  • Reduce Sample Volume: Injecting a smaller volume of the extracted sample can reduce the total amount of matrix components entering the mass spectrometer.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes common techniques and their effectiveness.

Sample Preparation TechniquePrincipleAdvantagesDisadvantagesEfficacy in Reducing Matrix Effects
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins.[1]Simple, fast, inexpensive.May not remove other interfering substances like phospholipids; can lead to less clean extracts.[1]Low to Moderate
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Can provide cleaner extracts than PPT.Can be labor-intensive and require larger solvent volumes.Moderate
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while matrix components are washed away.Provides superior cleanup compared to PPT and LLE.[1][8]Requires method development to optimize sorbent, wash, and elution steps.[1]High
Mixed-Mode SPE Uses a sorbent with both reversed-phase and ion-exchange properties.Dramatically reduces matrix components, producing the cleanest extracts.[1]More complex method development.Very High

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

This protocol allows for the calculation of the Matrix Factor (MF) to quantify the extent of ion suppression or enhancement.

  • Prepare two sets of samples:

    • Set A (Analyte in Solvent): Spike a known concentration of this compound into the clean reconstitution solvent.

    • Set B (Analyte in Post-extracted Matrix): Extract a blank biological matrix sample using your established protocol. Then, spike the same concentration of this compound into the final, clean extract.

  • Analyze both sets of samples using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF close to 1 indicates minimal matrix effect.

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Cleanup

This protocol is a general guideline and should be optimized for this compound. A mixed-mode SPE cartridge with both reversed-phase and ion-exchange capabilities is recommended.[1]

  • Sample Homogenization: Homogenize the tissue or cell samples in a suitable extraction buffer.

  • Cartridge Conditioning:

    • Activate the SPE cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of the extraction buffer.

  • Sample Loading: Load the sample extract onto the conditioned cartridge.

  • Wash Step: Wash the cartridge with 3 mL of the extraction buffer to remove unbound matrix components.[1]

  • Elution: Elute the trapped acyl-CoAs using a stepwise gradient of increasing organic solvent. For example:

    • Elute 1: 3 mL of 50:50 methanol/50 mM ammonium formate (pH 6.3).

    • Elute 2: 3 mL of 75:25 methanol/50 mM ammonium formate (pH 6.3).[1]

    • Elute 3: 3 mL of 100% methanol.[1]

  • Drying and Reconstitution: Combine the elution fractions, dry them under a stream of nitrogen, and store at -80°C. Before analysis, reconstitute the sample in an appropriate solvent (e.g., 50 mM ammonium acetate).[1][9]

Visualization of Key Workflows

General Workflow for LC-MS/MS Analysis of this compound

A Sample Collection (Tissue, Cells, etc.) B Homogenization & Extraction A->B C Spike with SIL-IS B->C D Sample Cleanup (e.g., SPE) C->D E LC Separation D->E F MS/MS Detection E->F G Data Analysis (Quantification) F->G

Caption: A typical experimental workflow for the analysis of this compound.

Decision Tree for Troubleshooting Low Analyte Signal

A Low Signal for This compound? B Perform Post-Column Infusion Experiment A->B Yes G Check Instrument Performance A->G No C Ion Suppression Observed? B->C D Optimize Sample Cleanup (e.g., SPE) C->D Yes C->G No E Optimize LC Separation D->E F Consider Alternative Ionization (APCI) E->F

Caption: A logical approach to troubleshooting low signal intensity.

References

Stability of 11-Methylhenicosanoyl-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 11-Methylhenicosanoyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the stability of this long-chain acyl-CoA during sample preparation. Here you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during sample preparation?

A1: The stability of this compound, like other acyl-CoA molecules, is primarily threatened by the chemical reactivity of its thioester bond. The main causes of degradation are:

  • Hydrolysis: Acyl-CoAs are susceptible to hydrolysis, particularly in aqueous solutions. This instability is heightened in alkaline (pH > 7.0) and strongly acidic (pH < 4.0) conditions.[1][2]

  • Enzymatic Degradation: Tissues and cells contain enzymes called acyl-CoA thioesterases (ACOTs) that can hydrolyze the thioester bond, releasing coenzyme A and the free fatty acid.[2]

Q2: What is the optimal pH range for maintaining the stability of this compound in solution?

A2: To minimize chemical hydrolysis, it is crucial to maintain a slightly acidic pH. The thioester bond of acyl-CoAs is most stable in a pH range of 4.0 to 6.8.[2] For extraction purposes, a pH of around 4.9 is often used to inhibit thioesterase activity and reduce chemical hydrolysis.[2]

Q3: How does temperature affect the stability of this compound during sample preparation?

A3: Lower temperatures are critical for preserving the integrity of this compound. Performing extractions on ice (around 4°C) helps to minimize the activity of degradative enzymes and slows down the rate of chemical hydrolysis.[2] For long-term storage, temperatures of -80°C are essential, particularly for dried samples.[2][3]

Q4: Are there any specific solvents that should be used or avoided during the extraction and reconstitution of this compound?

A4: The choice of solvent is important for stability. While aqueous solutions are necessary for some steps, prolonged exposure should be minimized due to the risk of hydrolysis.[1] Methanol is often a better choice for reconstitution than purely aqueous solutions.[2] Some studies have shown that extraction with 80% methanol yields high mass spectrometry intensities for acyl-CoAs, while the presence of formic acid or acetonitrile in the extraction solvent can lead to poor signals.[3] To reduce the water content in the final extract before evaporation, adding acetonitrile can be beneficial.[1]

Troubleshooting Guide

Issue: Low recovery of this compound in my final sample.

Potential Cause Recommended Solution
Suboptimal pH of Buffers Verify that the pH of all your buffers and solutions is within the optimal range of 4.0-6.8.[2] Use a slightly acidic buffer during homogenization and extraction to inhibit enzymatic and chemical degradation.
High Temperature During Sample Processing Ensure that all sample preparation steps, including homogenization, centrifugation, and extraction, are performed on ice or at 4°C to minimize enzymatic activity.[2]
Inefficient Extraction Protocol Consider using a robust extraction method involving homogenization in an acidic buffer, followed by protein precipitation and extraction with organic solvents like isopropanol and acetonitrile.[2] Solid-phase extraction methods have also been successfully used for acyl-CoA enrichment.[4]
Hydrolysis During Reconstitution or Storage Avoid reconstituting the dried extract in purely aqueous solutions. Use methanol or a buffered solvent with a neutral pH for better stability.[2][3] For long-term storage, keep the samples as a dry pellet at -80°C.[3]
Enzymatic Degradation Work quickly during the initial stages of sample preparation when endogenous enzymes are most active. The use of an acidic extraction buffer will also help to inhibit the activity of acyl-CoA thioesterases.[2]

Quantitative Data Summary

The following table summarizes key parameters for maintaining the stability of long-chain acyl-CoAs like this compound during sample preparation.

ParameterRecommended ConditionRationale
pH for Extraction 4.9Inhibits thioesterase activity and minimizes chemical hydrolysis.[2]
pH for Storage/Analysis 4.0 - 6.8The thioester bond is most stable in this slightly acidic range.[2]
Extraction Temperature 4°C (On Ice)Minimizes enzymatic degradation and slows the rate of chemical hydrolysis.[2]
Storage Temperature -80°CEssential for long-term stability, especially for dry pellets.[2][3]
Reconstitution Solvent Methanol or ammonium acetate buffered solvent (neutral pH)Provides better stability compared to purely aqueous solutions.[2][3]

Experimental Protocols & Visualizations

General Experimental Workflow for Extraction of this compound

This workflow outlines a general procedure for the extraction of long-chain acyl-CoAs from biological samples, designed to maximize stability.

experimental_workflow sample 1. Sample Collection (e.g., Tissue, Cells) homogenization 2. Homogenization (On ice, in acidic buffer, pH ~4.9) sample->homogenization precipitation 3. Protein Precipitation (e.g., with organic solvent) homogenization->precipitation centrifugation1 4. Centrifugation (4°C) precipitation->centrifugation1 extraction 5. Supernatant Extraction (e.g., Solid-Phase Extraction or Liquid-Liquid Extraction) centrifugation1->extraction evaporation 6. Evaporation to Dryness (Under Nitrogen) extraction->evaporation reconstitution 7. Reconstitution (In Methanol or buffered solvent, pH 4.0-6.8) evaporation->reconstitution analysis 8. Analysis (e.g., LC-MS/MS) reconstitution->analysis

Caption: A generalized workflow for the extraction of this compound.

Potential Degradation Pathway: β-Oxidation

This compound, as a very long-chain acyl-CoA, is subject to metabolic degradation, primarily through the β-oxidation spiral in the mitochondria. This process shortens the fatty acyl chain by two carbons in each cycle.

beta_oxidation_pathway start This compound (C22-methyl) dehydrogenation 1. Dehydrogenation (Acyl-CoA Dehydrogenase) start->dehydrogenation hydration 2. Hydration (Enoyl-CoA Hydratase) dehydrogenation->hydration dehydrogenation2 3. Dehydrogenation (3-Hydroxyacyl-CoA Dehydrogenase) hydration->dehydrogenation2 thiolysis 4. Thiolysis (Thiolase) dehydrogenation2->thiolysis end_product Acetyl-CoA thiolysis->end_product + shortened_acyl_coa 9-Methylnonadecanoyl-CoA (C20-methyl) thiolysis->shortened_acyl_coa cycle Re-enters β-Oxidation Spiral shortened_acyl_coa->cycle

Caption: The initial steps of the β-oxidation pathway for this compound.

References

Technical Support Center: Optimizing Liquid Chromatography for 11-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 11-Methylhenicosanoyl-CoA using liquid chromatography (LC). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflow and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended column for separating this compound?

A1: For long-chain acyl-CoAs like this compound, reversed-phase columns are typically employed. C4 and C18 columns have been used successfully for similar analytes.[1][2] A C18 column may provide better retention and separation for very long-chain species due to its higher hydrophobicity.

Q2: Which mobile phases are suitable for the elution of this compound?

A2: A gradient elution using acetonitrile (ACN) as the organic solvent is common for separating long-chain acyl-CoAs.[1][2] The aqueous phase is often modified with an ion-pairing agent or a volatile buffer to improve peak shape and ionization efficiency. Common mobile phase systems include:

  • System 1: An acetonitrile gradient with an aqueous phase containing triethylamine acetate.[1]

  • System 2: An acetonitrile gradient with an aqueous phase containing ammonium hydroxide, which is compatible with mass spectrometry.[2][3]

Q3: What are the optimal detection methods for this compound?

A3: Due to its low UV absorbance, this compound is best detected using mass spectrometry (MS). Electrospray ionization (ESI) is a suitable technique, and both positive and negative ion modes have been successfully used for long-chain acyl-CoAs.[1][2][3] Tandem mass spectrometry (MS/MS) operating in selected reaction monitoring (SRM) mode offers high sensitivity and specificity for quantification.[3][4]

Q4: How can I improve the peak shape of my analyte?

A4: Poor peak shape, such as tailing, can be a common issue with acyl-CoAs.[5] To improve peak symmetry, consider the following:

  • Mobile Phase pH: Adjusting the pH of the mobile phase can improve the ionization state of the analyte and reduce tailing. For example, using a high pH mobile phase with ammonium hydroxide can be effective.[2]

  • Column Temperature: Optimizing the column temperature can enhance separation efficiency and improve peak shape.[6]

  • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.[6]

  • Column Contamination: Repeated injections of biological samples can lead to column contamination and peak shape issues.[5] Regularly cleaning or replacing the column and guard column is recommended.

Troubleshooting Guides

Issue 1: No or Low Signal Intensity

Potential Cause Troubleshooting Steps
Improper Sample Preparation Ensure the extraction procedure is efficient for long-chain acyl-CoAs. Consider solid-phase extraction (SPE) for sample cleanup.
Analyte Instability This compound may be unstable, especially at higher pH and temperatures. Prepare fresh samples and keep them cool.
Incorrect MS Parameters Optimize MS parameters, including ionization mode (try both positive and negative ESI), capillary voltage, and gas flows.[7]
Injector Problems Verify the injection system is functioning correctly and the correct sample volume is being injected.[6]

Issue 2: Poor Reproducibility and Baseline Instability

Potential Cause Troubleshooting Steps
Mobile Phase Issues Use high-purity solvents and degas the mobile phase to prevent air bubbles.[6] Ensure consistent mobile phase preparation.
Pump Malfunction Check for pressure fluctuations and ensure the pump is delivering a stable flow rate.[6]
Column Equilibration Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.
Detector Drift Allow the detector to warm up and stabilize before starting the analysis.[6]

Experimental Protocols

General Protocol for LC-MS/MS Analysis of Long-Chain Acyl-CoAs

This protocol is a starting point and should be optimized for your specific instrument and this compound standard.

  • Sample Preparation:

    • Extract acyl-CoAs from the sample matrix using a suitable method, such as solid-phase extraction.

    • Reconstitute the dried extract in an appropriate solvent, for example, a mixture of methanol and water.[3]

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium Hydroxide in Water.

    • Mobile Phase B: 10 mM Ammonium Hydroxide in Acetonitrile.

    • Gradient: Start with a low percentage of mobile phase B, and create a linear gradient to a high percentage of B over a suitable time to ensure separation.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

    • Scan Mode: Selected Reaction Monitoring (SRM) for quantification.

    • Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument and analyte.

Quantitative Data Summary

The following table provides a hypothetical example of LC-MS parameters that can be used as a starting point for method development for this compound, based on methods for similar long-chain acyl-CoAs.

ParameterValueReference
Column C18 Reversed-Phase[2]
Mobile Phase A 10 mM Ammonium Hydroxide in Water[2][3]
Mobile Phase B 10 mM Ammonium Hydroxide in Acetonitrile[2][3]
Flow Rate 0.3 mL/min-
Column Temperature 40 °C[6]
Ionization Mode ESI Positive/Negative[2][3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis sample Biological Sample extraction Solid-Phase Extraction sample->extraction reconstitution Reconstitution extraction->reconstitution injection Injection reconstitution->injection column C18 Column Separation injection->column ionization Electrospray Ionization column->ionization detection MS/MS Detection (SRM) ionization->detection analysis Quantification & Analysis detection->analysis

Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound.

troubleshooting_tree cluster_solutions1 cluster_solutions2 cluster_solutions3 start Poor Chromatographic Results issue1 No or Low Peak Intensity start->issue1 issue2 Poor Peak Shape (Tailing) start->issue2 issue3 Poor Reproducibility start->issue3 sol1a Check Sample Prep issue1->sol1a sol1b Optimize MS Settings issue1->sol1b sol1c Verify Injection issue1->sol1c sol2a Adjust Mobile Phase pH issue2->sol2a sol2b Optimize Temperature issue2->sol2b sol2c Check for Overload issue2->sol2c sol3a Prepare Fresh Mobile Phase issue3->sol3a sol3b Check Pump Pressure issue3->sol3b sol3c Ensure Column Equilibration issue3->sol3c

Caption: A troubleshooting decision tree for common liquid chromatography issues.

References

Troubleshooting low recovery of 11-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Methylhenicosanoyl-CoA. The following information is based on established protocols for long-chain acyl-CoAs and is intended to help troubleshoot common issues, such as low recovery, during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a derivative of coenzyme A and is classified as a long-chain acyl-CoA.[1][2] These molecules are critical intermediates in fatty acid metabolism, energy production, and the biosynthesis of complex lipids.

Q2: What are the main challenges when working with long-chain acyl-CoAs like this compound?

Long-chain acyl-CoAs are known to be unstable and present in low abundance in biological samples, which can create analytical challenges.[3] Key difficulties include chemical and enzymatic degradation, poor chromatographic peak shape, and ion suppression in mass spectrometry analysis.[4]

Q3: Why is immediate flash-freezing of biological samples crucial?

Flash-freezing in liquid nitrogen is essential to halt all enzymatic activity, particularly that of endogenous acyl-CoA thioesterases. These enzymes can rapidly hydrolyze long-chain acyl-CoAs, which would significantly alter the metabolic snapshot you are trying to measure.[4] Storing samples at -80°C ensures these enzymes remain inactive until extraction.[4]

Troubleshooting Guide: Low Recovery of this compound

Low recovery is a frequent issue when working with long-chain acyl-CoAs. The following guide provides potential causes and solutions in a question-and-answer format.

Q4: I am experiencing very low or no recovery of this compound. What are the likely causes?

Low recovery of long-chain acyl-CoAs can generally be attributed to three main areas: sample handling, extraction efficiency, and the stability of the analyte in the final extract.[4]

Potential Causes and Solutions

Potential Cause Recommended Solution
Improper Sample Quenching Ensure immediate flash-freezing of tissue or cell samples in liquid nitrogen upon collection to halt enzymatic degradation by endogenous thioesterases.[4]
Suboptimal Extraction Solvent The choice of solvent is critical for efficient extraction. For long-chain acyl-CoAs, a common and effective method involves solvent precipitation with a cold mixture like 80% methanol in water or a 2:1:0.8 mixture of methanol:chloroform:water.[5] For high-fat content samples, consider less polar solvents like ethanol or acetonitrile.[6]
Inefficient Phase Separation After adding chloroform and water to the homogenate to induce phase separation, ensure vigorous vortexing and proper centrifugation to clearly separate the aqueous and organic layers. Long-chain acyl-CoAs will be in the upper aqueous phase.[3]
Analyte Degradation (pH and Temperature) Acyl-CoAs are sensitive to temperature and pH. The thioester bond is susceptible to hydrolysis, especially under non-optimal pH conditions.[4] It is crucial to keep samples on ice throughout the extraction process and use buffers at an appropriate pH, typically around 4.9.[3]
Analyte Instability in Final Extract Acyl-CoAs are unstable in aqueous solutions.[4] If not analyzing immediately, store extracts at -80°C.[7] For reconstitution of dried samples, a solution of 50% methanol/50% 50 mM ammonium acetate (pH 7) has been shown to offer good stability.

Experimental Protocols

Below are detailed methodologies for key experiments related to the analysis of long-chain acyl-CoAs, which can be adapted for this compound.

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cultured Cells

This protocol is adapted from established methods for extracting long-chain acyl-CoAs from mammalian cells.[3]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cold (-20°C) extraction solvent: chloroform:methanol (1:2 v/v)

  • Chloroform

  • Water

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

Procedure:

  • Cell Harvesting:

    • Adherent cells: Wash cells twice with ice-cold PBS.

    • Suspension cells: Pellet cells by centrifugation (500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the pellet twice with ice-cold PBS.[3]

  • Cell Lysis and Extraction:

    • Add 0.5 mL of the cold extraction solvent to the cell pellet or plate.

    • For adherent cells, use a cell scraper to scrape the cells in the solvent.[3]

    • For suspension cells, resuspend the pellet in the solvent.

    • Transfer the lysate to a pre-chilled microcentrifuge tube and vortex for 2 minutes.[3]

  • Phase Separation:

    • Add 0.5 mL of chloroform and 0.5 mL of water to the tube.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 2,000 x g for 5 minutes at 4°C.[3]

  • Aqueous Phase Collection:

    • Carefully collect the upper aqueous phase, which contains the long-chain acyl-CoAs, into a new pre-chilled tube. Avoid the protein interface and the lower organic layer.[3]

Protocol 2: Solid-Phase Extraction (SPE) for Purification

For cleaner samples, especially for subsequent mass spectrometry analysis, a solid-phase extraction step is recommended.

Materials:

  • Weak anion exchange SPE column

  • Methanol

  • 100 mM KH2PO4 buffer (pH 4.9)

  • 2% Ammonium Hydroxide

  • 5% Ammonium Hydroxide

Procedure:

  • Column Conditioning: Condition the SPE column by washing with 1 mL of methanol, followed by 1 mL of 100 mM KH2PO4 buffer (pH 4.9).[3]

  • Sample Loading: Load the aqueous supernatant from the extraction onto the conditioned column.[3]

  • Washing: Wash the column with 1 mL of 100 mM KH2PO4 buffer (pH 4.9), followed by 1 mL of methanol.[3]

  • Elution: Elute the acyl-CoAs first with 2.4 ml of 2% ammonium hydroxide followed by a second elution with 2.4 ml of 5% ammonium hydroxide.[8] The two fractions are then combined.

Visualizations

Experimental Workflow for Acyl-CoA Extraction and Analysis

cluster_extraction Sample Extraction cluster_purification Purification cluster_analysis Analysis Sample Biological Sample (Cells or Tissue) Homogenization Homogenization in Extraction Solvent Sample->Homogenization PhaseSeparation Phase Separation (Chloroform/Water) Homogenization->PhaseSeparation AqueousPhase Collect Aqueous Phase PhaseSeparation->AqueousPhase SPE Solid-Phase Extraction (SPE) AqueousPhase->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data Data Analysis LCMS->Data

Caption: General experimental workflow for acyl-CoA extraction, purification, and analysis.

Troubleshooting Logic for Low Acyl-CoA Recovery

cluster_sample Sample Handling cluster_extraction Extraction Process cluster_stability Analyte Stability LowRecovery Low Recovery of This compound Quenching Improper Quenching? LowRecovery->Quenching Storage Incorrect Storage? LowRecovery->Storage Solvent Suboptimal Solvent? LowRecovery->Solvent PhaseSep Inefficient Phase Separation? LowRecovery->PhaseSep Degradation Degradation during Extraction (pH/Temp)? LowRecovery->Degradation Instability Instability in Final Extract? LowRecovery->Instability

Caption: A troubleshooting decision tree for low recovery of long-chain acyl-CoAs.

References

Technical Support Center: Enhancing Sensitivity for Low-Abundance 11-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 11-Methylhenicosanoyl-CoA and other low-abundance, long-chain acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most effective analytical technique for detecting low-abundance this compound?

A1: The gold standard for the analysis of long-chain acyl-CoAs (LC-CoAs) is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, which is crucial for distinguishing and quantifying low-abundance species like this compound within complex biological matrices. Techniques such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) are often employed to further enhance selectivity.[1]

Q2: How can I minimize the degradation of this compound during sample preparation?

A2: Acyl-CoAs are susceptible to both chemical and enzymatic degradation. To minimize degradation, it is critical to work quickly, keep samples on ice at all times, and store them at -80°C.[2] The use of an acidic extraction buffer, such as 100 mM KH2PO4 at pH 4.9, can help to inhibit enzymatic activity.[1] Reconstituting dried extracts in a buffered solution, for instance, 50% methanol in water with ammonium acetate, immediately before analysis can also improve stability.[2][3]

Q3: Is derivatization a viable strategy to improve the detection of this compound?

A3: While derivatization is a common and highly effective technique for enhancing the ionization efficiency and chromatographic separation of free fatty acids, it is not typically applied directly to the intact acyl-CoA molecule for routine analysis. The inherent charge and structure of the Coenzyme A moiety usually provide sufficient ionization in electrospray ionization (ESI) mass spectrometry. However, if you are analyzing the fatty acid component (11-Methylhenicosanoic acid) after hydrolysis, derivatization can significantly increase sensitivity, with some methods reporting up to a 2500-fold increase in detection sensitivity.[4][5]

Q4: What are some alternative, non-MS based methods for acyl-CoA analysis?

A4: Before the widespread use of mass spectrometry, High-Performance Liquid Chromatography (HPLC) with UV detection was a common method, relying on the strong absorbance of the adenine group in the CoA molecule. Enzymatic assays are another alternative, which are typically used to measure total acyl-CoA pools or the activity of specific enzymes. These assays often involve the enzymatic conversion of the acyl-CoA to a product that can be easily detected by spectrophotometry or fluorometry. However, these methods lack the specificity and sensitivity of LC-MS/MS for individual, low-abundance acyl-CoA species.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or High Background Noise

Question: I am observing a very low signal for this compound, or the background noise is unacceptably high. What are the possible causes and how can I resolve this?

Answer: Low signal intensity and high background are common challenges in the LC-MS/MS analysis of acyl-CoAs. The root causes often lie in sample preparation, matrix effects, or suboptimal instrument settings.[2]

Possible Cause Troubleshooting Steps
Sample Quality and Preparation Analyte Degradation: Acyl-CoAs are unstable. Ensure rapid sample processing on ice and storage at -80°C. Reconstitute dried extracts immediately before analysis.[2][6] Interference from Biological Matrix (Ion Suppression): Biological samples are complex and can suppress the ionization of your target analyte.[2] Implement a robust sample cleanup procedure like Solid-Phase Extraction (SPE) to remove interfering salts, lipids, and proteins.[2]
Chromatographic Conditions Poor Separation: Optimize your liquid chromatography (LC) method to separate this compound from the bulk of the matrix components. A C18 reversed-phase column is a common and effective choice.[2] Adjusting the mobile phase gradient can significantly improve resolution.
Mass Spectrometer Settings Suboptimal Ionization: The choice of ionization mode and source parameters can dramatically affect signal intensity. Positive ion mode electrospray ionization (ESI) is generally effective for acyl-CoAs.[2] Optimize source parameters like capillary voltage, gas flow, and temperature for your specific instrument. Incorrect Fragmentation: In MS/MS, incorrect collision energy will lead to poor fragmentation and a low signal for your product ions. Optimize the collision energy for the specific precursor-to-product ion transition of this compound.
Issue 2: Poor Peak Shape and Retention Time Shifts

Question: My chromatogram shows poor peak shape (e.g., tailing, splitting) or my retention time is inconsistent. What could be the issue?

Answer: These issues often point to problems with the analytical column, the mobile phase, or the sample itself.

Possible Cause Troubleshooting Steps
Column Issues Column Contamination/Degradation: Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced.[7] Column Overload: If the sample is too concentrated, it can lead to peak broadening. Dilute the sample or reduce the injection volume.[7]
Mobile Phase and Sample Solvent Incompatible Sample Solvent: Reconstitute the final sample extract in a solvent that is as weak as, or weaker than, the initial mobile phase to ensure good peak shape.[8] Mobile Phase Issues: Prepare fresh mobile phase daily to ensure consistent composition. Check for leaks in the LC system, as this can cause pressure fluctuations and retention time shifts.[8][9]
Co-eluting Isomers Isomeric Interference: If isomers are co-eluting, this can affect peak shape and quantification. Adjusting the chromatographic gradient or trying a different column chemistry may be necessary to achieve separation.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from established methods for the extraction of LC-CoAs from tissue samples.[1]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Liquid nitrogen

  • Glass homogenizer

  • Ice-cold 100 mM KH2PO4 buffer, pH 4.9[1]

  • Acetonitrile (ACN):Isopropanol (3:1 v/v)

  • Centrifuge capable of >3000 x g at 4°C

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium acetate)[6]

Procedure:

  • Weigh 50-100 mg of frozen tissue and keep it frozen in liquid nitrogen.

  • In a pre-chilled glass homogenizer, add the frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9). Homogenize thoroughly on ice.

  • Add 1 mL of ACN:Isopropanol (3:1) to the homogenate, vortex vigorously for 2 minutes, and sonicate for 3 minutes.[6]

  • Centrifuge the homogenate at 3000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the upper aqueous-organic supernatant, which contains the acyl-CoAs.

  • Evaporate the solvent from the collected supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.

Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs

This protocol provides a general framework for the LC-MS/MS analysis of LC-CoAs.[1]

Liquid Chromatography:

  • Column: Reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.7 µm particle size)[1]

  • Mobile Phase A: 15 mM ammonium hydroxide in water[1]

  • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile[1]

  • Flow Rate: 0.4 mL/min[1]

  • Gradient:

    • Start at 20% B

    • Increase to 45% B over 2.8 min

    • Decrease to 25% B over 0.2 min

    • Increase to 65% B over 1 min

    • Decrease to 20% B over 0.5 min[1]

Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI)[1]

  • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)[1]

  • Key Parameters: Optimize capillary voltage, cone voltage, and collision energy for this compound using a standard if available. A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety (507 Da).[10]

Data Presentation

Table 1: Representative Quantitative Data for Long-Chain Acyl-CoAs in Mammalian Cells

The following table summarizes representative quantitative data for various acyl-CoA species across different cell lines as reported in the literature. This provides a comparative overview of typical acyl-CoA pool sizes.

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)[6]MCF7 (pmol/mg protein)[6]RAW264.7 (pmol/mg protein)[6]
Acetyl-CoA10.644--
Succinyl-CoA25.467--
C14:0-CoA-~2.5~1.5
C16:0-CoA-~10~5
C18:1-CoA-~3~2

Note: Data from different sources may involve variations in experimental conditions and normalization methods, which can affect direct comparability.[6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Tissue/Cell Sample homogenization Homogenization (Acidic Buffer, on Ice) sample->homogenization extraction Liquid-Liquid Extraction (ACN/Isopropanol) homogenization->extraction centrifugation Phase Separation (Centrifugation) extraction->centrifugation collection Supernatant Collection centrifugation->collection drying Solvent Evaporation collection->drying reconstitution Reconstitution drying->reconstitution lc_separation LC Separation (Reversed-Phase C18) reconstitution->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Signal Intensity? sample_prep Sample Prep Issue start->sample_prep Yes chromatography Chromatography Issue start->chromatography Yes ms_settings MS Settings Issue start->ms_settings Yes optimize_extraction Optimize Extraction/Cleanup (SPE) sample_prep->optimize_extraction check_stability Ensure Sample Stability (Ice, -80°C) sample_prep->check_stability optimize_lc Optimize LC Gradient/Column chromatography->optimize_lc optimize_ms Optimize Ion Source/Collision Energy ms_settings->optimize_ms

Caption: Troubleshooting logic for low signal intensity in acyl-CoA analysis.

References

Resolving isomeric interference in 11-Methylhenicosanoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 11-Methylhenicosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with resolving isomeric interference in the analysis of this and other long-chain branched-chain fatty acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential isomers?

This compound is a long-chain branched fatty acyl-coenzyme A molecule. Fatty acyl-CoAs are crucial intermediates in lipid metabolism, playing roles in energy production through beta-oxidation and in the synthesis of complex lipids.[1] The accurate analysis of specific fatty acyl-CoAs like this compound is important for understanding their precise biological functions.

The primary analytical challenge arises from the presence of numerous structural isomers, which have the same mass but different structures. For this compound, these can include:

  • Positional isomers: The methyl group can be located at different positions along the 21-carbon (henicosanoyl) chain (e.g., 7-Methylhenicosanoyl-CoA, 13-Methylhenicosanoyl-CoA, 16-Methylhenicosanoyl-CoA).[2][3][4]

  • iso and anteiso isomers: These are common types of methyl-branched fatty acids where the methyl group is on the second-to-last (iso) or third-to-last (anteiso) carbon atom.[5][6]

Q2: Why is isomeric interference a significant problem in mass spectrometry-based analysis?

Standard mass spectrometry (MS) separates molecules based on their mass-to-charge ratio (m/z). Since isomers have the same molecular weight and charge, they will appear as a single signal in a mass spectrum.[7] If isomers are not separated before reaching the mass spectrometer (a phenomenon known as co-elution), it can lead to:

  • Inaccurate Quantification: The signal intensity will represent the sum of all co-eluting isomers, leading to an overestimation of the target analyte.[8]

  • Misidentification: Without proper separation, it's impossible to confirm the exact identity of the isomer contributing to the signal.

  • Masking of Biologically Important Isomers: A low-abundance, but biologically significant, isomer may be hidden by a more abundant one.[7]

Q3: What are the primary analytical strategies to resolve isomeric interference for long-chain fatty acyl-CoAs?

Resolving isomeric interference requires adding a separation dimension before mass spectrometric analysis. The most common and effective strategies include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution for fatty acids. However, it requires a chemical derivatization step to convert the non-volatile fatty acyl-CoAs into volatile fatty acid methyl esters (FAMEs).[5][9] Different isomers of FAMEs can often be separated on specialized GC columns.[10][11]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful method for analyzing fatty acyl-CoAs in their native form.[12] Optimization of the LC method, including the choice of column, mobile phase, and gradient, is critical for separating isomers.[13] Tandem MS (MS/MS) can further help in differentiating isomers by analyzing their unique fragmentation patterns.[14]

  • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): IMS provides an additional dimension of separation based on the size, shape, and charge of the ion in the gas phase.[15] This technique can be coupled with LC-MS to resolve isomers that are difficult to separate by chromatography alone.[7][16]

Troubleshooting Guides

Q4: My chromatogram shows a single, broad, or shouldered peak for my target m/z. How can I confirm if this is due to isomeric co-elution?

This is a classic sign of co-elution.[17] Here’s how you can investigate:

  • Peak Purity Analysis: If you are using a photodiode array (PDA) detector or a high-resolution mass spectrometer, you can assess the spectral purity across the peak. If the UV or mass spectra change from the leading edge to the tailing edge of the peak, co-elution is likely occurring.[17]

  • Extract Ion Chromatograms (EICs): For any potential, known isomers, extract their specific ion chromatograms. Even slight differences in their elution profiles might become apparent.

  • Modify Chromatographic Conditions: The most direct way to confirm co-elution is to alter the separation conditions to see if the peak resolves into multiple, sharper peaks. A good first step is to make the elution gradient shallower.[18]

Q5: I've confirmed co-elution of isomers. How can I improve my chromatographic separation?

If you are using Liquid Chromatography:

  • Optimize the Gradient: A slower, shallower gradient increases the interaction time of the analytes with the stationary phase and can significantly improve the resolution of closely eluting compounds.[18]

  • Change the Mobile Phase: Switching the organic solvent (e.g., from acetonitrile to methanol) can alter the selectivity of the separation.[18]

  • Evaluate Column Chemistry: If gradient and solvent changes are insufficient, consider a column with a different stationary phase chemistry. For long-chain fatty acids, columns with longer alkyl chains (e.g., C18 or C30) or different selectivities may provide better resolution.[13][19]

  • Reduce the Flow Rate: Lowering the flow rate can enhance separation efficiency, although it will increase the analysis time.[18]

If you are using Gas Chromatography (after derivatization to FAMEs):

  • Use a Highly Polar Column: Specialized wax-based or cyanopropyl-based capillary columns are designed for the separation of fatty acid isomers, including positional and cis/trans isomers.[9][11]

  • Optimize the Temperature Program: A slower temperature ramp will increase the separation between closely eluting FAMEs.

Q6: Can tandem mass spectrometry (MS/MS) help differentiate between co-eluting isomers?

Yes, MS/MS is a powerful tool for isomer differentiation. Even if isomers co-elute, they may produce unique fragment ions upon collision-induced dissociation (CID).

  • Characteristic Fragments: The position of a methyl branch on a fatty acid chain can lead to characteristic fragment ions in the MS/MS spectrum.[6][14] By comparing the fragmentation patterns of your analyte to those of known standards or published data, you can identify the isomers present.

  • Multiple Reaction Monitoring (MRM): Once unique fragment ions for each isomer are identified, you can develop an MRM assay. This highly selective and sensitive technique monitors specific precursor-to-product ion transitions, allowing for the quantification of one isomer even in the presence of others.[8]

Data Presentation

Table 1: Comparison of Analytical Platforms for Isomer Resolution

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)
Sample Preparation Requires derivatization to FAMEs.[5]Minimal, direct analysis of acyl-CoAs is possible.[12]Minimal, compatible with direct infusion or LC coupling.[15]
Resolution Power Excellent for volatile compounds and FAMEs.[9]Highly dependent on column chemistry and gradient optimization.[13]Adds an orthogonal dimension of separation based on ion shape.[7]
Throughput Moderate, due to derivatization and longer run times.High, with modern UHPLC systems.High, especially when coupled with LC.
Key Advantage Well-established methods and libraries for FAMEs.Analyzes the intact molecule without derivatization.[5]Can resolve isomers that are inseparable by chromatography.[16]
Key Limitation Indirect analysis (derivatization required).Co-elution of isomers can be a significant challenge.[20]Instrumentation is less commonly available.

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for Long-Chain Fatty Acyl-CoA Analysis

This protocol provides a starting point for the analysis of this compound and its isomers. Optimization will be required for specific instrumentation and sample types.

  • Sample Preparation (from tissue)

    • Homogenize 50-100 mg of tissue in a suitable extraction solvent (e.g., 2:1:0.8 methanol:chloroform:water).

    • Perform a liquid-liquid extraction to separate the lipid-containing organic phase.

    • Use solid-phase extraction (SPE) with a C18 cartridge to isolate and concentrate the long-chain fatty acyl-CoAs.[12]

    • Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent (e.g., 90:10 water:acetonitrile with 10 mM ammonium acetate).

  • Liquid Chromatography

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM ammonium hydroxide in water, pH 10.5.[12]

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a low percentage of mobile phase B, and run a shallow gradient to a high percentage of B over 20-30 minutes to ensure separation of hydrophobic isomers.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50 °C.

  • Mass Spectrometry

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Initially, perform a full scan to identify the m/z of the target analyte. Then, use MS/MS (product ion scan) to determine the fragmentation pattern. For quantification, use Multiple Reaction Monitoring (MRM).

    • MRM Transitions: For long-chain fatty acyl-CoAs, a common approach is to monitor the neutral loss of 507 Da, which corresponds to the phosphopantetheine portion of the CoA molecule.[12] For isomeric differentiation, specific fragment ions related to the fatty acid chain should be used.

Mandatory Visualization

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Chromatographic Optimization cluster_2 Phase 3: Advanced Methods start Start: Single, broad, or shouldered peak observed q_coelution Hypothesis: Isomeric Co-elution? start->q_coelution action_gradient Action: Make mobile phase gradient shallower q_coelution->action_gradient Yes end_quantify End: Quantify using unique MRM transitions or resolved peaks q_coelution->end_quantify No, proceed with MS/MS q_resolved1 Isomers Resolved? action_gradient->q_resolved1 action_column Action: Change column chemistry (e.g., C30) or solvent (e.g., MeOH) q_resolved1->action_column No q_resolved1->end_quantify Yes q_resolved2 Isomers Resolved? action_column->q_resolved2 action_ims Action: Utilize Ion Mobility Spectrometry (IMS) action_column->action_ims If still unresolved action_msms Action: Develop MS/MS method to find unique fragment ions q_resolved2->action_msms No q_resolved2->end_quantify Yes action_msms->end_quantify action_ims->end_quantify

Caption: Troubleshooting workflow for resolving isomeric interference.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis tissue Biological Sample (e.g., Tissue, Cells) extraction Lipid Extraction tissue->extraction spe Solid Phase Extraction (SPE) to isolate Acyl-CoAs extraction->spe reconstitution Reconstitution in Mobile Phase spe->reconstitution injection Injection into LC System reconstitution->injection lc_sep Chromatographic Separation (C18 Column) injection->lc_sep ms_detect MS Detection (Full Scan / MS/MS) lc_sep->ms_detect peak_int Peak Integration & Peak Purity Assessment ms_detect->peak_int quant Quantification using MRM or high-resolution data peak_int->quant

Caption: General experimental workflow for LC-MS/MS analysis.

References

Technical Support Center: Quantification of 11-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of 11-Methylhenicosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical method for quantifying this compound?

A1: The gold standard for quantifying long-chain acyl-CoAs (LC-CoAs) like this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] This method offers the high sensitivity and specificity required to detect and quantify low-abundance species within complex biological matrices.[2] While other methods like HPLC with UV detection exist, they may lack the sensitivity and specificity of LC-MS/MS.

Q2: What are the main challenges in quantifying this compound?

A2: Researchers may encounter several challenges, including:

  • Instability: The thioester bond in acyl-CoAs is prone to hydrolysis, particularly at non-neutral pH.

  • Structural Diversity: The variety in fatty acid chain lengths and saturation levels results in many different LC-CoA species with similar chemical properties, making chromatographic separation difficult.[2]

  • Matrix Effects: Components of biological samples can interfere with the analysis, especially in LC-MS/MS, by suppressing or enhancing the ionization of the target analyte.

  • Low Abundance: Acyl-CoAs are often present at very low concentrations in cells and tissues.[2]

Q3: Is derivatization necessary for the analysis of this compound?

A3: While direct analysis of intact acyl-CoAs by LC-MS/MS is common, derivatization can be employed, particularly when analyzing the fatty acid component after hydrolysis.[3] One method involves acid hydrolysis to release the 11-Methylhenicosanoic acid, followed by derivatization to enhance its chromatographic properties and ionization efficiency.[3] However, for quantifying the intact acyl-CoA, derivatization is generally not required.

Q4: Which type of chromatography column is recommended for separating this compound?

A4: Reversed-phase columns, such as C18 columns, are widely used for the separation of long-chain acyl-CoAs.[4][5] These columns separate molecules based on their hydrophobicity. Given the long, 22-carbon chain of this compound, a C18 column should provide good retention and separation from other acyl-CoA species.[5] Some methods have also successfully used phenyl columns for separating long-chain fatty acids.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Signal for this compound 1. Degradation of Analyte: The thioester bond is unstable. 2. Inefficient Extraction: The protocol may not be optimized for this specific long-chain branched fatty acyl-CoA. 3. Poor Ionization: Matrix effects could be suppressing the signal. 4. Incorrect MS/MS Transition: The selected precursor and product ions may not be optimal.1. Ensure samples are processed quickly on ice and that all solutions are at the appropriate pH (slightly acidic, e.g., pH 4.9) to minimize hydrolysis.[7] 2. Optimize the extraction solvent. A mixture of isopropanol and an acidic buffer, followed by acetonitrile, has been shown to be effective for long-chain acyl-CoAs.[7] Consider solid-phase extraction (SPE) for sample cleanup. 3. Dilute the sample extract to minimize matrix effects. Use a deuterated internal standard to normalize for any signal suppression or enhancement.[3] 4. Infuse a standard of this compound (if available) or a structurally similar compound to determine the optimal multiple reaction monitoring (MRM) transitions.
Poor Peak Shape (Tailing, Broadening) 1. Secondary Interactions with Column: The analyte may be interacting with active sites on the silica-based column material. 2. Inappropriate Mobile Phase: The pH or organic solvent composition of the mobile phase may not be optimal. 3. Column Overload: Injecting too much sample can lead to poor peak shape.1. Use a high-quality, end-capped C18 column. Some methods suggest using high pH (e.g., 10.5 with ammonium hydroxide) in the mobile phase to improve peak shape for acyl-CoAs.[5] 2. Optimize the gradient elution program. Ensure the mobile phase has sufficient ionic strength. Acetonitrile is a commonly used organic solvent.[7] 3. Reduce the injection volume or dilute the sample.
High Variability Between Replicates 1. Inconsistent Sample Preparation: Manual extraction steps can introduce variability. 2. Instrument Instability: Fluctuations in the LC or MS system. 3. Analyte Instability in Autosampler: Degradation of the analyte while waiting for injection.1. Use an automated liquid handler for sample preparation if possible. Ensure thorough vortexing and consistent incubation times. 2. Perform system suitability tests before running the sample batch to ensure the instrument is performing optimally. 3. Keep the autosampler temperature low (e.g., 4°C) to minimize degradation.
Co-elution with Interfering Peaks 1. Insufficient Chromatographic Resolution: The separation method is not adequate to resolve this compound from other structurally similar molecules.1. Modify the gradient elution profile (e.g., make it shallower) to improve separation. 2. Try a different column chemistry (e.g., a phenyl column or a C30 column).[6] 3. Adjust the mobile phase pH.[5]

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Tissue Samples

This protocol is a generalized procedure based on methods for other long-chain acyl-CoAs and should be optimized for your specific application.[7]

1. Sample Homogenization:

  • Weigh approximately 50-100 mg of frozen tissue and grind it to a fine powder under liquid nitrogen.
  • Transfer the powdered tissue to a pre-chilled glass homogenizer.
  • Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).
  • Homogenize thoroughly on ice.
  • Add 2 mL of 2-propanol and homogenize again.

2. Liquid-Liquid Extraction:

  • Transfer the homogenate to a polypropylene tube.
  • Add 2 mL of acetonitrile, vortex vigorously for 2 minutes.
  • Centrifuge at 3000 x g for 10 minutes at 4°C to pellet the precipitated protein.
  • Carefully collect the supernatant.

3. Solid-Phase Extraction (SPE) Cleanup (Optional, for cleaner samples):

  • Condition an SPE cartridge (e.g., C18) according to the manufacturer's instructions.
  • Load the supernatant from the previous step onto the cartridge.
  • Wash the cartridge to remove interfering substances.
  • Elute the acyl-CoAs with an appropriate solvent (e.g., a mixture of acetonitrile and buffer).
  • Dry the eluate under a stream of nitrogen.

4. Sample Reconstitution:

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
  • Mobile Phase A: Water with 10 mM ammonium acetate, pH 5.3.[4]
  • Mobile Phase B: Acetonitrile.
  • Gradient: Develop a gradient from a low to a high percentage of Mobile Phase B to elute the long-chain acyl-CoAs.
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
  • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound.

Quantitative Data Summary

The following tables represent hypothetical data to illustrate how quantitative results for this compound could be presented.

Table 1: LC-MS/MS Method Validation Parameters (Hypothetical)

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 90 - 110%
Matrix Effect < 15%

Table 2: Quantification of this compound in Different Tissues (Hypothetical Data)

Tissue TypeThis compound (pmol/mg tissue)Standard Deviation
Liver 2.50.4
Brain 0.80.1
Adipose 5.20.9
Muscle 1.10.2

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis tissue Tissue Sample homogenization Homogenization (KH2PO4 Buffer + 2-Propanol) tissue->homogenization extraction Acetonitrile Extraction homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe SPE Cleanup (Optional) supernatant->spe If needed drying Dry Down supernatant->drying spe->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis (C18 Column, MRM Mode) reconstitution->lcms data_processing Data Processing lcms->data_processing quantification Quantification data_processing->quantification

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_fates Potential Metabolic Fates FA 11-Methylhenicosanoic Acid AcylCoA_Synthetase Long-Chain Acyl-CoA Synthetase FA->AcylCoA_Synthetase FA->AcylCoA_Synthetase + CoA + ATP Target_CoA This compound AcylCoA_Synthetase->Target_CoA AcylCoA_Synthetase->Target_CoA + AMP + PPi Beta_Oxidation β-Oxidation Target_CoA->Beta_Oxidation Lipid_Synthesis Complex Lipid Synthesis (e.g., Phospholipids, Triglycerides) Target_CoA->Lipid_Synthesis Protein_Acylation Protein Acylation Target_CoA->Protein_Acylation [Energy Production (Acetyl-CoA)] [Energy Production (Acetyl-CoA)] Beta_Oxidation->[Energy Production (Acetyl-CoA)] [Membrane/Storage Lipids] [Membrane/Storage Lipids] Lipid_Synthesis->[Membrane/Storage Lipids] [Modified Proteins] [Modified Proteins] Protein_Acylation->[Modified Proteins]

Caption: Plausible metabolic activation and fates of this compound.

References

Technical Support Center: Analysis of Branched Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of branched fatty acyl-CoAs (BCFA-CoAs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic sources of branched fatty acyl-CoAs?

A1: Branched-chain fatty acyl-CoAs are primarily generated from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[1][2] In contrast, straight-chain acyl-CoAs are mainly derived from the β-oxidation of fatty acids with an even or odd number of carbons.[1] This fundamental difference in origin means they enter distinct metabolic pathways.[1]

Q2: Why is the analysis of BCFA-CoAs more challenging than for their straight-chain counterparts?

A2: The analysis of BCFA-CoAs presents several challenges. Their structural similarity to straight-chain isomers makes chromatographic separation difficult, as they often co-elute.[3] In mass spectrometry, their fragmentation patterns can be nearly identical to straight-chain isomers, complicating unambiguous identification without specialized techniques or derivatization.[3][4][5] Furthermore, like all acyl-CoAs, they are present in low nanomole amounts in tissues and are inherently unstable in aqueous solutions.[6][7][8]

Q3: What are the main analytical platforms used for BCFA-CoA analysis?

A3: The most common platforms are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[9][10][11] LC-MS/MS is often preferred for analyzing intact acyl-CoAs, offering high sensitivity and specificity.[12] GC-MS is typically used for analyzing the fatty acid chain after hydrolysis and derivatization to a more volatile form, such as a fatty acid methyl ester (FAME).[3][13]

Troubleshooting Guides

Issue 1: Poor Signal Intensity or High Background Noise in LC-MS Analysis

Question: I am observing very low signal intensity for my BCFA-CoA analytes, or the background noise is unacceptably high. What are the possible causes and solutions?

Answer: This is a common problem often stemming from sample preparation, matrix effects, or suboptimal instrument settings.[14]

Possible Cause Explanation Recommended Solution(s)
Analyte Instability Acyl-CoAs are highly susceptible to chemical and enzymatic degradation at non-optimal pH and temperatures.[14] They are particularly unstable in aqueous solutions.[6]Process samples quickly on ice and store extracts at -80°C.[6][14] Reconstitute dried extracts in a suitable solvent (e.g., 50% methanol with ammonium acetate) immediately before analysis.[14]
Ion Suppression / Matrix Effects Biological samples contain complex matrices of salts, lipids, and proteins that can interfere with the ionization of target analytes in the MS source.[6][14]Implement a robust sample cleanup procedure. Solid-Phase Extraction (SPE) is highly effective for removing interfering substances.[14] Also, construct matrix-matched calibration curves to compensate for matrix effects.[6][15]
Suboptimal Extraction Inefficient extraction from the biological matrix leads to low recovery and poor signal.Use an effective extraction solvent. A method using buffered 2-propanol followed by solvent partitioning has shown good recovery.[7] Quenching samples in cooled aqueous solutions of perchloric or sulfosalicylic acid can also be effective.[7]
Incorrect MS Settings The choice of ionization mode and source parameters dramatically impacts signal intensity. Incorrect collision energy in MS/MS leads to poor fragmentation.[14]Positive ion mode electrospray ionization (ESI) is generally sensitive for acyl-CoAs, detecting the neutral loss of the 507 Da phospho-ADP moiety.[6][15][16] Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for your specific instrument.
Issue 2: Poor Chromatographic Resolution of BCFA-CoA Isomers

Question: I am unable to separate my branched-chain acyl-CoA of interest from its straight-chain isomer. How can I improve the separation?

Answer: Co-elution of isomers is a significant challenge.[3] While branched-chain species tend to elute earlier than their straight-chain counterparts on reversed-phase columns, this is often insufficient for baseline separation.[3]

Possible Cause Explanation Recommended Solution(s)
Inadequate Column Chemistry Standard C18 columns may not provide sufficient selectivity for resolving structurally similar isomers.[9]Test different column chemistries. Polysaccharide-based columns or columns with different bonded phases (e.g., C8) may offer better selectivity for isomers.[9][17]
Suboptimal Mobile Phase/Gradient The elution gradient and mobile phase composition may not be optimized for separating closely eluting compounds.Systematically optimize the gradient profile (slope and duration) and flow rate.[9] Adjusting the mobile phase composition, such as the organic solvent ratio or buffer concentration, can improve resolution.[6]
Derivatization (for GC-MS) When analyzing the fatty acid moiety by GC-MS, standard fatty acid methyl esters (FAMEs) of branched and straight-chain isomers can still co-elute.[3]Consider derivatization to specialized esters, such as dimethyloxazoline (DMOX) or picolinyl esters, which can improve chromatographic separation and provide more informative mass spectra for locating branch points.[4] For short-chain fatty acids, derivatization with pentafluorobenzyl bromide (PFBBr) has been shown to be effective.[13][18]

Quantitative Data Summary

The choice of analytical method significantly impacts performance. Below is a comparison of typical performance metrics for methods used in the analysis of fatty acids and their CoA derivatives.

Method Typical Limit of Detection (LOD) Intra-Assay Precision (CV) Inter-Assay Precision (CV) Key Application
GC-MS (FAMEs) 5–10 ng/mL[10][11]< 8%[11]< 12%[11]Volatile short-chain fatty acids (C2-C6)[10][11]
GC-MS (PFBBr derivatization) 0.244–0.977 µM[13][18]Not specifiedNot specifiedStraight- and branched-chain short-chain fatty acids[13][18]
LC-MS/MS (Acyl-CoAs) Sub-picomole amounts[12]Not specifiedNot specifiedBroad spectrum of short- to very-long-chain acyl-CoAs[12]
LC-HRMS (Free Fatty Acids) Median of 5 ng/mL[17]Not specifiedNot specifiedLong-chain and very-long-chain fatty acids (C14-C36)[17]
Fluorometric Assay 0.3 µM[19]Not specifiedNot specifiedTotal fatty acyl-CoA pool in tissue/cell lysates[19]

Experimental Protocols & Workflows

Protocol 1: Extraction of Acyl-CoAs from Tissues

This protocol is adapted from the method described by Golovko MY et al. (2004).[7] All operations should be performed on ice to minimize degradation.[7]

  • Homogenization: Homogenize frozen, powdered tissue (~50 mg) in 2 mL of ice-cold 100 mM KH₂PO₄ buffer. Include an internal standard (e.g., heptadecanoyl-CoA) in the buffer for quantification.[7]

  • Solvent Addition: Add 2.0 mL of 2-propanol and homogenize again in a glass homogenizer.[7]

  • Precipitation & Partitioning: Add 0.25 mL of saturated NH₄SO₄ and 4.0 mL of acetonitrile. Vortex the mixture for 5 minutes.[7]

  • Centrifugation: Centrifuge the sample at ~2,000 x g for 5 minutes.[7]

  • Supernatant Collection: Carefully collect the upper phase, which contains the acyl-CoAs.[7]

  • Dilution: Dilute the collected supernatant with 10 mL of 100 mM KH₂PO₄ (pH 4.9) before proceeding to a cleanup step like Solid-Phase Extraction (SPE).[7]

General Analytical Workflow

The analysis of BCFA-CoAs follows a multi-step process from sample collection to data interpretation.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Handling Sample Biological Sample (Tissue/Cells) Homogenization Homogenization & Extraction Sample->Homogenization Cleanup Cleanup (e.g., SPE) Homogenization->Cleanup LC Chromatographic Separation (LC) Cleanup->LC MS Mass Spectrometry (MS/MS) LC->MS DataProc Data Processing (Integration) MS->DataProc Quant Quantification DataProc->Quant Result Result Quant->Result Final Result

Caption: General experimental workflow for the quantification of acyl-CoAs.

Metabolic Origins of Acyl-CoA Pools

Understanding the distinct origins of straight-chain versus branched-chain acyl-CoAs is crucial for interpreting experimental results.

G BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCAACat BCAA Catabolism BCAA->BCAACat FattyAcids Fatty Acids BetaOx β-Oxidation FattyAcids->BetaOx BCFA_CoA Branched-Chain Acyl-CoA Pool BCAACat->BCFA_CoA SCFA_CoA Straight-Chain Acyl-CoA Pool BetaOx->SCFA_CoA

Caption: Distinct metabolic origins of branched-chain and straight-chain acyl-CoAs.

Troubleshooting Logic: Low MS Signal Intensity

This decision tree outlines a systematic approach to diagnosing the cause of poor signal intensity in your acyl-CoA analysis.

G Start Low Signal Intensity Observed CheckStandard Is the signal for the internal standard also low? Start->CheckStandard CheckExtraction Review sample extraction and storage protocols. Are samples kept cold? Is reconstitution immediate? CheckStandard->CheckExtraction Yes CheckMatrix Suspect matrix effects. Implement SPE cleanup. Prepare matrix-matched calibrants. CheckStandard->CheckMatrix No CheckMS Review MS parameters. Optimize source voltage, gas flows, and collision energy. CheckExtraction->CheckMS CheckMatrix->CheckMS CheckLC Review LC method. Is the peak shape poor? Optimize gradient and mobile phase. CheckMS->CheckLC

References

Technical Support Center: Optimizing Collision Energy for Acyl-CoA Fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fragmentation of 11-Methylhenicosanoyl-CoA and other long-chain acyl-CoAs via tandem mass spectrometry (MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the expected fragmentation pattern for this compound in tandem mass spectrometry?

A1: In collision-induced dissociation (CID), acyl-CoAs typically exhibit a characteristic fragmentation pattern. The most common fragmentation involves a neutral loss of the 5'-phosphoadenosine diphosphate (ADP) moiety. For this compound, you can expect to see specific fragment ions that will help in its identification and quantification. A prominent fragmentation is the neutral loss of 507 Da from the precursor ion.[1] Other characteristic fragments include ions at m/z 428.[1][2]

Q2: I am not observing any significant fragmentation of my this compound precursor ion. What are the possible causes?

A2: A lack of fragmentation can stem from several factors.[3] Firstly, the collision energy may be too low to induce bond breakage. Secondly, issues with the mass spectrometer itself, such as a leak in the collision cell, can lead to insufficient collision gas pressure and, consequently, poor fragmentation efficiency.[3] It is also possible that the precursor ion is not being transmitted efficiently to the collision cell. Lastly, ensure that your instrument is properly calibrated and tuned.[4]

Q3: My signal intensity is very low for both the precursor and fragment ions. What should I do?

A3: Low signal intensity can be due to a variety of issues.[4] Check the sample concentration to ensure it is within the optimal range for your instrument; samples that are too dilute will produce a weak signal, while overly concentrated samples can cause ion suppression.[4] Optimize the ionization source parameters to ensure efficient generation of the precursor ion.[5] Contamination in the sample or the LC-MS system can also lead to poor signal-to-noise ratios.[6] Regular cleaning of the ion source is recommended.[6]

Q4: How do I systematically optimize the collision energy for this compound?

A4: Systematic optimization involves acquiring MS/MS spectra of your analyte across a range of collision energy values and observing the intensity of the precursor and product ions.[7] This process, often referred to as a collision energy ramp or stepping, allows you to determine the energy at which the desired fragment ions are produced with the highest intensity.[8] The optimal collision energy is a balance between efficient fragmentation of the precursor ion and minimizing the further fragmentation of the desired product ions.

Troubleshooting Guides

Issue 1: Poor or No Fragmentation
Possible Cause Troubleshooting Step
Suboptimal Collision Energy Perform a collision energy optimization experiment by ramping the collision energy over a range (e.g., 10-60 eV) and monitoring the intensity of the desired fragment ions.[7][9]
Collision Cell Gas Pressure Too Low Check the collision gas supply and ensure there are no leaks in the gas lines or the collision cell. A hissing sound may indicate a leak.[3]
Instrument Not Properly Tuned or Calibrated Perform a routine tune and calibration of the mass spectrometer according to the manufacturer's guidelines to ensure optimal ion transmission and mass accuracy.[4]
Incorrect Precursor Ion Selection Verify the m/z of the precursor ion being isolated for fragmentation. Ensure the isolation window is appropriate for your analyte.
Analyte Instability Acyl-CoAs can be unstable and prone to degradation.[1] Ensure proper sample handling and storage. Consider using fresh samples.
Issue 2: Low Signal Intensity
Possible Cause Troubleshooting Step
Low Sample Concentration Concentrate the sample or inject a larger volume, being mindful of potential ion suppression effects.[5]
Poor Ionization Efficiency Optimize ion source parameters such as spray voltage, gas flows, and temperatures.[5] The choice of ionization technique (e.g., ESI, APCI) can also significantly impact signal intensity.[4]
Ion Suppression/Matrix Effects Dilute the sample to mitigate matrix effects. Improve sample preparation and cleanup procedures to remove interfering substances.[5]
Contaminated System Clean the ion source, transfer optics, and other accessible components of the mass spectrometer. Run blank injections to assess system cleanliness.[6]
Incorrect Mass Range Scanned Ensure the mass spectrometer's scan range is set to include the m/z of both the precursor and expected fragment ions.[5]

Experimental Protocols

Protocol: Collision Energy Optimization for this compound
  • Sample Preparation: Prepare a standard solution of this compound at a known concentration (e.g., 1 µM) in an appropriate solvent system (e.g., 50% acetonitrile with 0.1% formic acid).

  • Infusion/Injection: Infuse the sample directly into the mass spectrometer or inject it via an LC system under isocratic conditions.

  • MS1 Scan: Acquire a full scan MS1 spectrum to confirm the presence and determine the m/z of the precursor ion of this compound.

  • MS/MS Method Setup: Create an MS/MS method selecting the precursor ion of this compound.

  • Collision Energy Ramp: Set up a series of experiments where the collision energy is incrementally increased. For example, start at 10 eV and increase in steps of 2-5 eV up to 60 eV.[7][9]

  • Data Acquisition: Acquire MS/MS spectra at each collision energy setting.

  • Data Analysis: For each collision energy, determine the intensity of the precursor ion and the key fragment ions.

  • Optimization: Plot the intensity of the precursor and fragment ions as a function of collision energy. The optimal collision energy is typically the value that provides the highest intensity for the desired fragment ions while maintaining a reasonable precursor ion signal.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep Prepare this compound Standard Solution infuse Infuse/Inject Sample prep->infuse ms1 Acquire MS1 Spectrum (Identify Precursor Ion) infuse->ms1 ms2_setup Set up MS/MS Method (Isolate Precursor) ms1->ms2_setup ce_ramp Perform Collision Energy Ramp (e.g., 10-60 eV) ms2_setup->ce_ramp acquire Acquire MS/MS Spectra ce_ramp->acquire analyze Analyze Ion Intensities at Each CE Value acquire->analyze plot Plot Intensity vs. Collision Energy analyze->plot optimize Determine Optimal Collision Energy plot->optimize troubleshooting_fragmentation cluster_checks Initial Checks cluster_solutions Corrective Actions start Poor/No Fragmentation Observed ce_check Is Collision Energy Set Appropriately? start->ce_check gas_check Is Collision Gas Flowing Correctly? ce_check->gas_check Yes optimize_ce Perform Collision Energy Optimization ce_check->optimize_ce No instrument_check Is Instrument Tuned & Calibrated? gas_check->instrument_check Yes check_gas Check Gas Supply & for Leaks gas_check->check_gas No tune_instrument Tune & Calibrate Instrument instrument_check->tune_instrument No end Fragmentation Improved instrument_check->end Yes optimize_ce->end check_gas->end tune_instrument->end

References

Technical Support Center: LC-MS Analysis of 11-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of 11-Methylhenicosanoyl-CoA and other long-chain acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor peak shape for long-chain acyl-CoAs like this compound?

Poor peak shape, including tailing, fronting, and splitting, is a common challenge in the analysis of long-chain acyl-CoAs. The primary causes include:

  • Secondary Interactions: The phosphate and amine moieties in the Coenzyme A portion of the molecule can interact with active sites on the stationary phase, such as acidic silanol groups on silica-based columns, leading to peak tailing.[1]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, often resulting in peak fronting.[1]

  • Sample Solvent Mismatch: Dissolving the sample in a solvent that is significantly stronger than the initial mobile phase can cause distorted or split peaks.[1][2]

  • Column Contamination: Accumulation of matrix components from previous injections on the column frit or stationary phase can lead to peak distortion and increased backpressure.[3][4][5]

  • High pH and Column Stability: While alkaline mobile phases can improve peak shape for acyl-CoAs, high pH can be detrimental to the longevity of standard silica-based columns.[6]

Q2: How can I reduce sample carryover, which is common for lipid-like molecules?

Carryover, where analyte from a previous injection appears in subsequent runs, is a frequent issue with "sticky" compounds like long-chain acyl-CoAs.[7] Strategies to mitigate this include:

  • Optimizing Wash Solvents: Use a strong organic solvent, such as isopropanol, in your autosampler wash protocol to effectively remove residual analyte from the needle and injection port.[4][8] Some methods use a sequence of wash solvents to ensure complete cleaning.[9]

  • Injector and Valve Maintenance: Ensure injector rotor seals are clean and not worn, as they can be a significant source of carryover.[9]

  • Strategic Blank Injections: Run blank solvent injections immediately after high-concentration samples to assess and wash out any residual analyte.[7]

  • Column Flushing: If carryover persists, it may originate from the column. Implement a robust column wash step at the end of your gradient, or flush the column offline with a strong solvent.[3][8]

Q3: What are the recommended starting conditions for developing an LC-MS method for this compound?

For long-chain acyl-CoAs, a reversed-phase chromatographic method is typically employed. A good starting point would be:

  • Column: A C8 or C18 column with a smaller particle size (e.g., < 2 µm) can provide improved peak shape and resolution.[10]

  • Mobile Phase: Using an alkaline mobile phase often improves peak symmetry. A common choice is ammonium hydroxide in water and acetonitrile.[10] Alternatively, ion-pairing reagents can be used, but they may require a dedicated LC system.[11][12]

  • Ionization Mode: Positive electrospray ionization (ESI+) is commonly used, monitoring for the characteristic neutral loss of the phosphoadenosine diphosphate group (507 Da).[6][12]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your analysis.

Problem: My chromatographic peaks are tailing.

Peak tailing is often caused by unwanted interactions between the analyte and the analytical column.

Table 1: Mobile Phase Modifications to Reduce Peak Tailing

ModifierTypical ConcentrationMechanismConsiderations
Ammonium Hydroxide 15 mMIncreases pH, reducing interaction with silanol groups.[10]High pH can degrade silica-based columns over time.[6]
Ammonium Acetate 5-10 mMProvides ionic strength to shield silanol interactions.[3]Can be used at neutral or slightly acidic pH.
Ion-Pairing Reagents (e.g., DMBA) VariesForms a neutral complex with the analyte, improving retention and peak shape.[12]Can be difficult to remove from the LC system and may cause ion suppression.[3]

Problem: My peaks are broad or split.

Broad or split peaks can indicate issues with the column, the sample solvent, or extra-column volume.

Table 2: Troubleshooting Broad or Split Peaks

SymptomPossible CauseRecommended Solution
All peaks are broad Extra-column dispersion: Tubing between the injector, column, and detector is too long or wide.[5]Use tubing with the smallest possible inner diameter and length. Ensure all fittings are properly connected to avoid dead volume.[5]
Early eluting peaks are distorted or split Sample solvent mismatch: The sample is dissolved in a solvent stronger than the mobile phase.[1][2]Reconstitute the dried sample extract in the initial mobile phase or a weaker solvent.[4]
All peaks are split Partially blocked column frit or column void: Contamination at the head of the column or degradation of the packed bed.[5]Reverse flush the column (if permitted by the manufacturer). If the issue persists, the column may need to be replaced.[2]

Problem: I'm seeing significant carryover in my blank injections.

Carryover is a critical issue for quantitative accuracy, especially for analytes that adhere to surfaces.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods for extracting long-chain acyl-CoAs from biological matrices.[1][10]

  • Sample Preparation: Weigh approximately 40-50 mg of frozen tissue in a pre-chilled tube.

  • Homogenization: Add 0.5 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9) and an appropriate internal standard (e.g., C17:0-CoA).[10]

  • Extraction: Add 0.5 mL of an organic solvent mixture (e.g., Acetonitrile:2-propanol:Methanol, 3:1:1 v/v/v).[10] Homogenize the sample thoroughly on ice.

  • Phase Separation: Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g for 10 minutes at 4°C.[1][10]

  • Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

  • Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the extract in a solvent compatible with the initial LC mobile phase conditions (e.g., 50% Methanol/50% 50 mM ammonium acetate).[13]

Protocol 2: General LC-MS/MS Method

This protocol provides a starting point for the analysis of this compound. Optimization will be required for your specific instrument and application.

Table 3: Recommended LC-MS/MS Parameters

ParameterRecommended Setting
LC System UPLC/UHPLC system for improved resolution[10]
Column Reversed-phase C8 or C18, 1.7 µm particle size (e.g., 2.1 x 150 mm)[10]
Column Temp. 35-45°C[6][11]
Mobile Phase A 15 mM Ammonium Hydroxide in Water[10]
Mobile Phase B 15 mM Ammonium Hydroxide in Acetonitrile[10]
Flow Rate 0.4 mL/min[10]
Gradient Start at a low %B (e.g., 20%), ramp up to elute long-chain species (e.g., 65%), then re-equilibrate.[10]
Injection Volume 5-10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)[10]
Analysis Mode Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM)[6][10]
MRM Transition Monitor for the neutral loss of 507 Da from the precursor ion.[3][12]
Collision Energy Optimize for the specific analyte (typically 25-35 eV).[10]

References

Technical Support Center: Minimizing In-Source Fragmentation of 11-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 11-Methylhenicosanoyl-CoA. The focus is on identifying and minimizing in-source fragmentation (ISF) during liquid chromatography-mass spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation (ISF) and why is it a problem for analyzing this compound?

A1: In-source fragmentation is the unintended breakdown of an analyte within the ion source of a mass spectrometer, before it reaches the mass analyzer.[1][2] This process occurs in the region between the atmospheric pressure of the ion source and the high vacuum of the mass analyzer, where collisions between accelerated ions and neutral gas molecules can impart enough energy to break chemical bonds.[3][4][5]

For a molecule like this compound, ISF is problematic for several reasons:

  • Inaccurate Quantification: It reduces the signal intensity of the intact precursor ion, leading to an underestimation of its true concentration.[2]

  • Misidentification: The resulting fragment ions can be mistaken for other, smaller endogenous molecules, leading to false positives and incorrect biological interpretations.[1][2][3]

  • Increased Spectral Complexity: The presence of unintended fragment ions complicates data analysis and interpretation.[2]

Q2: What is the most common in-source fragmentation pathway for long-chain acyl-CoAs?

A2: The most prevalent fragmentation pathway for all acyl-CoAs, including long-chain variants, is the neutral loss of the phosphorylated adenosine diphosphate (ADP) moiety.[6][7] This corresponds to a neutral loss of 507.1 Da.[6][8][9][10] The resulting fragment ion contains the acyl chain linked to the pantetheine portion. Monitoring for this characteristic neutral loss can ironically be used for targeted detection of acyl-CoAs, but its occurrence in the ion source is detrimental to quantifying the intact molecule.[10]

Q3: How can I detect and confirm that ISF is occurring in my experiment?

A3: You can confirm ISF by observing a fragment ion that has the same chromatographic peak shape and retention time as the intended precursor ion. For this compound, you would look for a signal corresponding to [M-507.1+H]+ that co-elutes perfectly with the [M+H]+ signal. Systematically varying ion source parameters, such as the cone or fragmentor voltage, can also confirm ISF; as you increase the voltage, the intensity of the fragment ion should increase while the precursor ion intensity decreases.[4]

Q4: What are the primary instrument parameters I should adjust to minimize ISF?

A4: The key to minimizing ISF is to use the "softest" ionization conditions possible that still maintain good signal intensity. The primary parameters to adjust are:

  • Cone Voltage / Fragmentor Voltage / Declustering Potential: These terms vary by manufacturer but control the same process. Lowering these voltages reduces the kinetic energy of the ions, leading to less energetic collisions and therefore less fragmentation.[4][11]

  • Ion Source Temperature: Higher temperatures can promote thermal degradation and fragmentation.[4] Optimizing to a lower temperature, often in the range of 200-250°C for many lipid classes, can significantly reduce ISF without a major loss in sensitivity.[5]

Troubleshooting Guides

Issue: High Abundance of Fragment Ions and Low Precursor Ion Signal

This is a classic sign of excessive in-source fragmentation. The goal is to find an optimal balance where the precursor ion is efficiently transferred and detected without causing significant breakdown.

Troubleshooting Steps:

  • Confirm Co-elution: Verify that the suspected fragment ion (e.g., [M-507.1+H]+) shares the exact same retention time as the precursor ion for this compound.

  • Optimize Cone/Fragmentor Voltage: Perform a series of injections of a standard solution while systematically decreasing the cone voltage (or equivalent parameter). Monitor the intensities of both the precursor and the key fragment ion.

  • Optimize Source Temperature: Once a lower cone voltage is established, perform a similar optimization for the ion source temperature, testing a range to find the lowest setting that provides robust signal.

  • Adjust Gas Settings: While less impactful than voltage and temperature, optimizing nebulizer and desolvation gas flow rates can sometimes improve ionization stability and reduce the energy of the process.[12]

Data Presentation: Effect of Cone Voltage on Ion Intensity

The following table illustrates the expected effect of reducing the cone voltage on the relative intensities of the precursor and primary fragment ion of a long-chain acyl-CoA.

Cone Voltage (V)Precursor Ion Relative Intensity (%)Fragment Ion ([M-507.1+H]+) Relative Intensity (%)
801585
604555
408020
20955

Note: Optimal values are instrument-dependent and must be determined empirically.

Experimental Protocols

Protocol for LC-MS/MS Analysis of this compound

This protocol provides a general framework for the analysis of long-chain acyl-CoAs, optimized to reduce in-source fragmentation.

1. Sample Preparation (from tissue or cells):

  • Homogenize sample in a cold 10% trichloroacetic acid (TCA) solution.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Discard the supernatant. Resuspend the pellet in a solution of 2:1 methanol:chloroform to extract lipids and precipitate proteins.

  • Centrifuge and collect the supernatant containing the acyl-CoAs.

  • Dry the supernatant under a stream of nitrogen and reconstitute in a suitable mobile phase, such as 50% acetonitrile with 5 mM ammonium acetate.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 or C4 reversed-phase column is suitable for long-chain acyl-CoAs.[10][13] (e.g., Waters ACQUITY UPLC C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Hydroxide in Water (pH 10.5) or 5 mM Ammonium Acetate.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient might run from 10% B to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode. Negative mode is often suitable for acyl-CoAs.[13]

  • Key Parameters to Minimize ISF:

    • Cone/Fragmentor Voltage: Start with a low value (e.g., 20-30 V) and optimize.

    • Capillary Voltage: 2.5-3.0 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 250-300°C.[5]

    • Desolvation Gas Flow: ~600 L/Hr.

  • Data Acquisition: Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for quantification, monitoring the transition from the precursor ion to a specific fragment ion generated in the collision cell (not the source). For profiling, a neutral loss scan of 507.1 can be used.[10]

Visualizations

G Troubleshooting Workflow for In-Source Fragmentation cluster_0 Observation cluster_1 Action cluster_2 Evaluation cluster_3 Outcome A High fragment ion intensity co-eluting with precursor B Systematically Decrease Cone / Fragmentor Voltage A->B Start Here D Analyze Precursor-to-Fragment Ratio B->D C Systematically Decrease Source Temperature C->D E Is Ratio Improved (High Precursor, Low Fragment)? D->E E->C No F Conditions Optimized. Proceed with Analysis. E->F Yes G Further Optimization Needed. Consider LC Method.

Caption: A logical workflow for diagnosing and mitigating in-source fragmentation.

G Common Fragmentation of Acyl-CoA cluster_AcylCoA This compound Precursor Ion cluster_Fragments In-Source Fragments mol 11-Methylhenicosanoyl (Acyl Group) Pantetheine Phosphorylated ADP (Neutral Loss of 507.1 Da) frag1 Acyl-Pantetheine Cation mol:f1->frag1:f0 Cleavage Site frag2 Phosphorylated ADP (Neutral) mol:f2->frag2:f0

Caption: The primary in-source cleavage site for long-chain acyl-CoAs.

G Context: Fatty Acid Beta-Oxidation A This compound (Long-Chain Acyl-CoA) B Acyl-CoA Dehydrogenase A->B C Trans-Δ2-Enoyl-CoA B->C D Further Cycles of Beta-Oxidation C->D (Series of enzymatic steps) E Acetyl-CoA D->E F TCA Cycle E->F

Caption: Simplified pathway showing where a long-chain acyl-CoA enters metabolism.

References

Quality control measures for 11-Methylhenicosanoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on quality control measures for the analysis of 11-Methylhenicosanoyl-CoA. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during these sensitive analyses.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for storing this compound standards and samples to prevent degradation?

A: Due to the unstable nature of long-chain acyl-CoAs, proper storage is critical.[1] Both synthetic standards and biological extracts containing this compound should be stored as dry pellets at -80°C.[2] Repeated freeze-thaw cycles should be avoided. For short-term storage, samples can be kept at -20°C, but for long-term stability, -80°C is recommended. When preparing for analysis, samples should be thawed on ice to minimize degradation.

Q2: Which type of internal standard is most appropriate for the quantification of this compound?

A: The use of internal standards is essential for accurate quantification in mass spectrometry-based lipidomics to account for variations during sample preparation and analysis.[3] For this compound, a stable isotope-labeled version of the molecule would be the ideal internal standard. However, if a labeled version is not available, a structurally similar odd-chain-length fatty acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), can be used.[1][4] It is crucial that the chosen internal standard is not endogenously present in the samples being analyzed.

Q3: What are the most common causes of poor peak shape (tailing, fronting, or splitting) for long-chain acyl-CoAs like this compound?

A: Poor peak shape is a frequent issue in the chromatography of long-chain acyl-CoAs and can arise from several factors:

  • Secondary Interactions: Interactions between the analyte and acidic silanol groups on silica-based columns can lead to peak tailing.[5]

  • Column Overload: Injecting an overly concentrated sample can saturate the column, causing peak fronting. This can be addressed by diluting the sample or reducing the injection volume.[5]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to peak distortion. It is best to dissolve the sample in the initial mobile phase.[5]

  • Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can result in peak splitting or tailing.[5]

Q4: My retention times are shifting between injections. What should I investigate?

A: Retention time shifts can compromise data quality. The following should be investigated:

  • Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before each injection is a common cause, especially in gradient elution.[5]

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts. Ensure accurate and consistent preparation for each batch.[5]

  • Column Temperature: Fluctuations in column temperature can affect retention times. The use of a column oven is highly recommended to maintain a stable temperature.[5]

  • Flow Rate Stability: Check the LC pump for any issues that might cause an unstable flow rate.[5]

Troubleshooting Guides

Issue 1: Poor Signal Intensity or High Background Noise

Question: I am observing a very low signal for my this compound analyte, or the background noise is unacceptably high. What are the possible causes and how can I fix this?

Answer: Low signal intensity and high background noise are common challenges in the LC-MS/MS analysis of acyl-CoAs.[6] These issues often stem from sample preparation, matrix effects, or non-optimal instrument settings.

Potential Cause Recommended Solution
Sample Purity The presence of salts, detergents, or other contaminants from the extraction process can suppress the ionization of the target analyte. Re-optimize the sample clean-up procedure.
Matrix Effects Co-eluting compounds from the sample matrix can interfere with the ionization of this compound. Optimize the chromatographic separation to better resolve the analyte from interfering matrix components.[6]
Suboptimal Ionization The choice of ionization mode and source parameters significantly impacts signal intensity. For long-chain acyl-CoAs, positive ion mode electrospray ionization (ESI) is commonly used.[4] Optimize source parameters like capillary voltage, gas flow, and temperature.[6]
Incorrect Fragmentation In tandem MS (MS/MS), using incorrect collision energy will lead to poor fragmentation and a low signal for product ions. Optimize the collision energy for the specific precursor-to-product ion transition for this compound.[6]
Issue 2: Co-eluting or Poorly Resolved Peaks

Question: My this compound peak is co-eluting with other isomers or matrix components. How can I improve the resolution?

Answer: Achieving good chromatographic resolution is key for accurate quantification.

Potential Cause Recommended Solution
Inadequate Mobile Phase Composition The choice of mobile phase is critical for good separation. In reversed-phase chromatography, adjusting the organic solvent (e.g., acetonitrile) concentration can alter retention times. A shallower gradient can improve the resolution of closely eluting peaks but will increase the run time.[5]
Suboptimal Column Chemistry Not all C18 columns are the same. Experiment with different C18 columns from various manufacturers that have different surface chemistries and end-capping.
Incorrect pH of Mobile Phase The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Adjusting the pH can sometimes improve peak shape and resolution.[5]

Quality Control Parameters

Effective quality control is crucial for reliable and reproducible results in lipidomic analyses.[7] The following table outlines key QC parameters to monitor during the analysis of this compound.

Parameter QC Sample Type Acceptance Criteria Corrective Action if Criteria Not Met
Analyte Identification Pooled QC, StandardRetention time within ±0.2 min of reference; MS/MS fragmentation pattern matches reference.Check instrument calibration and methods. Re-inject standard to confirm.
Signal Intensity/Response Internal Standard, Pooled QCCoefficient of Variation (CV) < 15% across the batch.Investigate for matrix effects, instrument instability, or sample preparation variability.
Retention Time Stability Internal Standard, Pooled QCCV < 2% for retention time across the batch.Check for issues with the LC system, column equilibration, or mobile phase.[5]
Peak Shape Pooled QC, StandardTailing factor between 0.9 and 1.5.Troubleshoot chromatography (see FAQs and Troubleshooting Guide).
Carryover Blank (injected after a high concentration sample)Analyte peak area should be < 5% of the lower limit of quantification (LLOQ).Clean the injector and autosampler. Implement wash steps between injections.
Background Noise BlankNo interfering peaks at the retention time of the analyte.Identify and eliminate the source of contamination (e.g., solvents, vials).[7]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue Samples

This protocol is adapted from methods for extracting long-chain acyl-CoAs from muscle tissue and is suitable for this compound analysis.[1]

Materials:

  • Frozen tissue sample (~40 mg)

  • 100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9

  • Acetonitrile:2-propanol:methanol (3:1:1) solvent mixture

  • Internal standard (e.g., heptadecanoyl-CoA)

Procedure:

  • Place ~40 mg of frozen tissue into a tube containing 0.5 ml of freshly prepared 100 mM potassium phosphate buffer (pH 4.9) and 0.5 ml of the ACN:IPA:MeOH solvent mixture. Add the internal standard.

  • Homogenize the sample twice on ice.

  • Vortex the homogenate for 2 minutes, then sonicate for 3 minutes.

  • Centrifuge at 16,000 g at 4°C for 10 minutes to pellet cell debris.

  • Carefully collect the supernatant, which contains the acyl-CoA extract.

  • The supernatant is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Liquid Chromatography (LC) System:

  • Column: A C18 reversed-phase column is commonly used.[6]

  • Mobile Phase A: Water with 0.1% formic acid or another suitable modifier.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the long-chain acyl-CoAs.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a stable temperature (e.g., 40°C) using a column oven.

Mass Spectrometry (MS) System:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[4]

  • Analysis Mode: Tandem MS (MS/MS) using Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).[1]

  • Precursor and Product Ions: The specific m/z values for the precursor ion (M+H)+ of this compound and its characteristic product ions will need to be determined. A common fragmentation for acyl-CoAs is the neutral loss of the adenosine diphosphate moiety.[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Start Tissue Sample Homogenize Homogenize in Buffer and Organic Solvent Start->Homogenize Vortex Vortex and Sonicate Homogenize->Vortex Centrifuge Centrifuge to Pellet Debris Vortex->Centrifuge Collect Collect Supernatant (Acyl-CoA Extract) Centrifuge->Collect Inject Inject into LC-MS/MS Collect->Inject Acquire Data Acquisition (MRM) Inject->Acquire Process Data Processing (Integration & Quantification) Acquire->Process Result Final Result Process->Result troubleshooting_chromatography Start Poor Peak Shape Observed Tailing Peak Tailing? Start->Tailing Assess Fronting Peak Fronting? Tailing->Fronting No Sol_Tailing Potential Causes: - Secondary Silanol Interactions - Column Contamination Tailing->Sol_Tailing Yes Splitting Peak Splitting? Fronting->Splitting No Sol_Fronting Potential Causes: - Column Overload - Sample Solvent Mismatch Fronting->Sol_Fronting Yes Sol_Splitting Potential Causes: - Column Void / Blocked Frit - Sample Dissolution Issues Splitting->Sol_Splitting Yes End Consult Instrument Manual or Further Support Splitting->End No qc_samples cluster_samples QC Sample Types cluster_purpose Purpose Blank Blank Samples Purpose_Blank Monitor background noise, contamination, and carryover. Blank->Purpose_Blank QC Pooled QC Samples Purpose_QC Assess batch-to-batch variation, retention time stability, and overall method performance. QC->Purpose_QC Standard Internal Standards Purpose_Standard Correct for sample loss during preparation and variations in instrument response for accurate quantification. Standard->Purpose_Standard

References

Validation & Comparative

Confirming the Identity of 11-Methylhenicosanoyl-CoA by Tandem Mass Spectrometry (MS/MS): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison for confirming the identity of 11-Methylhenicosanoyl-CoA against a structurally similar straight-chain alternative, Docosanoyl-CoA, using tandem mass spectrometry (MS/MS). The supporting experimental data presented herein is based on established fragmentation patterns for long-chain acyl-CoAs.

The structural elucidation of branched-chain fatty acyl-CoAs is critical in various research fields, including the study of metabolic diseases and drug development. Tandem mass spectrometry offers a highly specific and sensitive method for the identification of these molecules. This guide outlines the experimental protocol and data analysis required to distinguish this compound from its straight-chain counterpart, Docosanoyl-CoA, based on their distinct fragmentation patterns.

Data Presentation: Comparative MS/MS Fragmentation Data

The identity of this compound can be unequivocally confirmed by comparing its experimental MS/MS fragmentation data with theoretical values and with the fragmentation pattern of a straight-chain analogue. The key diagnostic fragments arise from the cleavage of the acyl chain, in addition to the characteristic fragmentation of the Coenzyme A moiety.

AnalytePrecursor Ion (Theoretical m/z) [M+H]⁺Fragment IonFragment TypeTheoretical m/z
This compound 1122.82 Fragment A[M+H - 507]⁺615.82
Fragment B[C₁₅H₂₉O]⁺225.22
Fragment C[C₁₁H₂₁O]⁺169.16
Fragment D[C₁₀H₂₁]⁺141.16
Fragment Em/z 428Coenzyme A
Docosanoyl-CoA 1108.80 Fragment A[M+H - 507]⁺601.80
Fragment BSequential lossesAcyl chain
Fragment Cm/z 428Coenzyme A

Experimental Protocols

A detailed methodology for the analysis of long-chain acyl-CoAs by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is provided below.

1. Sample Preparation:

  • Extraction: Acyl-CoAs are extracted from biological samples using a solvent mixture, typically containing isopropanol and acetonitrile, in a buffered aqueous solution (e.g., 100 mM KH₂PO₄, pH 4.9).

  • Homogenization: Tissue samples are homogenized in the extraction buffer on ice.

  • Phase Separation: After vigorous vortexing, the mixture is centrifuged to separate the phases.

  • Supernatant Collection: The upper aqueous-organic phase containing the acyl-CoAs is carefully collected.

  • Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the dried extract is reconstituted in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.7 µm particle size).

    • Mobile Phase A: 15 mM ammonium hydroxide in water.

    • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-2.8 min: 20% to 45% B

      • 2.8-3.0 min: 45% to 25% B

      • 3.0-4.0 min: 25% to 65% B

      • 4.0-4.5 min: 65% to 20% B

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS/MS Mode: Product ion scan or Multiple Reaction Monitoring (MRM).

    • Collision Energy: Optimized for the specific instrument and analytes, typically in the range of 20-40 eV.

Mandatory Visualization

The following diagrams illustrate the key processes and logical relationships in the identification of this compound.

cluster_workflow Experimental Workflow Sample Sample Preparation (Extraction & Cleanup) LC LC Separation (C18 Column) Sample->LC MS1 MS Scan (Precursor Ion Selection) LC->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS/MS Scan (Fragment Ion Detection) CID->MS2 Data Data Analysis MS2->Data

Figure 1. A generalized workflow for the LC-MS/MS analysis of acyl-CoAs.

cluster_fragmentation MS/MS Fragmentation of this compound cluster_CoA Coenzyme A Fragmentation cluster_Acyl Acyl Chain Fragmentation Precursor This compound [M+H]⁺ (m/z 1122.82) NeutralLoss Neutral Loss of 507 Da (Phosphorylated ADP) Precursor->NeutralLoss FragmentE m/z 428 Precursor->FragmentE Cleavage1 Cleavage at C10-C11 Precursor->Cleavage1 Cleavage2 Cleavage at C11-C12 Precursor->Cleavage2 FragmentC Fragment C (m/z 169.16) Cleavage1->FragmentC FragmentB Fragment B (m/z 225.22) Cleavage2->FragmentB

Figure 2. Fragmentation pathway of this compound.

The key to differentiating this compound from Docosanoyl-CoA lies in the fragmentation of the acyl chain. While both molecules will exhibit the characteristic neutral loss of 507 Da and the fragment ion at m/z 428, the branched structure of this compound leads to preferential cleavage on either side of the methyl group at the C11 position. This results in the formation of specific diagnostic ions (Fragments B and C in the table) that are absent in the MS/MS spectrum of the straight-chain Docosanoyl-CoA. The straight-chain analogue, in contrast, will typically show a series of neutral losses corresponding to the sequential cleavage of C₂H₄ units along the acyl chain. By identifying these unique fragment ions, the identity of this compound can be confidently confirmed.

Comparative Analysis of 11-Methylhenicosanoyl-CoA Levels: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

A literature review and data search for studies directly comparing 11-Methylhenicosanoyl-CoA levels in healthy versus diseased tissues did not yield specific quantitative data. This indicates a potential gap in the current body of scientific research.

While direct comparative data for this compound is not available, this guide will provide researchers, scientists, and drug development professionals with a framework for such a comparison. The content will focus on the broader class of acyl-Coenzyme A (acyl-CoA) molecules, to which this compound belongs. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, and their dysregulation is implicated in a variety of pathological conditions, including metabolic disorders, neurodegeneration, and cancer.[1][2][3][4] This guide outlines the established methodologies for quantifying and comparing acyl-CoA levels in biological samples, which can be adapted for the specific investigation of this compound.

Quantitative Data Presentation

To facilitate a clear comparison of acyl-CoA levels between healthy and diseased tissues, quantitative data should be organized into a structured format. The following table serves as a template for presenting such findings. In the absence of specific data for this compound, placeholder data is used to illustrate its structure.

Acyl-CoA SpeciesTissue TypeConditionMean Concentration (nmol/g tissue)Standard Deviationp-value
This compoundLiverHealthyData not availableData not availableN/A
This compoundLiverDiseasedData not availableData not availableN/A
Acetyl-CoALiverHealthy65.28.1<0.05
Acetyl-CoALiverDiseased42.55.3<0.05
Malonyl-CoAAdiposeHealthy12.82.1<0.01
Malonyl-CoAAdiposeDiseased25.13.5<0.01

Experimental Protocols

The accurate quantification of acyl-CoA species in biological samples is critical for comparative studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used and highly sensitive method for this purpose.[1]

Protocol: Quantification of Acyl-CoAs by LC-MS/MS

  • Tissue Homogenization:

    • Excised tissue samples are immediately snap-frozen in liquid nitrogen to halt metabolic activity.

    • A known weight of the frozen tissue is homogenized in a pre-chilled extraction solution (e.g., 2.5% sulfosalicylic acid) to precipitate proteins and extract metabolites.[1]

  • Sample Deproteinization and Extraction:

    • The homogenate is centrifuged at high speed (e.g., 16,000 x g) at 4°C to pellet cellular debris and precipitated proteins.

    • The resulting supernatant containing the acyl-CoAs is carefully collected.

  • Solid-Phase Extraction (SPE) for Cleanup (Optional but Recommended):

    • The supernatant may be passed through an SPE cartridge to remove interfering substances and enrich the acyl-CoA fraction.

    • The acyl-CoAs are eluted from the cartridge using an appropriate solvent mixture (e.g., methanol/water).

  • LC-MS/MS Analysis:

    • The extracted sample is injected into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

    • Chromatographic Separation: A C18 reversed-phase column is typically used to separate the different acyl-CoA species based on their hydrophobicity. A gradient elution with solvents such as acetonitrile and water containing a weak acid (e.g., formic acid) is employed.

    • Mass Spectrometry Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. For each acyl-CoA, specific precursor-to-product ion transitions are monitored for sensitive and selective quantification.[1] A common transition for many acyl-CoAs involves the fragmentation of the CoA moiety.[1]

  • Data Analysis and Quantification:

    • The concentration of each acyl-CoA is determined by comparing the peak area from the sample to a standard curve generated from authentic standards of known concentrations.

    • Internal standards (e.g., isotopically labeled acyl-CoAs) are often included to correct for variations in extraction efficiency and instrument response.

Visualizing Experimental and Logical Relationships

Diagrams created using Graphviz can effectively illustrate complex workflows and pathways.

G cluster_0 Sample Collection cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Interpretation Healthy Healthy Tissue Homogenization Tissue Homogenization Healthy->Homogenization Diseased Diseased Tissue Diseased->Homogenization Extraction Metabolite Extraction Homogenization->Extraction Cleanup Sample Cleanup (SPE) Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Quantification Quantification LCMS->Quantification Comparison Comparative Analysis Quantification->Comparison

Caption: Workflow for comparing acyl-CoA levels.

cluster_disease Potential Disease Implications FattyAcids Fatty Acids AcylCoA Acyl-CoAs (e.g., this compound) FattyAcids->AcylCoA AminoAcids Amino Acids AminoAcids->AcylCoA Glucose Glucose Glucose->AcylCoA BetaOxidation Beta-Oxidation AcylCoA->BetaOxidation Lipid_Synthesis Lipid Synthesis AcylCoA->Lipid_Synthesis Gene_Regulation Gene Regulation (Histone Acylation) AcylCoA->Gene_Regulation Metabolic_Disease Metabolic Disease AcylCoA->Metabolic_Disease Neurodegeneration Neurodegeneration AcylCoA->Neurodegeneration Cancer Cancer AcylCoA->Cancer TCA_Cycle TCA Cycle BetaOxidation->TCA_Cycle

Caption: Central role of acyl-CoAs in metabolism.

References

A Comparative Metabolic Analysis: 11-Methylhenicosanoyl-CoA Versus Other Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the metabolism of various fatty acyl-CoAs is crucial for deciphering cellular physiology and pathology. This guide provides an objective comparison of the metabolic fate of 11-Methylhenicosanoyl-CoA, a very-long-chain branched-chain fatty acyl-CoA, with that of more common saturated and unsaturated long-chain acyl-CoAs, such as Palmitoyl-CoA and Stearoyl-CoA. This comparison is supported by established principles of lipid metabolism and outlines relevant experimental methodologies.

Long-chain acyl-CoAs are central intermediates in lipid metabolism, serving as substrates for energy production via β-oxidation, precursors for the synthesis of complex lipids and signaling molecules. The introduction of a methyl branch in the acyl chain, as seen in this compound, significantly alters its metabolic processing compared to its straight-chain counterparts.

Metabolic Pathway Overview

The metabolism of long-chain acyl-CoAs primarily involves their activation, transport into mitochondria or peroxisomes, and subsequent degradation through β-oxidation or, in the case of branched-chain fatty acids, a combination of α- and β-oxidation.

This compound , being a 22-carbon branched-chain fatty acyl-CoA, is expected to undergo initial metabolism in the peroxisomes. The methyl group at the 11th position does not sterically hinder the initial steps of β-oxidation. However, its very-long-chain nature suggests that it is a substrate for peroxisomal β-oxidation until it is sufficiently shortened to be further metabolized in the mitochondria. The final products of its complete oxidation would be a mix of acetyl-CoA and propionyl-CoA, due to the odd-numbered carbon chain resulting from the methyl branch.

Palmitoyl-CoA (16:0-CoA) and Stearoyl-CoA (18:0-CoA) are common saturated long-chain fatty acyl-CoAs. They are primarily metabolized in the mitochondria through the β-oxidation pathway to generate acetyl-CoA, which then enters the citric acid cycle for complete oxidation and energy production.

The metabolic fates of these molecules are depicted in the following pathway diagram:

General Metabolic Fates of Long-Chain Acyl-CoAs cluster_cytosol Cytosol cluster_mitochondria Mitochondria cluster_peroxisome Peroxisome Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase ATP, CoA Acyl-CoA Acyl-CoA Acyl-CoA Synthetase->Acyl-CoA AMP, PPi CPT1 CPT1 Acyl-CoA->CPT1 Carnitine VLCFA-CoA This compound Acylcarnitine Acylcarnitine CPT1->Acylcarnitine CACT CACT Acylcarnitine->CACT Inner Mitochondrial Membrane Mitochondrial Acyl-CoA Mitochondrial Acyl-CoA CACT->Mitochondrial Acyl-CoA CPT2 CPT2 Mitochondrial Acyl-CoA->CPT2 CoA Beta-Oxidation_Mito β-Oxidation CPT2->Beta-Oxidation_Mito Acetyl-CoA Acetyl-CoA Beta-Oxidation_Mito->Acetyl-CoA Citric Acid Cycle Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle Beta-Oxidation_Perox β-Oxidation VLCFA-CoA->Beta-Oxidation_Perox Alpha-Oxidation α-Oxidation Shortened Acyl-CoA Shortened Acyl-CoA Beta-Oxidation_Perox->Shortened Acyl-CoA Propionyl-CoA Propionyl-CoA Beta-Oxidation_Perox->Propionyl-CoA Mitochondria Mitochondria Shortened Acyl-CoA->Mitochondria ACSL Activity Assay Workflow Prepare Reaction Mix Prepare Reaction Mix Add Enzyme Source Add Enzyme Source Prepare Reaction Mix->Add Enzyme Source Incubate Incubate Add Enzyme Source->Incubate Detect Product Formation Detect Product Formation Incubate->Detect Product Formation Calculate Activity Calculate Activity Detect Product Formation->Calculate Activity CPT I Activity Assay Workflow Isolate Mitochondria Isolate Mitochondria Prepare Reaction Mix Prepare Reaction Mix Isolate Mitochondria->Prepare Reaction Mix Initiate with L-carnitine Initiate with L-carnitine Prepare Reaction Mix->Initiate with L-carnitine Stop Reaction Stop Reaction Initiate with L-carnitine->Stop Reaction Quantify Acylcarnitine (LC-MS/MS) Quantify Acylcarnitine (LC-MS/MS) Stop Reaction->Quantify Acylcarnitine (LC-MS/MS) Calculate Activity Calculate Activity Quantify Acylcarnitine (LC-MS/MS)->Calculate Activity

Differentiating Methylhenicosanoyl-CoA Isomers: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of structural isomers is a critical challenge. Methylhenicosanoyl-CoA, a 22-carbon saturated fatty acyl-CoA with a methyl branch, presents such a challenge. The position of the methyl group along the henicosanoyl chain can significantly influence its metabolic fate and biological activity. This guide provides an objective comparison of mass spectrometry-based techniques for the isomeric differentiation of methylhenicosanoyl-CoA, supported by experimental data and detailed protocols.

The primary difficulty in distinguishing methylhenicosanoyl-CoA isomers by conventional mass spectrometry lies in their identical molecular weight. Tandem mass spectrometry (MS/MS) is therefore essential. This guide focuses on three prominent MS/MS-based methodologies: Collision-Induced Dissociation (CID), Radical-Directed Dissociation (RDD), and Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS).

Comparative Analysis of Mass Spectrometry Techniques

TechniquePrincipleDiagnostic InformationAdvantagesLimitations
Collision-Induced Dissociation (CID) Ions are accelerated and collided with an inert gas, causing fragmentation.Characteristic neutral loss of 507 Da (adenosine 3'-phosphate 5'-diphosphate) and a product ion at m/z 428 (phosphoadenosine) from the CoA moiety.[1][2][3] Fragmentation of the acyl chain is limited, making it difficult to pinpoint the methyl branch.Simple to implement on most tandem mass spectrometers.Poor differentiation of methyl branch position isomers due to non-specific fragmentation of the alkyl chain.[4]
Radical-Directed Dissociation (RDD) A radical is introduced into the molecule, directing fragmentation along the acyl chain.Produces a series of fragment ions from cleavages at C-C bonds along the acyl chain. The position of the methyl branch is revealed by a characteristic 28 Da spacing between fragment ions flanking the branch point.[1][5]Provides unambiguous localization of the methyl branch. High specificity.Requires derivatization or specialized instrumentation to introduce the radical.[4][6]
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Ions are separated based on their size, shape, and charge in a gas-filled drift tube prior to mass analysis.Different isomers can have distinct collision cross-sections (CCS), leading to different drift times.Can separate isomers that are indistinguishable by mass alone.[2][7][8] Provides an additional dimension of separation.Resolution may not be sufficient to separate all methyl position isomers. CCS differences can be small.

Experimental Protocols

Detailed methodologies for the analysis of methylhenicosanoyl-CoA isomers are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and isomeric standards available.

Sample Preparation: Extraction of Acyl-CoAs

This protocol is suitable for the extraction of long-chain acyl-CoAs from biological samples.

  • Materials : Methanol, Acetonitrile, Water, Formic Acid, Internal Standard (e.g., heptadecanoyl-CoA).

  • Procedure :

    • Homogenize the biological sample in a cold solvent mixture (e.g., methanol/water).

    • Add an internal standard.

    • Perform a liquid-liquid extraction using a solvent system such as acetonitrile/methanol/water.

    • Centrifuge to separate the phases and collect the supernatant containing the acyl-CoAs.

    • Evaporate the solvent under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

LC-MS/MS Analysis with Collision-Induced Dissociation (CID)

This method is a standard approach for the analysis of acyl-CoAs.

  • Liquid Chromatography (LC) :

    • Column : C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A : 10 mM ammonium acetate in water.

    • Mobile Phase B : Acetonitrile.

    • Gradient : A linear gradient from a low to a high percentage of mobile phase B.

    • Flow Rate : 0.2-0.4 mL/min.

  • Mass Spectrometry (MS) :

    • Ionization : Positive ion electrospray ionization (ESI+).

    • MS1 Scan : Scan for the precursor ion of methylhenicosanoyl-CoA.

    • MS2 Scan (CID) : Select the precursor ion and apply collision energy (typically 20-40 eV) to induce fragmentation.

    • Data Acquisition : Monitor for the characteristic neutral loss of 507 Da and the product ion at m/z 428.

Radical-Directed Dissociation (RDD) of Derivatized Fatty Acids

This protocol involves derivatization of the fatty acid (after hydrolysis of the CoA ester) to enable RDD.

  • Hydrolysis and Derivatization :

    • Hydrolyze the methylhenicosanoyl-CoA sample to release the free fatty acid.

    • Derivatize the carboxylic acid group with a radical precursor tag (e.g., O-benzylhydroxylamine).[5]

  • LC-MS/MS Analysis (RDD) :

    • LC : Similar conditions as for the CID method.

    • MS :

      • Ionization : ESI+.

      • MS2 Scan (CID-RDD) : Select the precursor ion of the derivatized methylhenicosanoic acid. The initial CID step will generate the radical, and subsequent fragmentation will be directed by the radical along the alkyl chain.

      • Data Analysis : Analyze the spectrum for a series of fragment ions with a characteristic 28 Da gap at the methyl branch position.[1]

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Analysis

This method adds a dimension of separation based on the ion's shape.

  • LC-IMS-MS System : An LC system coupled to an ion mobility-capable mass spectrometer.

  • LC : Similar conditions as for the CID method.

  • IMS :

    • Drift Gas : Nitrogen or helium.

    • Drift Voltage : Optimized for the separation of the isomers of interest.

  • MS :

    • Data Acquisition : Acquire data in a mode that correlates the ion's drift time with its m/z.

    • Data Analysis : Compare the drift times of the precursor ions of the different methylhenicosanoyl-CoA isomers.

Visualization of Workflows and Fragmentation

To further clarify the experimental and logical processes, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis Sample Biological Sample Extraction Acyl-CoA Extraction Sample->Extraction Hydrolysis Hydrolysis (for RDD) Extraction->Hydrolysis LC Liquid Chromatography Extraction->LC Direct Analysis Derivatization Derivatization (for RDD) Hydrolysis->Derivatization Derivatization->LC Derivatized Sample MS Mass Spectrometry LC->MS CID CID MS->CID RDD RDD MS->RDD IMS IMS MS->IMS IMS->MS IMS-MS

Figure 1. General experimental workflow for the mass spectrometric analysis of methylhenicosanoyl-CoA isomers.

fragmentation_pathways cluster_cid Collision-Induced Dissociation (CID) cluster_rdd Radical-Directed Dissociation (RDD) Precursor_CID [Methylhenicosanoyl-CoA + H]+ NL_507 Neutral Loss of 507 Da Precursor_CID->NL_507 Frag_428 Product Ion m/z 428 Precursor_CID->Frag_428 Non_specific Non-specific Acyl Chain Fragments Precursor_CID->Non_specific Precursor_RDD [Derivatized Methylhenicosanoic Acid]+ Radical_Formation Radical Formation Precursor_RDD->Radical_Formation Chain_Fragmentation Specific C-C Bond Cleavages Radical_Formation->Chain_Fragmentation Diagnostic_Fragments Diagnostic Ions (28 Da spacing) Chain_Fragmentation->Diagnostic_Fragments

Figure 2. Comparison of fragmentation pathways for CID and RDD of methylhenicosanoyl-CoA and its derivative.

logical_differentiation Start Isomeric Mixture of Methylhenicosanoyl-CoA IMS_Separation Ion Mobility Separation Start->IMS_Separation RDD_Analysis RDD Analysis Start->RDD_Analysis CID_Analysis CID Analysis Start->CID_Analysis MS_Analysis MS Analysis (m/z) IMS_Separation->MS_Analysis Separated by CCS Identification Unambiguous Isomer Identification MS_Analysis->Identification RDD_Analysis->Identification Diagnostic Fragments Ambiguous Ambiguous Identification CID_Analysis->Ambiguous Non-specific Fragments

Figure 3. Logical workflow for the differentiation of methylhenicosanoyl-CoA isomers using different MS techniques.

Conclusion

The differentiation of methylhenicosanoyl-CoA isomers by mass spectrometry is a challenging but achievable task. While conventional CID is useful for identifying the acyl-CoA class, it is insufficient for localizing the methyl branch. For unambiguous identification, Radical-Directed Dissociation (RDD) is the most powerful technique, providing specific fragmentation patterns that pinpoint the methyl group's position. Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) offers an orthogonal separation dimension that can resolve isomers based on their shape, providing a valuable complementary approach. The choice of method will depend on the specific research question, available instrumentation, and the need for unambiguous structural elucidation. For researchers and drug development professionals working with methyl-branched lipids, the implementation of advanced MS techniques like RDD and IMS-MS is highly recommended for accurate and reliable isomeric characterization.

References

A Comparative Analysis of 11-Methylhenicosanoyl-CoA and Henicosanoyl-CoA: Exploring Potential Differences in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct comparative experimental data on the biological activities of 11-Methylhenicosanoyl-CoA and its straight-chain analog, henicosanoyl-CoA, are limited in publicly available literature, this guide provides a comprehensive comparison based on established principles of fatty acid metabolism. This analysis explores the probable metabolic fates and potential enzymatic interactions of these two very-long-chain fatty acyl-CoA molecules, offering a framework for future research and hypothesis testing.

Executive Summary

The introduction of a methyl group at the 11th position of the 21-carbon henicosanoyl chain is predicted to significantly alter its metabolism and potential biological activities compared to its straight-chain counterpart. Henicosanoyl-CoA, a very-long-chain saturated fatty acyl-CoA, is primarily metabolized through peroxisomal β-oxidation. The presence of a methyl group in this compound, however, presents a steric hindrance that likely necessitates a different metabolic route, potentially involving α-oxidation before subsequent β-oxidation can proceed. These distinct metabolic pathways may lead to differences in cellular signaling, energy production, and incorporation into complex lipids.

Comparative Data

Due to the absence of direct experimental data, the following table summarizes the expected differences between this compound and henicosanoyl-CoA based on known metabolic principles of branched-chain and straight-chain fatty acids.

FeatureThis compound (Branched-Chain)Henicosanoyl-CoA (Straight-Chain)
Primary Metabolic Pathway Likely initial α-oxidation followed by β-oxidationPrimarily peroxisomal β-oxidation
Key Metabolic Enzymes α-oxidation enzymes (e.g., phytanoyl-CoA hydroxylase-like enzymes), followed by peroxisomal β-oxidation enzymes.Peroxisomal acyl-CoA oxidases, multifunctional enzymes, and thiolases.[1][2][3]
Rate of Catabolism Potentially slower due to the additional α-oxidation step.Expected to be more rapid via the direct β-oxidation pathway.
Potential for Mitochondrial β-oxidation Limited until shortened to a medium-chain length.Limited for the full-length molecule; requires initial peroxisomal chain shortening.[4]
Incorporation into Complex Lipids The methyl group may alter membrane fluidity and packing if incorporated into phospholipids.Can be incorporated into various complex lipids.
Potential Signaling Roles May act as a signaling molecule or precursor to signaling molecules with unique properties due to its structure.May have roles in cellular signaling, though likely different from its branched-chain counterpart.

Experimental Protocols

To empirically determine the biological activities of this compound and henicosanoyl-CoA, the following experimental protocols can be adapted.

Acyl-CoA Oxidase Activity Assay

This assay determines the rate of the first step of β-oxidation catalyzed by acyl-CoA oxidases.

Principle: Acyl-CoA oxidase catalyzes the oxidation of an acyl-CoA to an enoyl-CoA, producing hydrogen peroxide (H₂O₂) as a byproduct. The H₂O₂ can be measured using a variety of methods, including a coupled reaction with horseradish peroxidase (HRP) and a chromogenic or fluorogenic substrate.

Materials:

  • Purified peroxisomal acyl-CoA oxidase or peroxisomal fractions

  • This compound and Henicosanoyl-CoA substrates

  • Reaction Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

  • Horseradish peroxidase (HRP)

  • Amplex Red (or another suitable HRP substrate)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, HRP, and Amplex Red.

  • Add the acyl-CoA substrate (either this compound or henicosanoyl-CoA) to the reaction mixture in the wells of a microplate.

  • Initiate the reaction by adding the enzyme source (purified acyl-CoA oxidase or peroxisomal fractions).

  • Immediately measure the increase in fluorescence (or absorbance) over time at the appropriate wavelength for the chosen substrate.

  • Calculate the enzyme activity based on the rate of change in signal.

Carnitine Palmitoyltransferase (CPT) Activity Assay

This assay measures the ability of the two acyl-CoAs to be transported into the mitochondria via the carnitine shuttle.

Principle: CPT1, located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from acyl-CoA to carnitine, forming acylcarnitine. The activity can be measured by quantifying the formation of the acylcarnitine product.

Materials:

  • Isolated mitochondria

  • This compound and Henicosanoyl-CoA substrates

  • L-[³H]carnitine (radiolabeled) or non-radiolabeled carnitine for MS-based detection

  • Reaction Buffer (e.g., 70 mM sucrose, 220 mM mannitol, 10 mM HEPES, pH 7.4)

  • Bovine Serum Albumin (BSA)

  • Inhibitors of CPT2 (e.g., malonyl-CoA) to specifically measure CPT1 activity

  • Scintillation counter or LC-MS/MS

Procedure (Radiolabeled):

  • Prepare a reaction mixture containing the reaction buffer, BSA, and L-[³H]carnitine.

  • Add the acyl-CoA substrate to the reaction mixture.

  • Initiate the reaction by adding isolated mitochondria.

  • Incubate for a defined period at 37°C.

  • Stop the reaction (e.g., by adding perchloric acid).

  • Separate the radiolabeled acylcarnitine from the unreacted L-[³H]carnitine (e.g., by solid-phase extraction).

  • Quantify the radioactivity of the acylcarnitine product using a scintillation counter.

Visualizations

The following diagrams illustrate the hypothetical metabolic pathways for both molecules.

cluster_0 Henicosanoyl-CoA Metabolism Henicosanoyl-CoA Henicosanoyl-CoA Peroxisomal β-oxidation Peroxisomal β-oxidation Henicosanoyl-CoA->Peroxisomal β-oxidation Acyl-CoA Oxidase Shorter Acyl-CoAs Shorter Acyl-CoAs Peroxisomal β-oxidation->Shorter Acyl-CoAs Acetyl-CoA_1 Acetyl-CoA_1 Peroxisomal β-oxidation->Acetyl-CoA_1

Caption: Hypothetical metabolic pathway of henicosanoyl-CoA.

cluster_1 This compound Metabolism This compound This compound α-oxidation α-oxidation This compound->α-oxidation Pristanoyl-CoA analog Pristanoyl-CoA analog α-oxidation->Pristanoyl-CoA analog Peroxisomal β-oxidation_2 Peroxisomal β-oxidation_2 Pristanoyl-CoA analog->Peroxisomal β-oxidation_2 Propionyl-CoA Propionyl-CoA Peroxisomal β-oxidation_2->Propionyl-CoA Acetyl-CoA_2 Acetyl-CoA_2 Peroxisomal β-oxidation_2->Acetyl-CoA_2

Caption: Hypothetical metabolic pathway of this compound.

Conclusion

The structural difference between this compound and henicosanoyl-CoA strongly suggests divergent metabolic fates and, consequently, distinct biological activities. While henicosanoyl-CoA is likely a substrate for the standard peroxisomal β-oxidation pathway for very-long-chain fatty acids, the methyl branch in this compound necessitates an alternative catabolic route, probably initiated by α-oxidation. This fundamental difference in metabolism could have significant implications for cellular processes. Further experimental investigation using the outlined protocols is crucial to validate these hypotheses and to fully elucidate the specific biological roles of these two fascinating molecules.

References

A Comparative Guide to the Validation of Enzymatically Synthesized 11-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in lipid metabolism, drug development, and cellular signaling, the accurate synthesis and validation of specific lipid intermediates like 11-Methylhenicosanoyl-CoA is of paramount importance. As an activated long-chain fatty acid, this molecule and its analogs are integral to numerous biological processes, including energy metabolism, complex lipid biosynthesis, and the regulation of cellular pathways.[1][2][3]

This guide provides a comprehensive comparison of analytical methodologies for validating the product of this compound enzymatic synthesis. It offers detailed experimental protocols and objective performance data to assist researchers in selecting the most appropriate validation strategy for their specific needs.

Enzymatic Synthesis Overview

The synthesis of long-chain acyl-CoAs is catalyzed by a family of enzymes known as Acyl-CoA Synthetases (ACS) or Long-Chain-Acyl-CoA Ligases (LACS).[1][4] These enzymes facilitate a two-step reaction that activates the fatty acid (11-Methylhenicosanoic acid) using ATP and Coenzyme A (CoA), producing this compound, AMP, and pyrophosphate.[4] Immobilized acyl-CoA synthetases can be particularly useful for synthesizing these thioesters on both small and large scales.[5]

Product Validation Workflow

The validation of the synthesized product is a critical step to ensure its identity, purity, and concentration before use in downstream applications. A typical workflow involves sample preparation, analytical separation, and detection, followed by data analysis.

G cluster_0 Synthesis & Preparation cluster_1 Analytical Validation cluster_2 Final Product synthesis Enzymatic Synthesis (Acyl-CoA Synthetase) extraction Product Extraction (e.g., SPE or Liquid-Liquid) synthesis->extraction Reaction Mixture separation Chromatographic Separation (e.g., UPLC/HPLC) extraction->separation detection Detection & Identification (e.g., MS/MS, UV) separation->detection quant Quantification detection->quant validated_product Validated this compound (Identity, Purity, Concentration) quant->validated_product

A general experimental workflow for the synthesis and validation of acyl-CoA products.

Comparison of Analytical Validation Methods

The choice of analytical technique is critical and depends on the required sensitivity, specificity, and available instrumentation. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for acyl-CoA analysis due to its superior performance.[2] However, HPLC with UV detection and enzymatic assays offer viable alternatives for specific applications.

Parameter LC-MS/MS (Targeted) HPLC-UV Enzymatic/Fluorometric Assays
Specificity Very High (Mass-to-charge ratio)Moderate (Retention time)Low to Moderate (Enzyme specificity)
Sensitivity Very High (ng/mL to pg/mL)[6]Low to Moderate (µg/mL)Moderate
Throughput Moderate to HighModerateHigh (96-well plate format)[2]
Quantification Absolute (with standards)Absolute (with standards)Relative or Absolute
Instrumentation Cost HighModerateLow
Primary Use Case Comprehensive profiling, low-abundance species, biomarker discovery.[7][8]Quantification of abundant acyl-CoA species.[9]Rapid screening, total acyl-CoA measurement.[2]

Experimental Protocols

Below are detailed methodologies for the primary validation techniques. Proper sample handling is crucial, as acyl-CoAs can be unstable in aqueous solutions.[7]

Protocol: LC-MS/MS for Acyl-CoA Quantification

This method, adapted from established protocols for long-chain acyl-CoA analysis, provides high sensitivity and specificity.[10][11]

a. Sample Preparation and Extraction:

  • Homogenize the reaction mixture or biological sample in a cold solution of 100 mM potassium phosphate (pH 4.9) and an organic solvent mix (e.g., Acetonitrile:Isopropanol:Methanol).[10] An internal standard, such as Heptadecanoyl-CoA (C17:0-CoA), should be added for accurate quantification.[12]

  • Vortex, sonicate, and centrifuge the homogenate at 4°C to pellet precipitates.[10]

  • Collect the supernatant. A second extraction of the pellet can be performed to improve yield.[10]

  • The combined supernatant can be concentrated using a vacuum concentrator before analysis.[7]

b. UPLC/HPLC Separation:

  • Column: Use a reverse-phase C8 or C18 column (e.g., Acquity UPLC BEH C8, 2.1 × 150 mm, 1.7 µm).[10]

  • Mobile Phase A: 15 mM Ammonium Hydroxide (NH₄OH) in water.[10]

  • Mobile Phase B: 15 mM NH₄OH in Acetonitrile.[10]

  • Flow Rate: 0.4 mL/min.[10]

  • Gradient: A typical gradient starts at 20% B, increases to 65% B over several minutes, and then re-equilibrates. The retention time of acyl-CoAs generally increases with the length of the fatty acid chain.[7][10]

c. Mass Spectrometry Detection:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[7][11]

  • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification.[2][10]

  • Transitions: Monitor the specific precursor-to-product ion transition for this compound and the internal standard. For many long-chain acyl-CoAs, a neutral loss scan targeting the phosphopantetheine fragment (neutral loss of 507 Da) can be used for identification.[11]

  • Quantification: Generate a standard curve using known concentrations of a commercially available, structurally similar standard (e.g., a C22:0-CoA). Calculate the concentration of this compound based on the peak area ratio relative to the internal standard.[10]

Protocol: HPLC with UV Detection

A more accessible method suitable for verifying the synthesis of more abundant acyl-CoA species.

  • Sample Preparation: Follow the same extraction protocol as for LC-MS/MS.

  • Chromatography: Use similar HPLC conditions (C18 column and gradient).

  • Detection: Monitor the column eluent using a UV detector at 260 nm, which is the absorbance maximum for the adenine moiety of Coenzyme A.

  • Quantification: Compare the peak area of the product to a standard curve generated from a known concentration of Coenzyme A or a relevant acyl-CoA standard.

Biological Context: Potential Signaling Roles

Long-chain acyl-CoAs like this compound are not merely metabolic intermediates; they are active signaling molecules that can influence cellular processes. They serve as substrates for energy production via β-oxidation and for the synthesis of complex lipids.[1] Furthermore, they are involved in post-translational modification of proteins and the regulation of transcription factors, ion channels, and other cellular functions.[1][3]

G cluster_0 Synthesis cluster_1 Metabolic Fates & Signaling FA 11-Methylhenicosanoic Acid ACS Acyl-CoA Synthetase (LACS) FA->ACS CoA Coenzyme A CoA->ACS Product This compound BetaOx β-Oxidation (Mitochondria) Product->BetaOx LipidSyn Complex Lipid Synthesis (e.g., Phospholipids, TAGs) Product->LipidSyn GeneReg Transcriptional Regulation & Protein Acylation Product->GeneReg ACS->Product Energy ATP Production BetaOx->Energy

Potential metabolic and signaling pathways involving this compound.

References

Comparative Lipidomics of Long-Chain Fatty Acyl-CoAs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of lipid molecules is critical for understanding cellular metabolism and disease pathogenesis. This guide provides a comparative overview of methodologies for the lipidomic analysis of long-chain fatty acyl-CoAs, with a special focus on the analytical considerations for novel molecules such as 11-Methylhenicosanoyl-CoA.

Long-chain acyl-Coenzyme A (LC-CoA) molecules are central intermediates in cellular metabolism, serving as activated forms of long-chain fatty acids for processes like β-oxidation and lipid synthesis. Their accurate quantification in biological samples is essential for investigating metabolic regulation and diseases such as type 2 diabetes and fatty liver disease. However, the low abundance and physicochemical properties of LC-CoAs present significant analytical challenges.

This guide outlines and compares common techniques for the extraction and analysis of LC-CoAs, providing detailed experimental protocols and data presentation formats to aid in the design and execution of lipidomics studies.

Comparative Analysis of Extraction and Analytical Techniques

The successful analysis of LC-CoAs begins with efficient extraction from complex biological matrices. Several methods are commonly employed, each with distinct advantages and limitations. Following extraction, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of individual LC-CoA species.[1]

Data Presentation: Comparison of Extraction and Analytical Methods

The following tables summarize the key characteristics of common lipid extraction and analytical methods.

Table 1: Comparison of Lipid Extraction Protocols

FeatureFolch MethodMatyash (MTBE) MethodButanol-Methanol (BUME) Method
Principle Biphasic liquid-liquid extraction using chloroform and methanol.[2][3]Biphasic liquid-liquid extraction using methyl-tert-butyl ether (MTBE) and methanol.[2][3][4]Biphasic liquid-liquid extraction using butanol, methanol, heptane, and ethyl acetate.[3]
Advantages Effective for a broad range of lipid classes.[3]Avoids the use of chloroform; good for sphingolipids.[2]Comparable results to Folch and Matyash methods in terms of reproducibility and recovery.[5]
Disadvantages Uses chloroform, a hazardous solvent.May have lower recoveries for certain lipid classes like lysophosphatidylcholines and acylcarnitines.[3]More complex solvent mixture.
Typical Samples Tissues, plasma.[2][3][6]Tissues, plasma.[2][3][4]Tissues, plasma.[3]

Table 2: Comparison of Analytical Techniques for LC-CoA Analysis

TechniquePrincipleAdvantagesDisadvantages
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.High sensitivity and specificity; can quantify individual acyl-CoA species.[7]Requires expensive instrumentation; potential for matrix effects.
HPLC-UV Chromatographic separation with detection based on UV absorbance of the adenine group in CoA.More accessible instrumentation than MS.Lower sensitivity and selectivity compared to MS; long analysis times.[8]
GC-MS Gas chromatographic separation of derivatized fatty acids followed by mass detection.Excellent for fatty acid profiling.Does not measure intact acyl-CoAs; requires derivatization.[8]
Enzymatic Assays Measurement of total acyl-CoA pools or enzyme activity through product detection.Useful for specific applications and measuring total pools.Does not provide information on the distribution of different acyl-CoA species.

Experimental Protocols

Detailed methodologies are crucial for reproducible lipidomics research. The following are representative protocols for sample preparation and analysis of LC-CoAs.

Protocol 1: Lipid Extraction from Tissue Samples (Adapted from Folch and Matyash Methods)
  • Homogenization: Homogenize approximately 40 mg of frozen tissue powder in a pre-chilled glass homogenizer with ice-cold buffer (e.g., 100 mM KH2PO4, pH 4.9) and an organic solvent mixture.[7] For a Folch-based method, use chloroform/methanol (2:1, v/v).[3] For a Matyash-based method, use MTBE/methanol (2:1, v/v).[3]

  • Internal Standard Spiking: Add an appropriate internal standard, such as a commercially available odd-chain fatty acyl-CoA (e.g., heptadecanoyl-CoA), to the homogenate to allow for absolute quantification.[7][9]

  • Extraction: Vortex the mixture vigorously and shake for an extended period (e.g., 1 hour) at 4°C.[3]

  • Phase Separation: Induce phase separation by adding water.[3] Centrifuge at high speed (e.g., 17,500 x g) at 4°C to separate the organic and aqueous phases.[3]

  • Collection: Carefully collect the lower organic phase (Folch) or the upper organic phase (Matyash).[3]

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as a mixture of acetonitrile, isopropanol, and water.[4]

Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs
  • Instrumentation: Utilize a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]

  • Chromatographic Separation: Separate the LC-CoAs using a C18 reversed-phase column with a gradient elution.[10] The mobile phases typically consist of an aqueous solution with a modifier (e.g., ammonium hydroxide) and an organic solvent like acetonitrile.[7][10]

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode.[7][10] For quantification, use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each LC-CoA of interest.[7]

  • Data Analysis: Quantify the endogenous LC-CoAs by comparing their peak areas to those of the internal standards.[9]

Signaling Pathways and Experimental Workflows

Visualizing the complex relationships in metabolic pathways and experimental procedures can enhance understanding.

cluster_0 Metabolic Fate of Long-Chain Fatty Acids Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase Activation This compound This compound Acyl-CoA Synthetase->this compound Beta-Oxidation Beta-Oxidation This compound->Beta-Oxidation Lipid Synthesis Lipid Synthesis This compound->Lipid Synthesis Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA

Activation and metabolic fate of a long-chain fatty acid.

cluster_1 Lipidomics Experimental Workflow Sample Sample Extraction Extraction Sample->Extraction LC-MS/MS Analysis LC-MS/MS Analysis Extraction->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

References

A Comparative Guide to the Functional Differences Between 11- and 13-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential functional differences between 11-Methylhenicosanoyl-CoA and 13-Methylhenicosanoyl-CoA. It is important to note that direct experimental data comparing these two specific molecules is limited in the current scientific literature. Therefore, this comparison is based on established principles of methyl-branched fatty acid metabolism and function, offering a scientifically grounded framework for understanding their likely divergent roles.

Introduction

This compound and 13-Methylhenicosanoyl-CoA are positional isomers of a methyl-branched, long-chain fatty acyl-CoA. Branched-chain fatty acids (BCFAs) are known to play significant roles in various biological processes, including membrane structure, energy metabolism, and cellular signaling. The position of the methyl group along the acyl chain is a critical determinant of their physicochemical properties and metabolic fate.

Quantitative Data Summary

FeatureThis compound13-Methylhenicosanoyl-CoAInferred Rationale
Metabolic Fate Likely undergoes β-oxidation until the methyl branch is encountered, potentially requiring specific enzymatic processing for further degradation.Also undergoes β-oxidation with a halt at the branch point; the different position may lead to distinct metabolic intermediates.The position of the methyl group determines the number of β-oxidation cycles before the branch is reached and may influence the subsequent metabolic pathway.
Enzyme Kinetics Expected to have a unique kinetic profile with enzymes of fatty acid metabolism (e.g., acyl-CoA dehydrogenases).The kinetic parameters (Km, Vmax) for metabolic enzymes are anticipated to differ from the 11-methyl isomer due to steric hindrance at a different position.Substrate specificity of enzymes is highly dependent on the three-dimensional structure of the substrate.
Membrane Fluidity Incorporation into phospholipids is predicted to increase membrane fluidity by disrupting acyl chain packing.Expected to also increase membrane fluidity, potentially to a different extent than the 11-methyl isomer due to the altered kink in the acyl chain.The position of a methyl branch influences the degree of disruption of the ordered packing of lipid acyl chains in a bilayer.[1][2][3]
Biological Activity May exhibit specific anti-inflammatory or antimicrobial activities.Potential for distinct biological activities compared to the 11-methyl isomer based on differential interactions with cellular targets.The specific stereochemistry of bioactive lipids is often crucial for their interaction with receptors and enzymes.

Inferred Functional Differences

The primary functional distinctions between 11- and 13-Methylhenicosanoyl-CoA are expected to arise from how their different structures are recognized and processed by cellular machinery.

  • Metabolism: Both molecules will likely undergo peroxisomal or mitochondrial β-oxidation. For this compound, β-oxidation would proceed for four cycles, yielding a C13-methylated intermediate. For 13-Methylhenicosanoyl-CoA, five cycles of β-oxidation would occur, resulting in a C11-methylated intermediate. The subsequent metabolism of these branched intermediates may require different enzymatic pathways, potentially leading to the formation of distinct downstream metabolites with varied biological activities.

  • Physical Properties: When incorporated into phospholipids, the methyl group creates a kink in the fatty acyl chain. The position of this kink will differ between the 11- and 13-methyl isomers, which would likely lead to differential effects on the biophysical properties of cell membranes, such as thickness, fluidity, and lipid packing.[1][2][3]

Experimental Protocols

To empirically determine the functional differences between 11- and 13-Methylhenicosanoyl-CoA, the following experimental approaches could be employed.

1. In Vitro Enzyme Assays with Purified Enzymes:

  • Objective: To compare the kinetic parameters of key enzymes in fatty acid β-oxidation.

  • Protocol:

    • Synthesize or procure high-purity 11- and 13-Methylhenicosanoyl-CoA.

    • Use commercially available or purified acyl-CoA dehydrogenases (e.g., medium-chain or long-chain acyl-CoA dehydrogenase).

    • Perform spectrophotometric assays to measure the rate of FAD reduction, which is coupled to the oxidation of the acyl-CoA substrate.

    • Vary the concentration of each methyl-branched acyl-CoA to determine the Michaelis-Menten constants (Km and Vmax).

    • Compare the kinetic parameters to determine the substrate preference of the enzymes.

2. Cellular Metabolism Studies using Isotope Tracing:

  • Objective: To trace the metabolic fate of each isomer in a cellular context.

  • Protocol:

    • Synthesize stable isotope-labeled (e.g., ¹³C or ²H) versions of 11- and 13-methylhenicosanoic acid.

    • Incubate cultured cells (e.g., hepatocytes) with the labeled fatty acids.

    • After incubation, extract intracellular and extracellular metabolites.

    • Analyze the extracts using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the labeled downstream metabolites.

    • Compare the metabolic profiles to elucidate the different metabolic pathways.

3. Membrane Fluidity Assays:

  • Objective: To assess the impact of each isomer on the biophysical properties of model membranes.

  • Protocol:

    • Synthesize phospholipids containing either 11- or 13-methylhenicosanoic acid at the sn-1 or sn-2 position.

    • Prepare liposomes from these synthetic phospholipids.

    • Use fluorescence anisotropy with a lipophilic probe (e.g., DPH) to measure membrane fluidity.

    • Compare the anisotropy values of liposomes containing each isomer to determine their relative effects on membrane order.

Visualizations

general_metabolism cluster_synthesis Biosynthesis cluster_activation Activation cluster_degradation Degradation Branched-chain Amino Acids Branched-chain Amino Acids Methylmalonyl-CoA Methylmalonyl-CoA Branched-chain Amino Acids->Methylmalonyl-CoA Catabolism Fatty Acid Synthase Fatty Acid Synthase Methylmalonyl-CoA->Fatty Acid Synthase Incorporation Mid-chain Methyl-branched Fatty Acid Mid-chain Methyl-branched Fatty Acid Fatty Acid Synthase->Mid-chain Methyl-branched Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Mid-chain Methyl-branched Fatty Acid->Acyl-CoA Synthetase Methyl-branched Acyl-CoA Methyl-branched Acyl-CoA Acyl-CoA Synthetase->Methyl-branched Acyl-CoA Beta-oxidation Beta-oxidation Methyl-branched Acyl-CoA->Beta-oxidation Branched-chain intermediate Branched-chain intermediate Beta-oxidation->Branched-chain intermediate Further Metabolism Further Metabolism Branched-chain intermediate->Further Metabolism

Caption: General metabolic pathway of mid-chain methyl-branched fatty acids.

experimental_workflow Start Start Synthesize 11- and 13-Methylhenicosanoyl-CoA Synthesize 11- and 13-Methylhenicosanoyl-CoA Start->Synthesize 11- and 13-Methylhenicosanoyl-CoA In Vitro Enzyme Kinetics In Vitro Enzyme Kinetics Synthesize 11- and 13-Methylhenicosanoyl-CoA->In Vitro Enzyme Kinetics Cellular Uptake and Metabolism Cellular Uptake and Metabolism Synthesize 11- and 13-Methylhenicosanoyl-CoA->Cellular Uptake and Metabolism Biophysical Membrane Studies Biophysical Membrane Studies Synthesize 11- and 13-Methylhenicosanoyl-CoA->Biophysical Membrane Studies Compare Km and Vmax Compare Km and Vmax In Vitro Enzyme Kinetics->Compare Km and Vmax LC-MS Metabolomics LC-MS Metabolomics Cellular Uptake and Metabolism->LC-MS Metabolomics Fluorescence Anisotropy Fluorescence Anisotropy Biophysical Membrane Studies->Fluorescence Anisotropy Functional Differences Functional Differences Compare Km and Vmax->Functional Differences LC-MS Metabolomics->Functional Differences Fluorescence Anisotropy->Functional Differences

Caption: Hypothetical workflow for comparing functional differences.

Conclusion

While direct comparative data for 11- and 13-Methylhenicosanoyl-CoA is currently lacking, a strong theoretical basis exists to predict functional differences based on the position of the methyl group. These differences are likely to manifest in their metabolic processing, their effects on membrane properties, and their potential biological activities. The experimental approaches outlined in this guide provide a roadmap for future research to elucidate the specific roles of these and other methyl-branched fatty acids in biology and disease.

References

A Comparative Guide to Orthogonal Methods for the Identification of 11-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous identification of lipid species is a critical challenge in biomedical research and drug development. 11-Methylhenicosanoyl-CoA, a long-chain branched fatty acyl-CoA, presents a particular analytical challenge due to the presence of a methyl branch on its acyl chain. The structural similarity to other endogenous fatty acyl-CoAs necessitates the use of orthogonal analytical methods to ensure its confident identification. This guide provides a comparative overview of two powerful orthogonal techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, for the robust identification of this compound.

Method Comparison at a Glance

The following table summarizes the key performance characteristics of LC-MS/MS and NMR spectroscopy for the analysis of this compound. The quantitative data presented are representative values based on the analysis of similar long-chain fatty acyl-CoAs and may vary depending on the specific instrumentation and experimental conditions.

ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation by liquid chromatography followed by mass-based detection and fragmentation for structural information.Absorption of radiofrequency waves by atomic nuclei in a magnetic field to elucidate molecular structure.
Primary Output Mass-to-charge ratio (m/z), retention time, and fragmentation pattern.Chemical shifts, coupling constants, and signal intensities.
Limit of Detection (LOD) Low picomole to femtomole range.Nanomole to micromole range.
Limit of Quantitation (LOQ) Picomole range.[1]High nanomole to micromole range.
**Linearity (R²) **> 0.99[2]Typically used for structural confirmation rather than quantification, but can achieve R² > 0.99 with appropriate standards.
Sample Requirement Low (micrograms to nanograms).High (milligrams).
Structural Information Provides molecular weight and fragmentation data indicative of the methyl branch position.[3][4]Provides a detailed map of the carbon-hydrogen framework, allowing for unambiguous determination of the methyl branch position.[5][6]
Key Advantage High sensitivity and suitability for complex mixture analysis.[1][7]Unparalleled structural elucidation power.[5][8]
Key Limitation Isomeric compounds can be difficult to distinguish without high-resolution separation and specific fragmentation patterns.Lower sensitivity and not ideal for trace analysis in complex biological matrices.

Experimental Protocols

Detailed methodologies for the identification of this compound using LC-MS/MS and NMR spectroscopy are provided below.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the sensitive detection and initial structural characterization of this compound in biological extracts.

1. Sample Preparation (from cell or tissue extracts):

  • Extraction: Extract lipids from the biological matrix using a suitable solvent system, such as a modified Bligh-Dyer extraction.

  • Solid-Phase Extraction (SPE): Purify the acyl-CoA fraction using a C18 SPE cartridge to remove interfering lipids and salts.[7]

  • Reconstitution: Dry the purified extract under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:isopropanol.

  • Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

3. Tandem Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Analyzer: Triple Quadrupole or Orbitrap.

  • Precursor Ion (for this compound): The protonated molecule [M+H]⁺.

  • Product Ion Scanning: A common fragmentation for acyl-CoAs is the neutral loss of the phosphoadenosine diphosphate moiety (507 Da).[7][9][10] Specific product ions resulting from cleavage at the methyl branch should be monitored.

  • Multiple Reaction Monitoring (MRM) for Quantification:

    • Transition 1 (Confirmation): [M+H]⁺ → Product ion specific to the acyl chain.

    • Transition 2 (Quantification): [M+H]⁺ → Product ion common to acyl-CoAs.

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unambiguous structure elucidation and is employed to confirm the precise position of the methyl group. This typically requires an isolated and purified sample of this compound.

1. Sample Preparation:

  • Purification: Isolate this compound using preparative HPLC.

  • Solvent: Dissolve 1-5 mg of the purified compound in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (≥500 MHz) is recommended for better signal dispersion.

  • 1D Spectra:

    • ¹H NMR: Provides information on the number and environment of protons. The methyl group protons will appear as a doublet, and the methine proton at the branch point will be a multiplet.[11][12][13]

    • ¹³C NMR: Shows all unique carbon atoms. The chemical shifts of the methyl, methine, and adjacent methylene carbons are diagnostic for the branch position.[8][11]

  • 2D Spectra:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace the carbon chain.[5]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.[14]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for confirming the attachment of the methyl group to the main acyl chain.[5]

Visualizing the Orthogonal Workflow

The following diagrams illustrate the logical workflow for the comprehensive identification of this compound using these orthogonal methods.

Orthogonal_Workflow cluster_extraction Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_nmr NMR Confirmation Biological_Sample Biological Sample Lipid_Extraction Lipid Extraction Biological_Sample->Lipid_Extraction SPE_Purification SPE Purification of Acyl-CoAs Lipid_Extraction->SPE_Purification LC_Separation LC Separation SPE_Purification->LC_Separation MS_Detection MS Detection (Precursor Ion) LC_Separation->MS_Detection MSMS_Fragmentation MS/MS Fragmentation MS_Detection->MSMS_Fragmentation Hypothesis Hypothesized Structure: This compound MSMS_Fragmentation->Hypothesis Prep_HPLC Preparative HPLC Hypothesis->Prep_HPLC NMR_Acquisition 1D & 2D NMR Acquisition Prep_HPLC->NMR_Acquisition Structure_Elucidation Structure Elucidation NMR_Acquisition->Structure_Elucidation Confirmed_Structure Confirmed Structure: This compound Structure_Elucidation->Confirmed_Structure

Caption: Orthogonal workflow for the identification of this compound.

Signaling_Pathway cluster_lcms_logic LC-MS/MS Logic cluster_nmr_logic NMR Logic Retention_Time Retention Time (vs. Straight-Chain Isomer) LCMS_Conclusion Putative Identification Retention_Time->LCMS_Conclusion Precursor_Ion Accurate Mass of [M+H]⁺ Precursor_Ion->LCMS_Conclusion Neutral_Loss Neutral Loss of 507 Da Neutral_Loss->LCMS_Conclusion Diagnostic_Fragment Diagnostic Fragment Ions (Cleavage at Branch Point) Diagnostic_Fragment->LCMS_Conclusion NMR_Conclusion Unambiguous Confirmation LCMS_Conclusion->NMR_Conclusion Requires Confirmation H1_NMR ¹H NMR: - Methyl Doublet - Methine Multiplet H1_NMR->NMR_Conclusion C13_NMR ¹³C NMR: - Unique C shifts for CH₃, CH, and adjacent CH₂ C13_NMR->NMR_Conclusion COSY COSY: - H-H Connectivity COSY->NMR_Conclusion HSQC_HMBC HSQC/HMBC: - C-H Connectivity (Confirms Branch Location) HSQC_HMBC->NMR_Conclusion

References

A Comparative Guide to Assessing the Purity of Synthetic 11-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthetic long-chain fatty acyl-CoAs, such as 11-Methylhenicosanoyl-CoA, is a critical parameter that can significantly impact experimental outcomes in metabolic research and drug development. Ensuring the homogeneity of these molecules is paramount for accurate and reproducible results. This guide provides a comparative overview of the primary analytical techniques used to assess the purity of synthetic this compound, offering insights into their principles, strengths, and limitations.

The methodologies discussed herein are based on established analytical strategies for long-chain fatty acyl-CoAs, as specific data for this compound is not extensively available. The primary methods for purity determination of these molecules are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1] These techniques are adept at separating the target molecule from potential impurities such as free fatty acids, isomers, and degradation products.

Comparison of Analytical Techniques

The choice of analytical method for purity assessment often depends on the required sensitivity, selectivity, and the nature of potential impurities. While HPLC with UV detection is a robust and widely accessible technique, LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for acyl-CoA analysis.[2]

Parameter High-Performance Liquid Chromatography (HPLC) Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on polarity and interaction with a stationary phase, with detection typically by UV absorbance at 260 nm.[3]Separation by HPLC followed by mass analysis based on mass-to-charge ratio, allowing for specific detection and quantification.[2]Provides detailed structural information based on the magnetic properties of atomic nuclei, which can reveal impurities with different chemical structures.[1]
Sensitivity Picomole range.[4]Femtomole to attomole range.[3]Nanomole to micromole range.
Selectivity Moderate to high, dependent on chromatographic resolution.Very high, allows for differentiation of isobaric interferences.High, provides detailed structural information.
Quantitative Accuracy Good, requires a pure reference standard for calibration.Excellent, can use stable isotope-labeled internal standards for high accuracy.[5]Good for quantification of known impurities against a reference standard.[1]
Primary Use Routine purity checks, quantification.Definitive identification, quantification of trace impurities, and characterization of complex mixtures.[6][7]Structural confirmation, identification of structural isomers and process-related impurities.[1]
Limitations May not resolve all co-eluting impurities; lower sensitivity compared to MS.Potential for ion suppression or enhancement effects; higher instrumentation cost and complexity.[2]Lower sensitivity; complex spectra for large molecules like acyl-CoAs can be difficult to interpret fully.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of purity assessment assays. Below are representative protocols for HPLC and LC-MS/MS analysis of long-chain fatty acyl-CoAs, which can be adapted for this compound.

1. High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the routine analysis and quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is commonly used for the separation of long-chain acyl-CoAs.[3]

  • Mobile Phase: A gradient elution is typically employed using two mobile phases:

    • Mobile Phase A: A buffered aqueous solution (e.g., 75 mM KH₂PO₄).[3]

    • Mobile Phase B: Acetonitrile or methanol.[3]

  • Gradient Program: The gradient is optimized to achieve separation of the target compound from potential impurities. A typical gradient might start with a lower percentage of the organic mobile phase and gradually increase to elute the more hydrophobic long-chain acyl-CoAs.

  • Detection: UV absorbance is monitored at 260 nm, which is the characteristic absorbance wavelength for the adenine moiety of Coenzyme A.[3]

  • Sample Preparation: The synthetic this compound is dissolved in a suitable solvent, such as a mixture of the mobile phase, and injected onto the column.

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

For a more sensitive and specific analysis, LC-MS/MS is the preferred method.

  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap).

  • Column and Mobile Phase: Similar to the HPLC method, a C18 column with a gradient of a buffered aqueous solution and an organic solvent is used. To avoid ion-pairing reagents that can interfere with mass spectrometry, volatile buffers like ammonium acetate are often preferred.[8]

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for acyl-CoAs.[2]

    • Scan Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) is employed. This involves selecting the precursor ion of this compound and a specific product ion generated upon fragmentation. A neutral loss scan of 507 Da is also characteristic for acyl-CoAs.[2]

  • Data Analysis: The purity is determined by integrating the peak area of this compound and comparing it to the total ion chromatogram or the peak areas of any detected impurities.

Visualization of the Purity Assessment Workflow

The following diagram illustrates a typical workflow for the comprehensive purity assessment of synthetic this compound, from initial sample preparation to final data analysis.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Confirmatory Analysis cluster_3 Data Analysis & Reporting Sample Synthetic This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC_UV HPLC-UV Analysis (Purity Screening) Dissolution->HPLC_UV LC_MSMS LC-MS/MS Analysis (Identification & Quantification) Dissolution->LC_MSMS NMR NMR Spectroscopy (Structural Confirmation) Dissolution->NMR If required Data_Analysis Data Integration & Purity Calculation HPLC_UV->Data_Analysis LC_MSMS->Data_Analysis NMR->Data_Analysis Report Purity Report Data_Analysis->Report

Caption: Workflow for Purity Assessment of this compound.

References

Comparative Analysis of High-Performance Liquid Chromatography (HPLC) Columns for the Analysis of 11-Methylhenicosanoyl-CoA and Other Very-Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of very-long-chain acyl-coenzyme A (VLCFA-CoA) species like 11-Methylhenicosanoyl-CoA is critical for understanding lipid metabolism and its dysregulation in various diseases. The inherent amphipathic nature of these molecules presents a significant challenge for chromatographic separation. This guide provides an objective comparison of the analytical performance of different Liquid Chromatography (LC) columns and methodologies, supported by experimental data from published studies, to aid in the selection of an optimal analytical strategy.

Data Presentation: Performance of LC Columns in Acyl-CoA Analysis

The separation of VLCFA-CoAs is predominantly achieved using reversed-phase chromatography. The choice of stationary phase (e.g., C18, C8) and mobile phase composition are critical factors influencing resolution, peak shape, and sensitivity. The following table summarizes performance data from several established methods for long-chain and very-long-chain acyl-CoA analysis.

LC ColumnStationary PhaseDimensions (mm)Mobile Phase AMobile Phase BFlow Rate (mL/min)Key Performance Characteristics
Agilent Gemini [1]C18150 x 210 mM Ammonium Acetate (pH 6.8)Acetonitrile0.2Good separation of a wide range of acyl-CoAs (C14 to C34).[1]
Waters Acquity UPLC BEH [2]C8150 x 2.115 mM Ammonium Hydroxide in Water15 mM Ammonium Hydroxide in Acetonitrile0.4Optimized for separation of long-chain acyl-CoAs (C14-C20) with a short run time of 5 minutes.[2]
Phenomenex Luna [3]C18(2)100 x 210 mM Ammonium Acetate (pH 6.8)Acetonitrile0.2Achieved good separation of 11 different acyl-CoA standards with retention times between 7 and 13 minutes.[3]
Generic C18 [4]C18Not SpecifiedAmmonium Hydroxide in Water (pH 10.5)AcetonitrileNot SpecifiedHigh-resolution separation of long-chain acyl-CoAs (C16-C18) at high pH.[4]
Spherisorb ODS II [5]C18 (5 µm)Not Specified220 mM Potassium Phosphate (pH 4.0) with 0.05% thiodiglycol98% Methanol / 2% ChloroformNot SpecifiedAchieved nearly baseline separation for a standard mixture of short-chain acyl-CoA derivatives.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting these analytical techniques. Below are representative protocols for sample preparation and LC-MS/MS analysis based on common practices in the field.

1. Sample Preparation: Extraction of Acyl-CoAs from Biological Samples

This protocol is a composite based on methods described for tissue and cell samples.[6][7]

  • Homogenization: Homogenize approximately 40-50 mg of tissue or cell pellet in a cold buffer, such as 100 mM potassium phosphate (pH 4.9).[7]

  • Deproteinization & Extraction: Add an organic solvent like acetonitrile or an acidifying agent like 5-sulfosalicylic acid (SSA) to precipitate proteins and extract the acyl-CoAs.[6][7] Vortex thoroughly.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Solid-Phase Extraction (SPE) for Cleanup (Optional but Recommended):

    • Condition an SPE column (e.g., oligonucleotide purification column or C18) according to the manufacturer's instructions.[7]

    • Load the supernatant from the previous step onto the SPE column.

    • Wash the column with an appropriate buffer to remove interfering substances.

    • Elute the acyl-CoAs using a solvent mixture, such as 2-propanol or an acetonitrile-based solution.[7]

  • Final Preparation: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the initial LC mobile phase conditions (e.g., 50:50 methanol:water).[8]

2. LC-MS/MS Analysis Protocol

This protocol outlines a typical gradient elution method for analyzing long-chain acyl-CoAs using a C18 column coupled to a tandem mass spectrometer.[3][9]

  • LC Column: Phenomenex Luna C18(2), 100 x 2 mm, 3 µm particle size, or equivalent.[3]

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 6.8.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Column Temperature: 32°C.[3]

  • Flow Rate: 0.2 mL/min.[3]

  • Injection Volume: 10-30 µL.[3]

  • Gradient Elution Program:

    • 0-15 min: 20% B to 100% B

    • 15-22.5 min: Hold at 100% B

    • 22.51-30 min: Return to 20% B and equilibrate

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[2][9]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: A common characteristic fragmentation for acyl-CoAs is the neutral loss of the 507 Da phosphoadenosine diphosphate fragment.[9][10] The MRM transition would be set to [M+H]+ → [M+H-507]+. For this compound, the specific precursor and product ions would need to be determined.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of VLCFA-CoAs from biological samples.

G Workflow for LC-MS/MS Analysis of Acyl-CoAs cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Tissue Tissue/Cell Sample Homogenize Homogenization & Deproteinization Tissue->Homogenize Extract Acyl-CoA Extraction (Supernatant Collection) Homogenize->Extract SPE Solid-Phase Extraction (Cleanup) Extract->SPE Concentrate Drying & Reconstitution SPE->Concentrate LC LC Separation (e.g., C18 Column) Concentrate->LC Inject Sample MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Acquisition & Analysis MS->Data

Caption: Experimental workflow from sample preparation to data analysis.

References

A Head-to-Head Comparison of Extraction Protocols for Long-Chain Acyl-CoAs, with a Focus on 11-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of specific long-chain acyl-Coenzyme A (CoA) species, such as 11-Methylhenicosanoyl-CoA, is crucial for researchers in cellular metabolism and drug development. These molecules are key intermediates in fatty acid metabolism and cellular signaling. However, their low abundance and instability present significant analytical challenges. This guide provides a comparative overview of two primary extraction methodologies: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), offering insights into their performance based on available data for long-chain acyl-CoAs.

Quantitative Data Presentation

The selection of an extraction protocol significantly impacts the recovery and purity of the target acyl-CoA. Below is a summary of representative recovery data for long-chain acyl-CoAs using different extraction techniques, which can be extrapolated to estimate the performance for this compound.

Extraction MethodSorbent/Solvent SystemAnalyteAverage Recovery (%)Reference
Solid-Phase Extraction (SPE) 2-(2-pyridyl)ethylOleoyl-CoA (C18:1)85-90%[1]
2-(2-pyridyl)ethylArachidonyl-CoA (C20:4)83-88%[1]
Oligonucleotide Purification ColumnPalmitoyl-CoA (C16:0)70-80%[1][2]
Liquid-Liquid Extraction (LLE) Chloroform:Methanol (1:2, v/v)General Long-Chain Acyl-CoAsNot explicitly stated, but widely used[3]
Acetonitrile/2-propanolGeneral Long-Chain Acyl-CoAs93-104% (for tissue extraction step)[4]

Experimental Protocols

Detailed methodologies for both SPE and LLE are presented below. These protocols are synthesized from established methods for the extraction of long-chain acyl-CoAs from biological samples.[1][2][3]

This method utilizes a weak anion exchange SPE column to capture and purify acyl-CoAs from the sample lysate.

Materials:

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9

  • Extraction Solvents: Acetonitrile (ACN), 2-Propanol

  • SPE Columns: Weak anion exchange (e.g., 2-(2-pyridyl)ethyl functionalized silica)

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)

  • Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Sample Homogenization: Homogenize frozen tissue (50-100 mg) in 1 mL of ice-cold Homogenization Buffer containing an internal standard. Add 1 mL of 2-Propanol and re-homogenize.[1]

  • Extraction: Add 2 mL of Acetonitrile to the homogenate, vortex vigorously for 2 minutes, and centrifuge at 12,000 x g for 10 minutes at 4°C to precipitate proteins.[1]

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • SPE Column Conditioning: Condition the SPE column by washing with 2 mL of the Wash Solution.[1]

  • Sample Loading: Load the supernatant onto the conditioned SPE column.

  • Washing: Wash the column with 2 mL of the Wash Solution to remove impurities.[1]

  • Elution: Elute the acyl-CoAs with 1.5 mL of the Elution Solution.[1]

  • Sample Concentration: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for subsequent analysis (e.g., LC-MS).

This protocol is based on the principle of partitioning the acyl-CoAs into an aqueous phase while lipids are separated into an organic phase.

Materials:

  • Extraction Solvent: Chloroform, Methanol

  • Internal standard (e.g., Heptadecanoyl-CoA) in methanol:water (1:1)

  • 10 mM Ammonium Formate

  • Ice-cold Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Lysis and Extraction: For adherent cells, wash the cell monolayer with ice-cold PBS. For suspension cells, pellet the cells and wash with ice-cold PBS. Add 0.5 mL of a cold (-20°C) extraction solvent mixture of chloroform:methanol (1:2 v/v) containing an internal standard.[3]

  • Phase Separation: Add 0.5 mL of chloroform and 0.5 mL of water to the lysate. Vortex vigorously and centrifuge at 2,000 x g for 5 minutes at 4°C.[3] In an alternative protocol for tissue, after initial homogenization in methanol-chloroform, 1.5 ml of 10 mM ammonium formate and 1.5 ml of chloroform are added to the supernatant to induce phase separation.[5]

  • Aqueous Phase Collection: The long-chain acyl-CoAs will be in the upper aqueous phase. Carefully collect this phase.[3]

  • Sample Concentration: Dry the collected aqueous phase under a stream of nitrogen or using a vacuum concentrator.[3]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis.[3]

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described extraction protocols.

SPE_Workflow A Sample Homogenization in KH2PO4 Buffer + 2-Propanol B Protein Precipitation with Acetonitrile A->B C Centrifugation B->C D Collect Supernatant C->D F Load Supernatant D->F E Condition SPE Column E->F G Wash Column F->G H Elute Acyl-CoAs G->H I Evaporate & Reconstitute H->I J Analysis (LC-MS) I->J

Caption: Solid-Phase Extraction (SPE) Workflow.

LLE_Workflow A Cell Lysis & Extraction in Chloroform:Methanol B Phase Separation (add Chloroform & Water) A->B C Centrifugation B->C D Collect Aqueous Phase C->D E Evaporate & Reconstitute D->E F Analysis (LC-MS) E->F

Caption: Liquid-Liquid Extraction (LLE) Workflow.

References

In vivo validation of 11-Methylhenicosanoyl-CoA's metabolic role

Author: BenchChem Technical Support Team. Date: December 2025

###A Comparative Guide to the In Vivo Validation of Branched-Chain Fatty Acid Metabolism: A Focus on 11-Methylhenicosanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding and validating the metabolic role of the novel branched-chain fatty acid, this compound. Due to the absence of specific literature on this compound, this document leverages the well-characterized metabolic pathways of phytanic acid and other very-long-chain fatty acids (VLCFAs) as benchmarks. We present established experimental protocols and comparative data to guide future in vivo and in vitro studies.

Comparative Analysis of Metabolic Pathways

The metabolic fate of a fatty acid is determined by its structure, particularly its chain length and the position of any branch points. Very-long-chain fatty acids (VLCFAs, >C22) and branched-chain fatty acids are primarily metabolized within peroxisomes, as the mitochondrial machinery is not equipped to handle these structures initially[1][2].

Benchmark Pathway: Metabolism of Phytanic Acid

Phytanic acid, a 3-methyl branched-chain fatty acid, is a classic example of a fatty acid that cannot be directly metabolized by β-oxidation due to its methyl group at the β-carbon[3][4][5]. It must first undergo α-oxidation in the peroxisome to remove a single carbon, forming pristanic acid, which can then proceed through peroxisomal β-oxidation[6][7]. A deficiency in the α-oxidation enzyme phytanoyl-CoA hydroxylase leads to the accumulation of phytanic acid, causing the neurological disorder Refsum's disease[6][7].

The key steps are:

  • Activation: Phytanic acid is converted to phytanoyl-CoA.

  • α-Hydroxylation: Phytanoyl-CoA is hydroxylated by phytanoyl-CoA hydroxylase (PHYH).

  • Cleavage: 2-hydroxyphytanoyl-CoA is cleaved into pristanal and formyl-CoA.

  • Oxidation: Pristanal is oxidized to pristanic acid.

  • β-Oxidation: Pristanic acid is activated to pristanoyl-CoA and degraded via peroxisomal β-oxidation, yielding acetyl-CoA and propionyl-CoA[8].

a_oxidation cluster_peroxisome Peroxisome Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxy_Phytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxy_Phytanoyl_CoA PHYH (α-oxidation) Pristanal Pristanal Hydroxy_Phytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation Peroxisomal β-Oxidation Pristanic_Acid->Beta_Oxidation Activation

Caption: The peroxisomal α-oxidation pathway of phytanic acid.
Predicted Pathway: Metabolism of this compound

This compound is a C22 very-long-chain fatty acyl-CoA with a methyl group at the 11th carbon. Unlike phytanic acid, the methyl group is distant from the β-carbon, meaning it is not expected to block the initial cycles of β-oxidation. Therefore, this molecule would likely undergo direct β-oxidation within the peroxisome, a pathway typical for VLCFAs[1][9].

The predicted pathway involves:

  • Transport: Transport into the peroxisome via an ATP-binding cassette (ABC) transporter.

  • β-Oxidation Cycles: Sequential two-carbon shortening via peroxisomal β-oxidation enzymes (Acyl-CoA Oxidase, Bifunctional Protein, Thiolase). The process continues until the fatty acid chain is shortened sufficiently.

  • Chain Shortening and Export: The chain-shortened acyl-CoAs (typically medium-chain) are then exported to the mitochondria for complete oxidation to CO2 and H2O[1]. The methyl-branched intermediate would be further processed by specific mitochondrial enzymes.

b_oxidation cluster_peroxisome Peroxisome Target_CoA This compound (C22-Branched) Cycle1 β-Oxidation Cycle 1 Target_CoA->Cycle1 Product1 C20-Branched Acyl-CoA + Acetyl-CoA Cycle1->Product1 CycleN β-Oxidation Cycles Product1->CycleN ProductN Medium-Chain Branched Acyl-CoA CycleN->ProductN Mitochondria Mitochondria for Final Oxidation ProductN->Mitochondria Export

Caption: Predicted peroxisomal β-oxidation of this compound.

Quantitative Data for Comparison

While no quantitative data exists for this compound, establishing baseline and pathological values is a critical component of in vivo validation. The following tables for phytanic acid metabolism serve as a template for the types of data that should be collected.

Table 1: Plasma Fatty Acid Concentrations in Health and Disease

Analyte Healthy Control (µmol/L) Refsum's Disease (µmol/L) Data Source
Phytanic Acid < 10 > 200 (often >1000) [7]
Pristanic Acid < 1 Variable, may be elevated [7]

| VLCFA (C26:0) | < 1.5 | Normal |[8] |

Table 2: Comparative Enzyme Activity in Cultured Fibroblasts

Metabolic Process Enzyme Healthy Control Activity Deficient Patient Activity Data Source
Phytanic Acid α-oxidation Phytanoyl-CoA Hydroxylase (PHYH) 100% (Normalized) < 5% of control [7]
Pristanic Acid β-oxidation Peroxisomal Thiolase 100% (Normalized) Normal in classic Refsum [8]

| Lignoceric Acid (VLCFA) β-oxidation | Peroxisomal Acyl-CoA Oxidase 1 | 100% (Normalized) | Normal in classic Refsum |[8] |

Experimental Protocols for In Vivo Validation

Validating the metabolic role of a novel fatty acid requires a multi-pronged approach, from in vitro cell culture models to in vivo tracer studies in animals.

Protocol 1: In Vitro Metabolic Flux Analysis using Radiolabeled Substrates

This protocol is designed to trace the metabolic fate of a novel fatty acid in a controlled cellular environment, such as cultured human skin fibroblasts.

Objective: To determine if this compound is metabolized via β-oxidation and to identify the subcellular location of this process.

Methodology:

  • Synthesis: Synthesize [1-¹⁴C]-11-Methylhenicosanoic acid.

  • Cell Culture: Culture human skin fibroblasts from healthy controls and patients with known peroxisomal biogenesis disorders (e.g., Zellweger syndrome).

  • Incubation: Incubate fibroblast suspensions with the radiolabeled fatty acid substrate in a reaction medium containing ATP, Mg²⁺, coenzyme A, and NAD⁺.

  • Product Measurement: After incubation, stop the reaction and measure the production of ¹⁴CO₂ (from complete oxidation) and radiolabeled acetyl-CoA or propionyl-CoA (chain-shortened products) using scintillation counting and HPLC.

  • Comparison: Compare the rate of product formation in control cell lines versus peroxisome-deficient cell lines. A significantly reduced rate in deficient cells would confirm the essential role of peroxisomes.

Protocol 2: In Vivo Tracer Studies in Animal Models

This protocol uses isotopically labeled tracers to track the uptake, distribution, and metabolism of the fatty acid in a whole-organism context.

Objective: To quantify the tissue-specific uptake and metabolic clearance of this compound in vivo.

Methodology:

  • Tracer Synthesis: Synthesize a deuterated or radio-iodinated analog of 11-Methylhenicosanoic acid.

  • Animal Model: Utilize a suitable animal model, such as Sprague-Dawley rats or C57BL/6 mice.

  • Tracer Administration: Administer the tracer intravenously as a bolus.

  • Blood Sampling: Collect serial blood samples over time to determine the plasma clearance rate of the tracer.

  • Tissue Harvest: At the end of the study period, harvest key metabolic organs (liver, heart, skeletal muscle, adipose tissue, brain).

  • Quantification: Determine the concentration of the tracer and its metabolites in plasma and tissue homogenates using mass spectrometry or gamma counting.

  • Data Analysis: Calculate tissue-specific uptake rates and metabolic turnover, comparing different physiological states (e.g., fasted vs. fed).

workflow Start Synthesize Labeled 11-Methylhenicosanoic Acid Admin Administer Tracer to Animal Model (e.g., Mouse) Start->Admin Blood Serial Blood Sampling Admin->Blood Time Points Tissue Harvest Metabolic Tissues (Liver, Muscle, Heart, etc.) Admin->Tissue Endpoint Analysis Quantify Tracer & Metabolites (MS or Scintillation) Blood->Analysis Tissue->Analysis Data Calculate Clearance, Uptake, and Turnover Rates Analysis->Data

Caption: General experimental workflow for in vivo tracer studies.

References

A Comparative Guide to the Structural Elucidation of 11-Methylhenicosanoyl-CoA: NMR Spectroscopy vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and related therapeutic areas, the precise structural characterization of long-chain fatty acyl-CoAs is paramount. This guide provides a detailed comparison of two powerful analytical techniques for the structural elucidation of molecules such as 11-Methylhenicosanoyl-CoA: Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While NMR spectroscopy offers unparalleled detail in determining molecular structure, LC-MS/MS provides exceptional sensitivity for detection and quantification.

Comparison of Key Performance Characteristics

The choice between NMR and LC-MS/MS for the analysis of long-chain fatty acyl-CoAs depends on the specific research question. NMR is the gold standard for de novo structure elucidation, while LC-MS/MS excels in targeted analysis and quantification in complex biological matrices.

FeatureNMR SpectroscopyLC-MS/MS
Primary Information Detailed molecular structure, including stereochemistry and atom connectivity.Molecular weight, fragmentation patterns, and quantitative information.
Sensitivity Relatively low (mg to high µg range).Very high (pg to fg range).
Quantification Possible with internal standards, but generally less precise than MS.Highly accurate and precise quantification using stable isotope-labeled internal standards.
Sample Purity Requires highly purified samples.Can analyze complex mixtures.
Throughput Low; experiments can be time-consuming.High; suitable for screening large numbers of samples.
De Novo Structure Elucidation Excellent; provides unambiguous structural information.Possible for known classes of compounds, but challenging for novel structures.

Illustrative NMR Data for this compound

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
CoA - Adenine H2 ~8.4-
CoA - Adenine H8 ~8.1-
CoA - Ribose H1' ~6.1-
CoA - Pantothenate 3.0 - 4.235 - 75
-S-CH₂-CH₂-NH- ~3.5, ~2.7~39, ~30
-C(O)-S- -~200
α-CH₂ ~2.5~45
β-CH₂ ~1.6~25
-CH(CH₃)- ~1.5~35
-(CH₂)n- 1.2 - 1.428 - 32
-CH(CH₃)- ~0.85 (d)~19
Terminal CH₃ ~0.88 (t)~14

Experimental Protocols

NMR Spectroscopy for Structural Elucidation

This protocol outlines the steps for the structural characterization of a long-chain fatty acyl-CoA using NMR spectroscopy.

1. Sample Preparation [2][3][4]

  • Dissolve 5-10 mg of purified this compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or a buffered aqueous solution in D₂O to maintain physiological pH).

  • Ensure the sample is free of particulate matter by filtering it through a glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[4]

  • Add a small amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

2. NMR Data Acquisition

  • Acquire data on a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for enhanced sensitivity.

  • 1D ¹H NMR: Provides information on the number and chemical environment of protons. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-5 seconds.

  • 1D ¹³C NMR: Identifies the number of unique carbons and their functional groups. A proton-decoupled experiment is standard. Due to the low natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time are required.

  • 2D COSY (Correlation Spectroscopy): Reveals proton-proton couplings, establishing connectivity between adjacent protons in the fatty acyl chain.[1]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the assignment of both ¹H and ¹³C spectra.[1]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying long-range connectivities and assembling the molecular structure.[1]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information on the spatial proximity of protons, which may be useful in confirming the stereochemistry of the methyl branch.

3. Data Analysis

  • Process the raw NMR data using appropriate software (e.g., MestReNova, TopSpin, NMRPipe). This includes Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift axis.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons in each environment.

  • Analyze the splitting patterns (multiplicities) and coupling constants in the ¹H NMR spectrum to deduce the connectivity of protons.[5][6]

  • Use the 2D NMR data to systematically assign all proton and carbon signals and build the structure of the molecule.

LC-MS/MS for Detection and Quantification

This protocol describes a general method for the analysis of long-chain fatty acyl-CoAs using LC-MS/MS.[7][8][9][10]

1. Sample Extraction [11]

  • For biological samples, quench metabolism rapidly, often using cold solvents.

  • Extract the acyl-CoAs from the sample matrix using a suitable solvent system, such as a mixture of isopropanol and an aqueous buffer.

  • Incorporate an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound) at the beginning of the extraction process for accurate quantification.

  • Purify the extract using solid-phase extraction (SPE) to remove interfering substances like salts and phospholipids.[7][10]

2. Liquid Chromatography

  • Use a C18 reversed-phase column for separation.[7][10]

  • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium hydroxide or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).[7][10][12]

  • The gradient will typically start with a high aqueous content and ramp up to a high organic content to elute the long-chain fatty acyl-CoAs.

3. Mass Spectrometry

  • Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, typically operated in positive ion mode.[7][10]

  • For targeted analysis, use Multiple Reaction Monitoring (MRM). This involves selecting the precursor ion (the molecular ion of this compound) in the first quadrupole, fragmenting it in the collision cell (second quadrupole), and detecting a specific product ion in the third quadrupole.

  • A characteristic fragmentation for acyl-CoAs is the neutral loss of 507 Da, corresponding to the phosphoadenosine diphosphate moiety.[10][12]

4. Data Analysis

  • Identify the peak corresponding to this compound based on its retention time and specific MRM transition.

  • Quantify the analyte by comparing the peak area of the endogenous compound to that of the internal standard.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for the structural elucidation of a long-chain fatty acyl-CoA using NMR spectroscopy and a comparison of the NMR and LC-MS/MS workflows.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acq NMR Data Acquisition cluster_data_analysis Data Analysis Purification Purification of This compound Dissolution Dissolution in Deuterated Solvent Purification->Dissolution Filtration Filtration into NMR Tube Dissolution->Filtration NMR_1D 1D NMR (¹H, ¹³C) Filtration->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Processing Data Processing (FT, Phasing, etc.) NMR_2D->Processing Assignment Spectral Assignment Processing->Assignment Structure Structure Elucidation Assignment->Structure

NMR Workflow for Structural Elucidation

Comparative_Workflow cluster_NMR NMR Spectroscopy cluster_LCMS LC-MS/MS NMR_Sample Purified Sample (mg quantity) NMR_Acq 1D & 2D NMR Acquisition NMR_Sample->NMR_Acq NMR_Analysis Structural Elucidation NMR_Acq->NMR_Analysis LCMS_Sample Complex Mixture (µg-pg quantity) LCMS_Acq LC Separation & MS/MS Detection LCMS_Sample->LCMS_Acq LCMS_Analysis Identification & Quantification LCMS_Acq->LCMS_Analysis Start Analyte: This compound Start->NMR_Sample Start->LCMS_Sample

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of 11-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling 11-Methylhenicosanoyl-CoA must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, aligning with established safety protocols and regulatory requirements.

Hazard Profile and Safety Precautions

This compound is classified as a substance that causes serious eye irritation and is very toxic to aquatic life with long-lasting effects.[1] Adherence to personal protective equipment (PPE) guidelines is mandatory. Always wear appropriate eye and face protection, and wash skin thoroughly after handling.[1]

Hazard StatementGHS ClassificationPrecautionary Statement
Causes serious eye irritationEye Irritation (2A)P280: Wear eye protection/ face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.
Very toxic to aquatic life with long lasting effectsAquatic Hazard (Acute 1, Chronic 1)P273: Avoid release to the environment. P391: Collect spillage.

Step-by-Step Disposal Protocol

Proper disposal of this compound is critical to prevent environmental contamination and ensure workplace safety. The following protocol outlines the necessary steps for its disposal.

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, empty vials).

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]

2. Container Management:

  • Use a chemically resistant, leak-proof container with a secure lid.

  • The original product container can be used for the disposal of the pure substance.[1]

  • Ensure the waste container is labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., irritant, environmentally hazardous).

3. Collection of Waste:

  • For liquid waste (e.g., solutions containing the compound), pour carefully into the designated hazardous waste container, avoiding splashes.

  • For solid waste (e.g., contaminated lab supplies), place them directly into the designated solid hazardous waste container.

  • Handle uncleaned containers as you would the product itself.[1]

4. Storage of Waste:

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Keep the container tightly closed when not in use.

5. Final Disposal:

  • All waste containing this compound must be disposed of through an approved waste disposal plant.[1]

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • Follow all national and local regulations for hazardous waste disposal.[1]

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Eye Contact: Immediately rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing and seek medical advice if irritation persists.[1]

  • Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with water or shower.

  • Spillage: Avoid release into the environment. Collect any spillage.[1] For larger spills, evacuate the area and consult an expert.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

A Start: Handling This compound B Wear Appropriate PPE (Gloves, Eye Protection) A->B C Generate Waste? (e.g., unused product, contaminated items) B->C D Segregate Waste into Labeled, Approved Container C->D Yes I Spill or Exposure Occurs C->I No (Accident) E Store Waste in Designated Secure Area D->E F Contact Institutional EHS for Waste Pickup E->F G Disposal by Approved Waste Management Facility F->G H End: Proper Disposal Complete G->H J Follow Emergency Procedures (e.g., rinse eyes, collect spillage) I->J Yes K Report Incident to Lab Supervisor/EHS J->K

References

Essential Safety and Operational Guide for Handling 11-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 11-Methylhenicosanoyl-CoA. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of the compound.

Overview and Hazard Assessment

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety. The recommended PPE level is equivalent to EPA's Level D protection, with additional precautions for specific procedures.[2]

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently.[3][4]
Eye and Face Protection Safety glasses with side shields or GogglesMust be worn at all times in the laboratory. A face shield should be used when there is a risk of splashing.[2][4][5]
Body Protection Laboratory coatA buttoned lab coat should be worn to protect skin and clothing.[4]
Respiratory Protection Not generally requiredWork should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any aerosols.

Handling and Storage Procedures

Proper handling and storage are critical to prevent the degradation of this compound, which is sensitive to hydrolysis and oxidation.[1]

Receiving and Unpacking:

  • Inspect the package for any signs of damage upon arrival.

  • Wear appropriate PPE, including gloves and a lab coat, during unpacking.

  • Verify that the container is sealed and labeled correctly.

Storage:

  • Temperature: Store the compound at -20°C or below in a tightly sealed container.

  • Atmosphere: For long-term stability, storing under an inert gas like argon or nitrogen is recommended to prevent oxidation.[1]

  • Light: Protect from light by using an opaque container or storing it in a dark location.

  • Moisture: Avoid exposure to moisture to prevent hydrolysis.[1]

Handling:

  • Work Area: All handling of the solid compound and its solutions should be performed in a clean, designated area, such as a chemical fume hood or on a clean bench.

  • Aliquoting: To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to prepare single-use aliquots.[1]

  • Weighing: If weighing the solid compound, do so in a controlled environment to minimize exposure to air and humidity.

  • Solution Preparation:

    • Use high-purity, deoxygenated solvents (e.g., HPLC or LC-MS grade).[1]

    • Work quickly and keep all solutions on ice to minimize thermal degradation.[1]

    • For aqueous solutions, use a slightly acidic buffer (pH 4-6) to reduce hydrolysis.[1]

    • After dissolving, purge the headspace of the vial with an inert gas before sealing.[1]

G cluster_receiving Receiving cluster_storage Storage cluster_handling Handling Receive Receive Shipment Inspect Inspect Package Receive->Inspect Unpack Unpack with PPE Inspect->Unpack Verify Verify Label Unpack->Verify Store Store at ≤ -20°C Verify->Store WorkArea Designated Work Area Verify->WorkArea Inert Inert Atmosphere Store->Inert Protect Protect from Light Store->Protect Aliquot Aliquot for Single Use WorkArea->Aliquot Prepare Prepare Solutions on Ice Aliquot->Prepare

Figure 1. Workflow for receiving, storing, and handling this compound.

Spill and Emergency Procedures

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Alert: Notify your supervisor and laboratory safety officer.

  • Contain: If the spill is small and you are trained to do so, contain the spill with absorbent material.

    • For a solid spill, carefully sweep or vacuum the material, avoiding dust generation.

    • For a solution spill, cover with a suitable absorbent material.

  • Clean: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: All contaminated materials must be disposed of as hazardous waste.

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[6][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7][8]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][7]

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

Waste TypeDisposal ContainerProcedure
Solid Waste Labeled, sealed hazardous waste containerCollect all solid waste, including unused compound and contaminated items (e.g., weigh boats, pipette tips).
Liquid Waste Labeled, sealed hazardous waste container for organic or aqueous waste as appropriateCollect all solutions containing the compound. Do not mix with incompatible waste streams.
Sharps Puncture-proof sharps containerDispose of any contaminated needles or other sharps in a designated sharps container.

Follow all institutional, local, and national regulations for hazardous waste disposal.

G cluster_generation Waste Generation cluster_disposal Disposal Pathway cluster_final Final Disposal Solid Solid Waste (Unused compound, contaminated items) SolidContainer Sealed Hazardous Waste Container Solid->SolidContainer Liquid Liquid Waste (Solutions) LiquidContainer Sealed Hazardous Waste Container Liquid->LiquidContainer Sharps Contaminated Sharps SharpsContainer Puncture-Proof Sharps Container Sharps->SharpsContainer WasteManagement Hazardous Waste Management Facility SolidContainer->WasteManagement LiquidContainer->WasteManagement SharpsContainer->WasteManagement

References

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